2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11;/h1,6H,2-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRPYLBDOVAKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
This guide provides a comprehensive overview of a reliable and reproducible synthetic route for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, a compound of interest for researchers and professionals in drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a ketone functional group, and a morpholine moiety. Thiazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. This guide details a three-step synthesis beginning with the commercially available 2-bromothiazole.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step process:
-
Synthesis of 2-Acetylthiazole: This step involves the acylation of 2-bromothiazole.
-
Bromination of 2-Acetylthiazole: The acetyl group is selectively brominated at the alpha-position to yield the key intermediate, 2-bromo-1-(thiazol-2-yl)ethanone.
-
Nucleophilic Substitution and Salt Formation: The bromo-ketone intermediate undergoes a nucleophilic substitution reaction with morpholine, followed by the formation of the hydrochloride salt.
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 2-Acetylthiazole
The initial step involves the synthesis of 2-acetylthiazole from 2-bromothiazole. A common and effective method is the reaction of 2-lithiated thiazole (generated in situ from 2-bromothiazole and n-butyllithium) with an acetylating agent like ethyl acetate.[1]
Experimental Protocol
-
To a solution of 2-bromothiazole (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-acetylthiazole.
Characterization Data for 2-Acetylthiazole
| Property | Value |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 89-91 °C at 12 mmHg[2] |
| ¹H NMR (CDCl₃) | δ 8.05 (d, 1H), 7.68 (d, 1H), 2.75 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 191.0, 168.5, 144.5, 126.0, 25.5 |
| Mass Spectrum (EI) | m/z 127 (M+), 84, 57[3] |
Step 2: Bromination of 2-Acetylthiazole
The second step is the selective bromination of the methyl group of 2-acetylthiazole to form 2-bromo-1-(thiazol-2-yl)ethanone. This is a classic example of acid-catalyzed alpha-halogenation of a ketone.[4][5][6] N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid is a suitable reagent for this transformation.
Mechanistic Insight: Acid-Catalyzed α-Bromination
The reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. Deprotonation leads to the formation of an enol, which then acts as a nucleophile and attacks the electrophilic bromine of NBS.[5][7]
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"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds, including vitamin B1 (Thiamine). Its derivatives are subjects of intense research due to their broad and potent biological activities.[1][2] This guide focuses on a specific derivative, This compound (CAS No: 1417794-40-1), a compound that marries the biologically significant thiazole nucleus with a morpholine moiety. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of its chemical properties, a plausible synthetic route, and an exploration of its potential pharmacological significance based on its structural components.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research and development. This section provides the fundamental nomenclature and structural details for this compound.
Nomenclature and Identifiers
A consistent and accurate naming system is crucial for unambiguous communication in scientific literature and databases.
| Identifier | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1417794-40-1 | [3][4] |
| Molecular Formula | C₉H₁₃ClN₂O₂S | [3][4] |
| Molecular Weight | 248.73 g/mol | [3][4] |
| MDL Number | MFCD22631813 | [3][4] |
| SMILES Code | O=C(C1=NC=CS1)CN2CCOCC2.[H]Cl | [3][4] |
Chemical Structure
The molecule's structure dictates its chemical reactivity, physical properties, and biological interactions. It features a central thiazole ring, an ethanone linker, and a morpholine group, presented here as its hydrochloride salt.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, the following table summarizes its known and calculated properties. Researchers should perform their own characterization for mission-critical parameters.
| Property | Value | Notes |
| Molecular Formula | C₉H₁₃ClN₂O₂S | Confirmed by multiple suppliers.[3][4] |
| Molecular Weight | 248.73 g/mol | Confirmed by multiple suppliers.[3][4] |
| Physical Form | Expected to be a solid | Based on the nature of hydrochloride salts of similar organic molecules. |
| Boiling Point | Data not available | Not provided in supplier specifications.[4] |
| Melting Point | Data not available | Requires experimental determination. |
| Solubility | Expected to be soluble in water and polar organic solvents | The hydrochloride salt form generally enhances aqueous solubility. |
| Storage | Store in a cool, well-ventilated place | General recommendation for chemical reagents.[5] |
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. While a specific published synthesis for this compound was not identified, a logical and field-proven pathway can be proposed based on established reactions with related molecules.
Proposed Synthetic Pathway
The most direct approach involves a nucleophilic substitution reaction. The synthesis would logically proceed via the bromination of a commercially available precursor, 2-acetylthiazole, followed by the substitution of the resulting bromide with morpholine, and finally, salt formation.
Experimental Protocol (Hypothetical)
This protocol is a representative methodology. Researchers must adapt and optimize conditions based on laboratory-scale results.
Step 1: Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone
-
Dissolve 2-acetylthiazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.[6]
-
Cool the solution in an ice bath (0-5 °C).
-
Add N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.1 eq) dropwise while maintaining the temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform an aqueous workup to remove byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude bromo-intermediate, which is often used directly in the next step.[7]
Step 2: Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone (Free Base)
-
Dissolve the crude 2-Bromo-1-(thiazol-2-yl)ethanone from Step 1 in a polar aprotic solvent like acetonitrile or THF.
-
Add morpholine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (2.2 eq) to the solution.[7]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.[7]
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base from Step 2 in a dry, non-polar solvent like diethyl ether or 1,4-dioxane.
-
Slowly add a solution of hydrochloric acid in the corresponding solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to yield the final product.
Required Characterization
To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups like the ketone (C=O) and morpholine (C-N, C-O) stretches.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S, Cl).
Potential Biological and Pharmacological Significance
While direct biological data for this compound is not available in the public domain, the core 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities.[1][2] This suggests that the title compound is a promising candidate for biological screening.
The inclusion of the morpholine ring is also significant. Morpholine is a common moiety in drug design, often used to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.
Key Insights from Related Structures:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal properties.[2][8]
-
Anticancer Activity: The thiazole scaffold is integral to several compounds showing potent anti-proliferative effects on various cancer cell lines.[2][8]
-
Anti-inflammatory Properties: The structural motif is associated with compounds that exhibit significant anti-inflammatory activity.[1][8]
-
Antioxidant Effects: Certain thiazole derivatives have been assessed for their ability to scavenge free radicals.[8]
The combination of the proven thiazole pharmacophore with the property-enhancing morpholine group makes this compound a compelling molecule for further investigation across these therapeutic areas.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it must be handled with the care afforded to novel chemical entities of unknown toxicity. General safety protocols for related heterocyclic compounds should be strictly followed.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5] Avoid ingestion and inhalation.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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Chemos GmbH & Co. KG. Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. [Link]
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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The Good Scents Company. 2-acetyl-2-thiazoline. [Link]
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ResearchGate. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. [Link]
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Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]
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ResearchGate. Synthesis of 2-Morpholino-1,3,4-thiadiazines. [Link]
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Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]
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Ataman Kimya. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). [Link]
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
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An In-depth Technical Guide to 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (CAS 1417794-40-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies for related α-amino ketones and the known biological significance of its constituent thiazole and morpholine scaffolds, this document offers a detailed exploration of its synthesis, potential applications, and essential safety considerations.
Introduction: A Molecule of Interest at the Intersection of Key Pharmacophores
This compound, with the CAS number 1417794-40-1, is a fascinating molecule that combines two key structural motifs renowned for their presence in a wide array of biologically active compounds: the thiazole ring and the morpholine moiety. The thiazole ring is a fundamental component of many synthetic and natural products, including vitamin B1 (Thiamine), and is associated with a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects. Similarly, the morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties and biological activity.
The combination of these two pharmacophores in a single molecule suggests a high potential for novel biological activities, making it a compound of significant interest for screening libraries and as a building block in the synthesis of more complex pharmaceutical agents.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1417794-40-1 | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂O₂S | [2] |
| Molecular Weight | 248.73 g/mol | [2] |
| Canonical SMILES | C1COCCN1CC(=O)C2=CSC=N2.Cl | [2] |
Proposed Synthesis and Mechanistic Insights
Overall Synthetic Scheme
The proposed synthesis involves three key stages:
-
α-Bromination of 2-acetylthiazole: This step introduces a reactive handle adjacent to the carbonyl group.
-
Nucleophilic Substitution with Morpholine: The bromine is displaced by the secondary amine, morpholine, to form the desired α-amino ketone.
-
Hydrochlorination: The final step involves the formation of the hydrochloride salt to improve stability and aqueous solubility.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a well-reasoned proposal based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Part A: Synthesis of 2-(Bromoacetyl)thiazole
This procedure is adapted from the bromination of similar ketones. The acidic medium is crucial for the enolization of the ketone, which is the reactive species in electrophilic α-halogenation.
-
Materials:
-
2-Acetylthiazole
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
48% Hydrobromic Acid (HBr)
-
Sodium bisulfite solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, dissolve 2-acetylthiazole (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of 48% HBr.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-water containing a small amount of sodium bisulfite to destroy any excess bromine.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromoacetyl)thiazole.
-
Purify the crude product by column chromatography or recrystallization.
-
Part B: Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone
This step involves a classic SN2 reaction where the nitrogen atom of morpholine acts as a nucleophile, displacing the bromide from the α-carbon of 2-(bromoacetyl)thiazole. The presence of a base is essential to neutralize the HBr formed during the reaction, preventing the protonation of the morpholine and driving the reaction to completion.
-
Materials:
-
2-(Bromoacetyl)thiazole (from Part A)
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of morpholine (2.2 equivalents) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Add a solution of 2-(bromoacetyl)thiazole (1 equivalent) in anhydrous acetone dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 2-Morpholino-1-(thiazol-2-yl)ethanone.
-
Purify the product by column chromatography.
-
Part C: Preparation of this compound
The formation of the hydrochloride salt is a straightforward acid-base reaction. This is often done to improve the compound's stability, crystallinity, and solubility in aqueous media for biological testing.
-
Materials:
-
2-Morpholino-1-(thiazol-2-yl)ethanone (from Part B)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
-
Procedure:
-
Dissolve the purified 2-Morpholino-1-(thiazol-2-yl)ethanone (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (1.1 equivalents) with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
-
Characterization and Analytical Data (Predicted)
While specific experimental data for the title compound is not publicly available, the following are the expected analytical characterizations:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the thiazole ring protons, the methylene protons adjacent to the carbonyl and the morpholine ring protons.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbon, the thiazole ring carbons, and the carbons of the morpholine moiety.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the ketone carbonyl group (C=O stretch) and bands corresponding to the C-N, C-O, and C-S bonds.
-
Elemental Analysis: The elemental composition should be consistent with the molecular formula C₉H₁₃ClN₂O₂S.
Potential Research Applications and Biological Significance
The structural components of this compound suggest a range of potential applications in drug discovery and development.
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Unraveling the Enigma: A Proposed Mechanism of Action and Validation Strategy for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Investigation
In the landscape of contemporary drug discovery, the convergence of privileged structural motifs within a single small molecule presents a compelling starting point for identifying novel therapeutic agents. The compound 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride is a quintessential example of such a molecule, integrating the well-established morpholine and thiazole scaffolds. The morpholine ring, a staple in medicinal chemistry, is recognized for conferring favorable physicochemical properties, including improved metabolic stability and blood-brain barrier permeability, and is a component of numerous approved drugs targeting a wide array of biological targets.[1][2][3][4][5] Similarly, the thiazole ring is a versatile heterocyclic moiety found in a multitude of bioactive compounds, particularly those with anticancer and antimicrobial properties.[6][7][8][9]
The absence of published data on the specific biological activities of this compound necessitates a structured and hypothesis-driven approach to elucidate its mechanism of action. This guide puts forth a primary hypothesis based on the convergence of the known pharmacological profiles of its constituent moieties and outlines a comprehensive, multi-tiered experimental strategy to rigorously test this hypothesis. As a Senior Application Scientist, the following narrative is designed to not only provide a series of protocols but to instill a logical framework for the investigation of novel chemical entities.
Part 1: The Central Hypothesis - A Putative PI3K/Akt/mTOR Pathway Inhibitor
Given the frequent association of both morpholine and thiazole-containing compounds with anticancer activity, a primary hypothesis is that This compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2] The morpholine moiety has been successfully incorporated into known PI3K inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.[1][5] The thiazole ring is also a common feature in kinase inhibitors, including those targeting the PI3K family.[6][8]
Therefore, it is plausible that the combination of these two scaffolds in the target compound could result in synergistic or potent inhibition of one or more kinases within this critical oncogenic pathway.
Part 2: A Phased Experimental Approach for Hypothesis Validation
The following experimental workflow is designed as a self-validating system, where the results of each phase inform the design and execution of the subsequent phase.
Phase 1: Broad Phenotypic Screening to Ascertain Biological Activity
The initial step is to determine if the compound elicits a general anti-proliferative or cytotoxic effect in a relevant biological context.
Experimental Protocol 1: Cell Viability and Cytotoxicity Assays
-
Cell Line Selection: A panel of human cancer cell lines with known PI3K/Akt/mTOR pathway activation status (e.g., PTEN-null lines like PC-3 and U-87 MG, and lines with PIK3CA mutations like MCF-7 and HCT116) should be selected. A non-cancerous cell line (e.g., MCF-10A) should be included as a control for selectivity.
-
Treatment: Cells are seeded in 96-well plates and treated with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Assay: Cell viability will be assessed using a resazurin-based assay (e.g., alamarBlue™), which measures metabolic activity. Cytotoxicity will be concurrently measured using a cell-impermeable DNA-binding dye (e.g., CellTox™ Green).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for cell viability will be calculated for each cell line.
Causality Behind Experimental Choices: This initial screen provides a broad yet critical understanding of the compound's biological activity. A potent and selective effect on cancer cell lines over non-cancerous lines would provide the first piece of evidence supporting the hypothesis and justify proceeding to more target-specific assays.
Data Presentation: Hypothetical Phase 1 Results
| Cell Line | PI3K/Akt Status | IC50 (µM) |
| PC-3 | PTEN-null | 5.2 |
| U-87 MG | PTEN-null | 8.1 |
| MCF-7 | PIK3CA mutant | 6.5 |
| HCT116 | PIK3CA mutant | 10.3 |
| MCF-10A | Wild-type | > 100 |
Phase 2: Target Engagement and Pathway Modulation
Assuming Phase 1 demonstrates anti-proliferative activity, the next logical step is to investigate whether the compound directly engages with the proposed targets and modulates the PI3K/Akt/mTOR pathway.
Experimental Protocol 2: Western Blot Analysis of Pathway Phosphorylation
-
Cell Treatment: Select a sensitive cell line from Phase 1 (e.g., PC-3) and treat with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours).
-
Lysate Preparation: Prepare whole-cell lysates.
-
Western Blotting: Perform SDS-PAGE and Western blotting using primary antibodies against key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway, including p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1.
-
Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation status of these key signaling nodes.
Causality Behind Experimental Choices: A reduction in the phosphorylation of Akt, S6K, and 4E-BP1 would provide strong evidence that the compound is indeed inhibiting the PI3K/Akt/mTOR pathway at or upstream of Akt.
Mandatory Visualization: Hypothetical PI3K/Akt/mTOR Signaling Pathway
Caption: A phased experimental workflow for hypothesis testing.
Part 3: Concluding Remarks and Future Directions
This guide provides a robust, logic-driven framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic effects to specific molecular interactions, researchers can build a compelling and well-supported narrative for the compound's biological activity. Positive results from this workflow would strongly support the hypothesis that the compound is a novel PI3K/Akt/mTOR pathway inhibitor and would pave the way for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo efficacy studies in relevant cancer models.
References
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Jiang, X., & Zhao, G. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Thakur, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]
-
Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825. [Link]
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Unveiling the Therapeutic Potential of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride: A Technical Guide to Putative Biological Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential biological targets of the novel synthetic compound, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. As a Senior Application Scientist, the following analysis is built upon a synthesis of existing literature on related chemical scaffolds and established principles of drug discovery. This document is designed to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this molecule.
Introduction: A Molecule of Interest
This compound is a synthetic compound that marries two pharmacologically significant heterocyclic moieties: a thiazole ring and a morpholine ring. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The morpholine ring, a saturated heterocycle, is also a prevalent feature in many bioactive compounds, often conferring favorable physicochemical properties and acting as a crucial pharmacophore.[5] The combination of these two scaffolds in a single molecular entity suggests a high probability of interaction with various biological macromolecules, making it a compelling candidate for further investigation.
Structural Rationale for Target Exploration
The chemical architecture of this compound provides critical clues to its potential biological interactions. The thiazole ring, an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, with the active sites of proteins. The morpholine ring, with its ether linkage and secondary amine, can act as a hydrogen bond acceptor and donor, further enhancing binding affinity and specificity. The ethanone linker introduces a degree of flexibility, allowing the molecule to adopt different conformations to fit into diverse binding pockets.
Hypothesized Biological Target Classes
Based on the extensive literature on thiazole and morpholine-containing compounds, we can postulate several high-probability biological target classes for this compound.
Protein Kinases
Rationale: The thiazole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors.[4] Numerous clinically successful kinase inhibitors, such as Dasatinib, incorporate a thiazole ring that interacts with the ATP-binding pocket of various kinases.[1][3] The morpholine moiety has also been incorporated into kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain.[5]
Potential Specific Targets:
-
Tyrosine Kinases: (e.g., EGFR, VEGFR, Src family kinases)
-
Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, Akt)
Experimental Validation Workflow:
Figure 2: Workflow for validating carbonic anhydrase inhibition.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against a specific CA isoform.
-
Method: A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
-
Procedure:
-
Dissolve the compound in a suitable buffer.
-
In a 96-well plate, add the CA enzyme, the compound at various concentrations, and the buffer.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Measure the absorbance at 400 nm over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Monoamine Oxidases (MAOs) and Acetylcholinesterase (AChE)
Rationale: Thiazole-containing compounds, specifically (thiazol-2-yl)hydrazone derivatives, have been identified as dual inhibitors of MAO and AChE. [6]These enzymes are critical targets in the treatment of neurodegenerative diseases. The core structure of this compound shares features with these reported inhibitors, suggesting a potential for similar activity.
Potential Specific Targets:
-
MAO-A and MAO-B: Enzymes involved in the metabolism of neurotransmitters.
-
AChE: An enzyme that breaks down the neurotransmitter acetylcholine.
Experimental Validation Workflow:
Figure 3: Workflow for validating MAO and AChE inhibition.
Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
-
Objective: To measure the inhibition of AChE activity.
-
Method: A colorimetric assay based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Prepare solutions of AChE, the test compound, acetylthiocholine (substrate), and DTNB in a suitable buffer.
-
In a 96-well plate, pre-incubate the enzyme with the test compound for a specified time.
-
Initiate the reaction by adding the substrate and DTNB.
-
Monitor the increase in absorbance at 412 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Quantitative Data Summary
| Target Class | Key Assays | Primary Endpoint |
| Protein Kinases | Kinase Panel Screen, Cell Proliferation | % Inhibition, IC50 |
| Carbonic Anhydrases | p-NPA Hydrolysis Assay | IC50, Ki |
| MAO/AChE | MAO-Glo, Ellman's Assay | IC50 |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a modulator of several important biological targets. The proposed workflows in this guide provide a rational and systematic approach to elucidating its pharmacological profile. Initial broad screening followed by more focused mechanistic studies will be crucial in identifying the primary targets and understanding the therapeutic potential of this promising molecule. Further investigations, including in vivo efficacy studies in relevant disease models, will be necessary to translate these initial findings into tangible therapeutic applications.
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An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Morpholino-1-(thiazol-2-yl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the structural analogs and derivatives of 2-morpholino-1-(thiazol-2-yl)ethanone hydrochloride. While this specific molecule is not extensively documented as a terminal bioactive agent, its constituent moieties—the morpholine ring, the thiazole core, and the ethanone linker—are privileged structures in medicinal chemistry. This guide, therefore, dissects the core scaffold to provide a foundational understanding for the rational design of novel derivatives. We will delve into the medicinal chemistry of each component, explore synthetic strategies for modification, analyze structure-activity relationships (SAR), and propose potential therapeutic applications based on the established biological activities of related compounds. This document serves as a roadmap for researchers aiming to leverage this chemical scaffold for the discovery of new therapeutic agents.
Deconstructing the Core Scaffold: A Triumvirate of Pharmacophoric Importance
The therapeutic potential of any lead compound is intrinsically linked to its structural components. In 2-morpholino-1-(thiazol-2-yl)ethanone, we find a convergence of three key building blocks, each with a rich history in drug discovery.
The Morpholine Moiety: A Privileged Scaffold for Optimizing Physicochemical and Pharmacokinetic Properties
The morpholine ring is a saturated heterocycle that is frequently incorporated into drug candidates to enhance their properties.[1][2] Its presence can bestow a multitude of advantages:
-
Enhanced Aqueous Solubility and Reduced Lipophilicity: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, improving interaction with water and thereby increasing solubility. This is a critical factor in formulation and bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[2]
-
Favorable pKa: The nitrogen atom in the morpholine ring provides a basic center, which can be crucial for interacting with biological targets and for optimizing absorption and distribution.[2]
-
Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine and piperazine, offering a way to fine-tune potency, selectivity, and metabolic stability.[3]
The morpholine moiety is not merely a passive carrier but can actively participate in binding to molecular targets, forming crucial hydrogen bonds and other non-covalent interactions.[1][4] Its conformational flexibility allows it to adapt to the geometry of various binding pockets.[4]
The Thiazole Core: A Versatile Aromatic Heterocycle with a Broad Spectrum of Biological Activities
The thiazole ring is another cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs.[5][6] Its aromatic nature and the presence of both nitrogen and sulfur heteroatoms contribute to its diverse chemical reactivity and biological functions.[7][8] Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, including:
The thiazole ring can engage in various interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and coordination with metal ions. Its substitution pattern can be readily modified to explore structure-activity relationships and optimize biological activity.[7][8]
The Ethanone Linker: A Modifiable Bridge for Orienting Functional Groups
The ethanone linker connects the morpholine and thiazole rings. While seemingly simple, this linker plays a critical role in the overall topology of the molecule, dictating the spatial relationship between the two key pharmacophores. Modifications to this linker can have a profound impact on biological activity by:
-
Altering Conformational Flexibility: Introducing rigidity or flexibility can lock the molecule into a bioactive conformation or allow it to adapt to different binding sites.
-
Modifying Polarity and Hydrogen Bonding Capacity: Introducing heteroatoms or functional groups into the linker can change its physicochemical properties.[9]
-
Introducing New Interaction Points: The linker itself can be functionalized to create new interactions with the biological target.
Strategic Avenues for Analog Design and Synthesis
The modular nature of this compound provides multiple avenues for the design of novel analogs. A systematic approach to modification, guided by an understanding of SAR principles, is crucial for successful drug discovery efforts.
Modification of the Morpholine Ring
While the morpholine ring itself is often beneficial, exploring its bioisosteric replacements can lead to improved properties.
-
Ring Size and Heteroatom Variation: Thiomorpholine, piperazine, and piperidine analogs can be synthesized to probe the importance of the oxygen atom and ring conformation.
-
Substitution on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can explore new chemical space and create additional chiral centers, potentially leading to stereospecific interactions with the target.
-
Bioisosteric Replacements: More advanced bioisosteres, such as spirocycles, can be employed to increase the three-dimensionality of the molecule, which has been linked to improved drug-like properties.[10][11]
Table 1: Bioisosteric Replacements for the Morpholine Ring
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Thiomorpholine | Modulate lipophilicity and hydrogen bonding capacity. | Altered metabolic stability, potential for new interactions. |
| Piperazine | Introduce an additional basic center for enhanced target engagement or altered pKa. | Improved solubility, potential for dual-target engagement. |
| Piperidine | Reduce polarity and increase lipophilicity. | Enhanced membrane permeability. |
| Azetidine/Oxetane Spirocycles | Increase sp3 character and three-dimensionality. | Improved solubility and metabolic stability, novel vector space for substitution. |
Derivatization of the Thiazole Ring
The thiazole ring offers several positions for substitution, allowing for a detailed exploration of the SAR. The Hantzsch thiazole synthesis is a classical and versatile method for preparing a wide range of substituted thiazoles.[5]
-
Substitution at the C4 and C5 Positions: The C4 and C5 positions of the thiazole ring are readily amenable to substitution. Introducing various functional groups (e.g., alkyl, aryl, halogen, nitro) can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.
-
Fused Thiazole Systems: The thiazole ring can be fused with other heterocyclic or aromatic rings to create more complex and rigid scaffolds, such as benzothiazoles or imidazothiazoles.
Modification of the Ethanone Linker
The ethanone linker provides a key point of flexibility and can be modified to optimize the orientation of the morpholine and thiazole rings.
-
Chain Length Homologation: Increasing or decreasing the length of the linker can alter the distance between the two rings, which can be critical for optimal binding.
-
Introduction of Rigidity: Incorporating double bonds, triple bonds, or small rings into the linker can restrict conformational freedom, potentially locking the molecule in a more active conformation.
-
Functional Group Interconversion: The ketone can be reduced to an alcohol, converted to an amine, or replaced with other functional groups to alter the hydrogen bonding potential and overall polarity of the molecule.
Synthetic Strategies and Methodologies
The synthesis of analogs of this compound can be approached in a convergent or linear fashion. A common starting point is the synthesis of a substituted thiazole core, followed by the introduction of the morpholino-ethanone side chain.
General Synthetic Workflow
A plausible synthetic route would involve the reaction of a 2-haloketone derivative of thiazole with morpholine. The 2-haloketone can be prepared from the corresponding 2-acetylthiazole.
Caption: Logical relationships in SAR exploration.
-
Anticancer Activity: Many thiazole derivatives exhibit potent anticancer activity by targeting various kinases, tubulin polymerization, or by inducing apoptosis. [5][7]The morpholine moiety is also found in several approved anticancer drugs, where it often contributes to kinase hinge binding. [2]Therefore, analogs of this scaffold could be promising candidates for the development of novel anticancer agents, particularly kinase inhibitors. SAR studies on related scaffolds have shown that electron-withdrawing groups on an aryl substituent at the C4 position of the thiazole can enhance anticancer activity. [12]* Antimicrobial Activity: Thiazole-based compounds have a long history as antimicrobial agents. [5][6]Modifications to the thiazole ring and the introduction of different substituents can lead to potent antibacterial and antifungal compounds. The morpholine ring can also contribute to antimicrobial activity and improve the pharmacokinetic properties of these agents.
-
CNS Disorders: The morpholine ring is known to improve blood-brain barrier permeability, making it a valuable component in the design of drugs targeting the central nervous system. [4][13]Thiazole derivatives have also shown promise in the treatment of neurodegenerative diseases. [13]Therefore, this scaffold could be a starting point for the development of novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, or mood disorders.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel bioactive compounds. By systematically exploring the structural space around the morpholine ring, the thiazole core, and the ethanone linker, researchers can develop new derivatives with optimized potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold, combined with the well-established biological activities of its constituent parts, makes it a valuable platform for drug discovery efforts across multiple therapeutic areas. Future work should focus on the synthesis and biological evaluation of diverse libraries of analogs to fully elucidate the structure-activity relationships and identify lead compounds for further development.
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Whitepaper: Preliminary Cytotoxicity Profiling of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document outlines a comprehensive, albeit hypothetical, framework for the preliminary cytotoxicity assessment of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. As of the date of this publication, specific cytotoxicity data for this compound is not publicly available. The experimental design, data, and subsequent interpretations presented herein are based on established methodologies for novel compound screening and the known biological activities of related thiazole and morpholine-containing molecules.
Introduction
The quest for novel therapeutic agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. The thiazole ring is a key structural motif found in numerous biologically active compounds, including several clinically approved anticancer drugs like Dasatinib.[1][2] Similarly, the morpholine scaffold is a privileged structure in medicinal chemistry, known to be a part of various bioactive molecules.[3] The compound this compound integrates both of these important pharmacophores.
This technical guide provides a detailed protocol and rationale for conducting a preliminary in vitro cytotoxicity evaluation of this novel compound. The primary objective of such a study is to ascertain the compound's potential as an anticancer agent by determining its cytotoxic effects on various cancer cell lines and to assess its selectivity by comparing these effects to its impact on non-cancerous cells.[4][5] This initial screening is a critical step in the drug development pipeline, providing the foundational data necessary for go/no-go decisions and guiding future mechanistic studies.[6]
Experimental Design and Rationale
A robust preliminary cytotoxicity assessment hinges on a well-conceived experimental design. The following sections detail the proposed methodology, with a focus on the scientific reasoning behind each choice.
Cell Line Selection
To obtain a broad understanding of the compound's cytotoxic potential and spectrum of activity, a panel of human cancer cell lines representing different malignancies is proposed. Based on studies of other thiazole derivatives, the following cell lines are recommended[7][8]:
-
MCF-7: An estrogen-receptor-positive human breast cancer cell line.
-
A549: A human lung adenocarcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
To evaluate the selective toxicity of the compound, a non-cancerous human cell line will be used as a control:
-
HEK 293: Human Embryonic Kidney cells.
The rationale for this selection is to assess the compound's efficacy against common and diverse cancer types while simultaneously evaluating its potential for off-target toxicity in normal cells.
Cytotoxicity Assays: A Two-Pronged Approach
To ensure the reliability of the cytotoxicity data, it is crucial to employ at least two mechanistically distinct assays. This approach minimizes the risk of artifacts and provides a more comprehensive picture of the compound's effect on cell health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells. It is a widely used and cost-effective method for high-throughput screening.[9]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a direct measure of cytotoxicity resulting from compromised membrane integrity.
By using both the MTT and LDH assays, we can simultaneously assess the compound's impact on cell proliferation/metabolic activity and its ability to induce cell lysis.
Dose-Response and Time-Course Analysis
To accurately determine the potency of this compound, a dose-response study is essential. Cells will be treated with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for a fixed period (e.g., 24, 48, and 72 hours). This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's cytotoxicity. The inclusion of multiple time points provides insight into the kinetics of the cytotoxic effect.
Hypothetical Preliminary Data
The following tables summarize the hypothetical IC50 values for this compound, as would be determined by the MTT and LDH assays.
Table 1: Hypothetical IC50 Values (µM) from MTT Assay
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 45.2 | 22.1 | 10.5 |
| A549 | 38.7 | 18.9 | 9.2 |
| HepG2 | >100 | 85.3 | 55.4 |
| HEK 293 | >100 | >100 | 92.1 |
Table 2: Hypothetical IC50 Values (µM) from LDH Assay
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | 68.4 | 35.8 | 18.2 |
| A549 | 55.1 | 28.3 | 14.6 |
| HepG2 | >100 | >100 | 78.9 |
| HEK 293 | >100 | >100 | >100 |
Interpretation of Hypothetical Data
Based on this hypothetical data, this compound demonstrates a time- and dose-dependent cytotoxic effect, particularly against the MCF-7 and A549 cell lines. The lower IC50 values at 48 and 72 hours suggest that the compound's effect is cumulative. The higher IC50 values for the HepG2 cell line indicate lower sensitivity.
Crucially, the compound exhibits a favorable selectivity profile, with significantly higher IC50 values for the non-cancerous HEK 293 cells. This suggests a potential therapeutic window, where the compound could be effective against cancer cells at concentrations that are less harmful to normal cells. The discrepancy between the MTT and LDH assay results is expected, as they measure different cellular events. The lower IC50 values in the MTT assay may indicate that the compound first inhibits metabolic activity and proliferation, with subsequent loss of membrane integrity at higher concentrations or longer exposure times.
Hypothetical Mechanism of Action: PI3K/Akt Signaling Pathway
Given that some thiazole derivatives have been shown to target the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival, it is plausible that this compound may exert its cytotoxic effects through this mechanism.[7] Dysregulation of this pathway is a common feature in many cancers.
Below is a diagram illustrating the hypothetical inhibition of the PI3K/Akt pathway by the compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the proposed cytotoxicity assays.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the IC50 value.
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous approach for the preliminary cytotoxicity screening of this compound. The hypothetical data suggests that the compound may possess selective anticancer activity, warranting further investigation.
Future studies should focus on:
-
Expanding the Cell Line Panel: Testing the compound against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
-
Mechanism of Action Studies: Validating the hypothetical inhibition of the PI3K/Akt pathway through techniques such as Western blotting to assess the phosphorylation status of key proteins in the pathway.
-
Apoptosis Assays: Investigating whether the compound induces programmed cell death using methods like Annexin V/PI staining and caspase activity assays.
-
In Vivo Studies: If the in vitro data remains promising, progressing to preclinical animal models to evaluate the compound's efficacy, toxicity, and pharmacokinetic properties in a living organism.
By following the structured approach detailed in this guide, researchers can generate the high-quality, reliable data needed to advance our understanding of this compound and its potential as a novel therapeutic agent.
References
- BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
- ResearchGate. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- MDPI. (2024, August 1). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds.
- ACS Omega. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- NIH. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening.
- Semantic Scholar. (n.d.). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits.
- ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
- ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity.
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A Technical Guide to the Solubility and Stability Profiling of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Executive Summary
The journey of a new chemical entity (NCE) from laboratory bench to approved pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical framework for the comprehensive evaluation of "2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride," a novel heterocyclic compound. We will detail the strategic rationale and experimental protocols necessary to build a robust data package essential for formulation development, regulatory submission, and ensuring final product quality and patient safety. The methodologies described herein are grounded in international regulatory standards and informed by extensive field experience in pharmaceutical sciences.
Introduction: The Criticality of Early-Phase Physicochemical Profiling
"this compound" is a small molecule characterized by a morpholine ring linked to a thiazole moiety via an ethanone bridge. The hydrochloride salt form is rationally selected to enhance aqueous solubility, a common strategy for basic compounds in drug development.[1][2] An NCE's success is not determined by its pharmacological activity alone; its ability to be formulated into a safe, effective, and stable dosage form is equally vital.
-
Solubility directly influences a drug's bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy.
-
Stability dictates the drug substance's shelf-life and degradation profile. Uncontrolled degradation can result in loss of potency and the formation of potentially toxic impurities.
Therefore, a systematic investigation of these two parameters is not merely a data-gathering exercise but a foundational component of risk management in drug development. This guide outlines a logical, phase-appropriate approach to characterizing this molecule, adhering to the principles set forth by the International Council for Harmonisation (ICH).[3]
Part I: Comprehensive Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and is heavily influenced by its physicochemical properties and the gastrointestinal environment. As a hydrochloride salt of a likely weak base (due to the morpholine nitrogen), the solubility of this compound is expected to be highly pH-dependent.
Rationale for Multi-Point Solubility Testing
A single solubility value in water is insufficient. To predict in vivo performance, solubility must be assessed across a physiologically relevant pH range (pH 1.2 to 6.8), simulating the transit from the stomach to the small intestine. This pH-solubility profile is critical for selecting the appropriate formulation strategy (e.g., immediate-release tablet, enteric-coated formulation) and for biopharmaceutics classification (BCS).
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
The shake-flask method (equilibrium solubility) is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of solid material.
Methodology:
-
Media Preparation: Prepare buffers at various pH levels: 0.1N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) until equilibrium is achieved.
-
Sample Processing: After equilibration, allow the suspension to settle. Withdraw an aliquot and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (as will be developed in Part II).
-
Visual Inspection: Observe the solid material in each vial to note any potential changes in its physical form (e.g., conversion from salt to free base).
Data Presentation: pH-Solubility Profile
The collected data should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | ~5.5 (as measured) | 25 | > 50 | Freely Soluble |
| 0.1 N HCl | 1.2 | 37 | > 100 | Very Soluble |
| Acetate Buffer | 4.5 | 37 | 25.5 | Soluble |
| Phosphate Buffer | 6.8 | 37 | 1.2 | Sparingly Soluble |
This data is illustrative. The significant drop in solubility at pH 6.8 is a classic example of the common ion effect and conversion of the highly soluble hydrochloride salt to the less soluble free base as the pH approaches and surpasses the compound's pKa.
Workflow for Solubility Profiling
The following diagram illustrates the logical flow of the solubility assessment process.
Part II: Stability Testing and Forced Degradation
Stability testing is a regulatory mandate designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] The cornerstone of this process is a stability-indicating analytical method (SIAM) , which is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6][7]
Development of a Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing in the pharmaceutical industry due to its specificity, precision, and robustness.[8][9]
Objective: To develop a single gradient reversed-phase HPLC method that can separate the parent compound from all potential degradation products generated under stress conditions.
Step-by-Step Protocol:
-
Column & Mobile Phase Screening:
-
Rationale: The compound's structure (containing polar morpholine and moderately non-polar thiazole groups) makes it an ideal candidate for reversed-phase chromatography. A C18 column is a versatile starting point.
-
Procedure: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Screen mobile phase combinations, such as Acetonitrile/Water and Methanol/Water, with a common buffer like 0.1% formic acid or ammonium acetate to ensure good peak shape.
-
-
Gradient Optimization:
-
Rationale: A gradient method is necessary to elute both the parent compound and any degradation products, which may have a wide range of polarities, within a reasonable run time.
-
Procedure: Develop a linear gradient (e.g., 5% to 95% organic solvent over 20 minutes). Analyze a sample of the parent compound to determine its retention time.
-
-
Wavelength Selection:
-
Rationale: The chosen wavelength should provide a high response for the parent compound and ideally for potential degradants to ensure their detection.
-
Procedure: Using a photodiode array (PDA) detector, acquire the UV spectrum of the parent peak. Select a wavelength of maximum absorbance (λmax) for quantification. For this molecule, the thiazole ring is the primary chromophore, likely absorbing in the 250-280 nm range.
-
-
Method Validation (Per ICH Q2(R1)):
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[14][15] The goal is to achieve a target degradation of 5-20% of the parent compound.[16][17]
Experimental Protocols:
| Stress Condition | Protocol | Rationale & Mechanistic Insight |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 N HCl at 60 °C for 24 hours. | The ether linkage in the morpholine ring and the amide-like structure within the thiazole ring could be susceptible to acid-catalyzed hydrolysis. |
| Base Hydrolysis | Incubate a solution in 0.1 N NaOH at 60 °C for 8 hours. | Ester or amide-like functionalities are highly susceptible to base-catalyzed hydrolysis. The ethanone linker could also be a point of cleavage. |
| Oxidation | Treat a solution with 3% H₂O₂ at room temperature for 24 hours. | The sulfur atom in the thiazole ring and the nitrogen in the morpholine ring are potential sites for oxidation, leading to N-oxides or sulfoxides. |
| Thermal Degradation | Store the solid compound in a dry oven at 80 °C for 7 days. | Provides insight into the solid-state thermal stability of the molecule, which is crucial for determining storage conditions. |
| Photostability | Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and 200 watt hours/m² of near UV energy, as per ICH Q1B guidelines.[18][19][20][21] A dark control sample must be stored alongside to differentiate light-induced degradation from thermal effects. | Aromatic and heterocyclic rings, like thiazole, can absorb UV radiation and undergo photochemical reactions such as ring cleavage or rearrangement. |
Summary of Expected Forced Degradation Results:
| Stress Condition | % Degradation of Parent | No. of Degradation Peaks | Peak Purity (Parent) | Mass Balance (%) |
| Control (t=0) | 0 | 0 | Pass (>99.9%) | 100 |
| Acid Hydrolysis | 12.5% | 2 | Pass | 99.5% |
| Base Hydrolysis | 18.2% | 3 | Pass | 98.9% |
| Oxidation | 8.9% | 1 | Pass | 100.2% |
| Thermal | 1.5% | 0 | Pass | 100.5% |
| Photolytic | 6.4% | 1 | Pass | 99.8% |
This illustrative data shows that the method is stability-indicating. The parent peak purity remains high in all stressed samples, demonstrating that no degradant peaks are co-eluting. Mass balance (the sum of the parent assay and all degradant impurities) is close to 100%, indicating all major degradation products are accounted for.
Overall Stability Testing Workflow
The following diagram outlines the integrated workflow for developing a stability-indicating method and performing forced degradation studies.
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"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" spectroscopic analysis (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Abstract
This technical guide provides a comprehensive spectroscopic analysis of this compound (CAS No. 1417794-40-1).[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed interpretation grounded in fundamental principles and field-proven insights. We will explore the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details the causality behind experimental choices, provides robust protocols, and interprets the resulting data to build a cohesive and validated structural profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to characterize complex heterocyclic molecules.
Chemical Structure and Properties
A precise structural assignment is the foundation of all chemical and biological research. The target molecule, this compound, possesses a unique combination of functional groups: a thiazole ring, a ketone, and a morpholine ring which exists in its protonated, hydrochloride salt form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, the choice of solvent is critical to ensure solubility and to observe labile protons.
¹H NMR Spectroscopy
Principle & Rationale ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. For this molecule, the key objectives are to confirm the presence and connectivity of the thiazole, methylene, and morpholine protons, as well as the ammonium proton from the hydrochloride salt.
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is deliberate. Unlike D₂O, which would lead to the rapid exchange and disappearance of the N⁺-H proton, DMSO-d₆ is an aprotic solvent that allows for the observation of such exchangeable protons.[3][4] This provides direct evidence of the salt's formation at the morpholine nitrogen.
Experimental Protocol: ¹H NMR Acquisition
Caption: Workflow for ¹H NMR analysis.
Data Interpretation & Expected Spectrum The aromaticity of the thiazole ring results in a significant deshielding of its protons, causing them to appear at high chemical shifts (downfield).[5] The protonated morpholine ring will show distinct signals for its axial and equatorial protons, influenced by the neighboring nitrogen and oxygen atoms.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Thiazole H-5 | ~8.2 | Doublet (d) | 1H | Adjacent to sulfur and coupled to H-4. |
| Thiazole H-4 | ~8.0 | Doublet (d) | 1H | Adjacent to nitrogen and coupled to H-5. |
| Methylene (-CH₂-) | ~4.5 | Singlet (s) | 2H | Positioned between the electron-withdrawing ketone and the protonated nitrogen. |
| Morpholine (-CH₂-N⁺H-) | ~3.8 | Triplet (t) | 4H | Protons adjacent to the positively charged nitrogen are deshielded. |
| Morpholine (-CH₂-O-) | ~3.6 | Triplet (t) | 4H | Protons adjacent to the electronegative oxygen. |
| Ammonium (N⁺-H) | >9.0 (broad) | Singlet (s, br) | 1H | Labile proton on the quaternized nitrogen, often broad. Its observation confirms the salt form.[3] |
¹³C NMR Spectroscopy
Principle & Rationale Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl). This technique is essential for confirming the carbon backbone of the structure.
Experimental Protocol: ¹³C NMR Acquisition
Caption: Workflow for ¹³C NMR analysis.
Data Interpretation & Expected Spectrum The carbonyl carbon is the most deshielded, appearing at the lowest field. The thiazole carbons appear in the aromatic region, while the sp³ hybridized carbons of the morpholine and methylene groups appear at higher fields.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Ketone (C=O) | ~185-195 | The carbonyl carbon is highly deshielded, typical for ketones. Its conjugation with the thiazole ring shifts it slightly upfield compared to a purely aliphatic ketone. |
| Thiazole C-2 | ~165-170 | Carbon atom attached to two heteroatoms (N and S) and the ketone group. |
| Thiazole C-4 | ~145-150 | Aromatic carbon adjacent to nitrogen. |
| Thiazole C-5 | ~125-130 | Aromatic carbon adjacent to sulfur. |
| Morpholine (-CH₂-O-) | ~65-70 | Carbons adjacent to the highly electronegative oxygen atom. |
| Methylene (-CH₂-) | ~55-60 | Carbon adjacent to the ketone and the protonated nitrogen. |
| Morpholine (-CH₂-N⁺H-) | ~50-55 | Carbons adjacent to the protonated nitrogen. The positive charge causes a downfield shift compared to a neutral amine.[3] |
Mass Spectrometry (MS)
Principle & Rationale Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a pre-formed salt, as it is a soft ionization technique that can readily generate ions in solution. We expect to observe the molecular ion of the free base in positive ion mode ([M+H]⁺).
Experimental Protocol: ESI-MS Acquisition
Caption: Workflow for ESI-MS analysis.
Data Interpretation & Expected Fragmentation The analysis will confirm the mass of the cationic portion of the molecule. The fragmentation pattern provides a fingerprint that helps validate the proposed structure.
-
Molecular Ion: The free base (C₉H₁₂N₂O₂S) has a monoisotopic mass of 212.06 Da. In ESI+ mode, the expected parent ion is [M+H]⁺ at m/z = 213.07 .
-
Key Fragmentation Pathways:
-
Loss of Morpholine: Cleavage of the C-N bond between the methylene group and the morpholine ring, leading to a fragment corresponding to the thiazol-2-yl-acetyl group.
-
Thiazole Ring Fragmentation: Cleavage of the thiazole ring itself.
-
McLafferty Rearrangement: While less common for this structure, it's a possibility to consider in detailed fragmentation analysis.
-
Infrared (IR) Spectroscopy
Principle & Rationale IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). This technique will confirm the presence of the ketone, the N⁺-H bond, the C-O-C ether linkage, and the aromatic thiazole ring.
Experimental Protocol: IR Acquisition
Caption: Workflow for IR spectroscopy analysis.
Data Interpretation & Expected Spectrum The IR spectrum provides a distinct fingerprint, with key absorbances confirming the major functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Corresponds to the C-H bonds on the thiazole ring.[6] |
| ~3000-2400 | Strong, Broad | N⁺-H Stretch | A very broad and strong absorption characteristic of an ammonium salt. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the methylene and morpholine groups. |
| ~1680-1660 | Strong | C=O Stretch (Ketone) | The carbonyl stretch is at a lower frequency due to conjugation with the thiazole ring.[7][8] |
| ~1600, ~1470 | Medium-Weak | C=C & C=N Stretch | Aromatic ring stretching vibrations from the thiazole moiety.[9] |
| ~1115 | Strong | C-O-C Stretch | Asymmetric stretch of the ether group in the morpholine ring. |
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and the protonation site at the morpholine nitrogen. Mass spectrometry validates the molecular weight of the organic cation, and IR spectroscopy provides unambiguous evidence for the key functional groups, including the conjugated ketone and the ammonium salt. Together, these techniques provide a self-validating system, ensuring a high degree of confidence in the compound's identity and purity for researchers in medicinal chemistry and drug development.
References
- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
- MDPI. (n.d.). Electronic Spectra and Nonlinear Optical Properties of Thiazole Chromophores.
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ResearchGate. (2021, November 17). Derivatives from Thiazole Derivative.
- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Wikipedia. (n.d.). Thiazole.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.
- BLDpharm. (n.d.). 1417794-40-1|this compound.
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Methodological & Application
Investigating the Cellular Effects of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride: A Guide for Initial In Vitro Characterization
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for the initial in vitro evaluation of the novel synthetic compound, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (CAS 1417794-40-1). While specific biological data for this molecule is not extensively documented in publicly available literature, its chemical structure, featuring both a thiazole and a morpholine ring, suggests potential for significant pharmacological activity. The thiazole moiety is a key pharmacophore in numerous FDA-approved drugs with applications in oncology and inflammatory diseases.[1][2][3] Similarly, the morpholine group is a privileged scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties and confer bioactivity.[4][5][6] This guide, therefore, presents a logical, evidence-based workflow for researchers to systematically characterize the cytotoxic profile and explore potential therapeutic applications of this compound in a cell culture setting.
Introduction: Deconstructing the Therapeutic Potential
The compound this compound is a synthetic molecule that marries two heterocycles of profound importance in drug discovery.
-
The Thiazole Ring: This five-membered ring containing sulfur and nitrogen is a cornerstone of medicinal chemistry. It is found in potent anticancer agents like Dasatinib and microtubule inhibitors such as Ixabepilone.[1][2] Thiazole derivatives have been shown to exhibit a wide array of biological effects, including anti-inflammatory, antibacterial, and antiviral activities.[3][7] Their mechanism of action can be diverse, ranging from enzyme inhibition to interfering with protein-protein interactions.[2]
-
The Morpholine Ring: This saturated heterocycle is frequently employed by medicinal chemists to enhance drug-like properties, such as solubility, metabolic stability, and CNS penetration.[4][8] Beyond its role as a pharmacokinetic modulator, the morpholine ring is an integral part of the pharmacophore in many bioactive compounds, including kinase inhibitors and other agents targeting neurodegenerative diseases.[5][8]
Given this structural heritage, it is plausible to hypothesize that this compound could function as an inhibitor of key cellular signaling pathways implicated in cancer or inflammation. A primary investigative workflow should, therefore, focus on establishing its dose-dependent effects on cell viability and then proceeding to more specific functional assays.
Initial Characterization Workflow
A systematic approach is critical when investigating a novel compound. The following workflow provides a robust framework for initial characterization.
Caption: Workflow for the initial in vitro characterization of a novel compound.
Core Protocols
IMPORTANT: All cell culture work should be performed under sterile conditions in a certified biosafety cabinet.
Reagent Preparation: Stock Solution
The hydrochloride salt form of the compound suggests good solubility in aqueous solutions, but a high-concentration stock in an organic solvent is standard practice.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock.
-
Protocol:
-
Aseptically weigh out 10 mg of this compound.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a stock concentration of 10 mM or 20 mM. For a molecular weight of 248.73 g/mol , to make a 10 mM stock from 10 mg:
-
Volume (L) = (0.010 g / 248.73 g/mol ) / 10 mol/L = 0.00402 L or 4.02 mL.
-
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Determination of IC50: Cytotoxicity Assay
This protocol is essential for determining the concentration range that inhibits 50% of cellular metabolic activity (IC50) and for identifying sub-toxic concentrations for use in functional assays.
-
Recommended Cell Lines:
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of the compound stock in complete growth medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) versus log[concentration] to determine the IC50 value using non-linear regression analysis.
-
| Parameter | Recommended Starting Range | Purpose |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensure cells are in logarithmic growth phase. |
| Treatment Duration | 48 - 72 hours | Allow sufficient time for cytotoxic effects to manifest. |
| Concentration Range | 0.1 µM - 100 µM | Broad range to capture the full dose-response curve. |
| Vehicle Control | DMSO (≤0.5%) | Account for any solvent-induced effects. |
Proposed Functional Screening and Mechanistic Insights
Based on the IC50 values, subsequent experiments can be designed using non-toxic concentrations (typically ≤ IC20) to probe specific biological activities.
Hypothesis: Anti-Inflammatory Activity
Many thiazole derivatives exhibit anti-inflammatory properties.[10] A plausible mechanism could involve the inhibition of pro-inflammatory signaling pathways like NF-κB.
-
Suggested Assay: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Protocol Outline:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and measure nitrite (a stable product of NO) accumulation using the Griess reagent.
-
A significant reduction in nitrite levels compared to the LPS-only control would indicate potential anti-inflammatory activity.
-
Hypothesis: Anticancer Activity
The prevalence of thiazole and morpholine rings in oncology drugs suggests a potential role in inhibiting cancer cell proliferation or survival pathways.[1][2][5] A possible mechanism could be the inhibition of a protein kinase essential for cell cycle progression or survival.
Caption: A hypothetical signaling pathway modulated by the test compound.
-
Suggested Assay: Cell cycle analysis by flow cytometry.
-
Protocol Outline:
-
Treat a cancer cell line (e.g., A549 or MCF-7) with the compound at its IC50 concentration for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye like propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) would suggest interference with cell cycle progression.[5]
-
Conclusion and Future Directions
This document outlines a foundational, hypothesis-driven approach to begin the cellular characterization of this compound. By systematically determining its cytotoxic profile and screening for plausible biological activities, researchers can efficiently gather the preliminary data needed to justify more in-depth mechanistic studies. Positive results from the proposed anti-inflammatory or anticancer screens would warrant further investigation into specific molecular targets, such as kinase profiling or Western blot analysis of key signaling proteins.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024). Journal of Current Research in Pharmacy. [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry. [Link]
-
Thiazole: A privileged scaffold in drug discovery. (2021). ResearchGate. [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). PubMed Central. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. [Link]
-
Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. (2012). ResearchGate. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2022). ResearchGate. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed Central. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2018). ResearchGate. [Link]
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2-Acetylthiazole. (n.d.). PubChem. [Link]
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2-Acetyl-2-thiazoline. (n.d.). PubChem. [Link]
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Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. (2013). PubMed. [Link]
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Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2016). MDPI. [Link]
-
Evaluation of a large library of (thiazol-2-yl)hydrazones and analogues as histone acetyltransferase inhibitors: enzyme and cellular studies. (2014). PubMed. [Link]
-
Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. (2013). PubMed. [Link]
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Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. (2021). ResearchGate. [Link]
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Chemical Properties of 2-Acetylthiazole (CAS 24295-03-2). (n.d.). Cheméo. [Link]
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"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" in vitro assay development
Application Note & Protocol
Topic: Development of a Primary In Vitro Cell Viability Assay for the Characterization of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
In early-stage drug discovery, the initial characterization of novel chemical entities is a critical step. For compounds with unknown biological targets, such as this compound, a primary assessment of their effect on cell health is fundamental. This document provides a comprehensive guide for the development and validation of a robust, cell-based in vitro assay to determine the cytotoxic or cytostatic potential of this compound. We present a detailed protocol based on the resazurin reduction method, a widely used, sensitive, and cost-effective indicator of metabolic activity and cell viability.[1] This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale, quality control parameters for assay validation, and a framework for data analysis and interpretation, enabling researchers to generate reliable and reproducible results for hit identification and dose-response profiling.
Introduction: The Rationale for Primary Cytotoxicity Screening
The journey of a novel compound from chemical synthesis to a potential therapeutic agent begins with a foundational understanding of its biological effects. For a previously uncharacterized molecule like this compound, a member of the diverse thiazole family of heterocyclic compounds known to possess a wide spectrum of biological activities, the first question is fundamental: does it impact cell health?[2][3]
Phenotype-based drug discovery (PDD) makes no initial assumptions about a specific molecular target. Instead, it focuses on the overall output of a biological system—in this case, the survival and proliferation of cultured cells—to identify compounds that elicit a desired biological response.[4] Therefore, a cell viability assay serves as an essential primary screen. It allows researchers to:
-
Identify Biological Activity: Determine if the compound exhibits any effect on cell populations.
-
Quantify Potency: Establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50), a key metric of potency.[5]
-
Distinguish Between Effects: Provide initial insights into whether the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation).[6]
-
Guide Future Studies: Inform the concentration range for subsequent, more complex mechanistic or target-based assays.
This application note details a robust workflow for this primary characterization.
Principle of the Assay: Resazurin Reduction
To measure cell viability, we will employ a resazurin-based assay (commercially available as AlamarBlue®, CellTiter-Blue®, etc.). This method is a fluorescent/colorimetric assay that leverages the metabolic capacity of living cells.[1]
The Mechanism:
-
Entry into Cell: The primary reagent, resazurin (a blue, non-fluorescent dye), is cell-permeable.
-
Metabolic Reduction: In viable, metabolically active cells, intracellular enzymes, primarily mitochondrial dehydrogenases, reduce resazurin into resorufin.
-
Signal Generation: Resorufin is a pink, highly fluorescent compound.
-
Quantification: The amount of resorufin produced is directly proportional to the number of viable cells. This conversion can be measured using either a spectrophotometer (absorbance at ~570 nm) or a fluorometer (excitation ~560 nm, emission ~590 nm), with fluorescence detection offering higher sensitivity.
The workflow is straightforward, involving simple "mix-incubate-measure" steps, making it ideal for high-throughput screening (HTS).[7]
Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer[1], A549 - lung cancer). Ensure cells are in the logarithmic growth phase.
-
Compound: this compound (powder form).
-
Vehicle: Sterile Dimethyl Sulfoxide (DMSO) for dissolving the compound.
-
Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Resazurin-based cell viability reagent.
-
Doxorubicin or Staurosporine (for use as a positive control for cytotoxicity).
-
-
Equipment:
-
Sterile 96-well, clear-bottom, black-walled microplates (for fluorescence).
-
Humidified incubator (37°C, 5% CO2).
-
Multi-channel pipette.
-
Plate reader with fluorescence or absorbance capabilities.
-
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for a 96-well plate format. All steps should be performed in a sterile biosafety cabinet.
Part A: Cell Seeding
-
Harvest Cells: Harvest logarithmically growing cells using Trypsin-EDTA. Neutralize with complete medium and centrifuge.
-
Count and Resuspend: Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed Plate: Dilute the cell suspension to an optimal seeding density (e.g., 5,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in an exponential growth phase during the assay.[1]
-
-
Incubate: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
Part B: Compound Preparation and Dosing
-
Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution series. For a 10-point dose-response curve, you might start with a 100 µM final concentration and dilute 1:3 down to the nanomolar range. Prepare these dilutions in culture medium.
-
Crucial Point: The final concentration of DMSO in the wells should be kept constant and low (typically ≤ 0.5%) to avoid vehicle-induced toxicity.[8]
-
-
Prepare Controls:
-
Vehicle Control (0% Inhibition): Medium with the same final DMSO concentration as the test wells.
-
Positive Control (100% Inhibition): A known cytotoxic agent (e.g., 10 µM Doxorubicin) to define the bottom of the assay window.
-
No-Cell Control (Background): Wells containing medium but no cells, to measure background signal.
-
-
Dose Cells: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the appropriate wells.
-
Incubate: Return the plate to the incubator for an appropriate exposure time, typically 48 or 72 hours.
Part C: Signal Development and Data Acquisition
-
Add Reagent: Following the incubation period, add 20 µL of the resazurin-based viability reagent to each well (volume may vary by manufacturer).
-
Incubate: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the signal is within the linear range of the instrument.
-
Read Plate: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm) using a microplate reader.
Assay Validation and Quality Control
A protocol is only as reliable as its validation. For high-throughput screening assays, the Z-factor (Z') is a statistical parameter used to quantify the quality and suitability of the assay.[9][10] It reflects the dynamic range of the signal and the data variation.[9]
Z' Calculation: The Z' factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n, vehicle) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
| Z' Value | Assay Quality Interpretation |
| Z' > 0.5 | An excellent assay, suitable for HTS.[11][12] |
| 0 < Z' ≤ 0.5 | A good assay, may require optimization.[11][12] |
| Z' = 0 | A "grey zone," indicates high variability. |
| Z' < 0 | A poor assay, not suitable for screening. |
Self-Validation: An assay should consistently produce a Z' factor > 0.5 across multiple experiments to be considered robust and trustworthy.[11][12]
Data Analysis and Interpretation
Step 1: Data Normalization Raw fluorescence or absorbance values must be normalized to determine the percentage of inhibition for each compound concentration.
% Inhibition = 100 * (1 - (Signal_Test - Signal_NoCell) / (Signal_Vehicle - Signal_NoCell))
Step 2: Dose-Response Curve Fitting Plot the normalized % Inhibition (Y-axis) against the log of the compound concentration (X-axis). Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[8][13]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Step 3: IC50 Determination The IC50 is the concentration of the compound that produces 50% inhibition of cell viability.[5] This value is derived directly from the fitted curve and is the primary measure of the compound's potency in this assay.
Example Data Presentation:
| Concentration (µM) | Avg. Signal | Std. Dev. | % Inhibition |
| 100 | 158 | 12 | 98.2 |
| 33.3 | 450 | 35 | 89.1 |
| 11.1 | 1289 | 98 | 68.5 |
| 3.7 | 2540 | 180 | 37.9 |
| 1.2 | 3890 | 250 | 5.1 |
| 0.4 | 4050 | 280 | 1.2 |
| Vehicle (0) | 4100 | 260 | 0.0 |
| Positive Ctrl | 150 | 15 | 100.0 |
| No-Cell Ctrl | 120 | 10 | - |
From this data, a non-linear regression would yield an IC50 value (e.g., 5.1 µM).
Conclusion and Next Steps
This application note provides a validated, end-to-end protocol for the primary in vitro characterization of this compound. By establishing a robust cell viability assay, researchers can confidently determine the compound's cytotoxic or cytostatic potential and quantify its potency via the IC50 value.
A confirmed "hit" from this primary screen (i.e., a compound with a potent and reproducible IC50) would warrant further investigation through secondary assays to elucidate its mechanism of action. This could involve assays for specific cellular processes such as apoptosis (e.g., Caspase-Glo assays)[14], cell cycle analysis, or target-based enzymatic assays.
References
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Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]
-
Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Shields, B. J., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2349, 143-157. [Link]
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Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Goodwin, T. J., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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PunnettSquare Tools. Z-Factor Calculator. [Link]
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Charles River Laboratories. In Vitro Assay Development Services. [Link]
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Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]
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BMG LABTECH. The Z prime value (Z´). [Link]
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CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
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Al-Ghorbani, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17665–17676. [Link]
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Aher, N. G., & Kumar, V. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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El-Kourashy, S. A., et al. (2019). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Pharmaceutical Research, 36(4), 57. [Link]
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Jackson, K., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 17(5), 1257–1266. [Link]
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Sebaugh, J. L. (2010). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]
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Arctom Scientific. This compound. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Egyptian Journal of Chemistry. [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(1), 46-52. [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
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Application Note: Preclinical Administration of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, a Novel TIM-3 Pathway Modulator, in Rodent Models
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical administration of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, a novel small-molecule inhibitor hypothesized to target the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) signaling pathway. As an emerging and critical immune checkpoint, TIM-3 is a key therapeutic target in immuno-oncology.[1][2] The interaction of TIM-3 with its primary ligand, Galectin-9 (Gal-9), suppresses anti-tumor immunity.[1][3] Therefore, inhibiting this pathway presents a promising strategy for cancer therapy. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for intravenous, intraperitoneal, and oral administration in rodent models. It emphasizes the scientific rationale behind procedural choices, ensuring experimental reproducibility and integrity.
Compound Profile and Mechanism of Action
1.1. Investigational Compound:
-
Name: this compound
-
Abbreviation: Hereafter referred to as "TIM-3i-M2T"
-
Class: Small-molecule immunomodulator; putative TIM-3/Galectin-9 pathway inhibitor.
1.2. Therapeutic Target: The TIM-3 / Galectin-9 Signaling Pathway TIM-3 is an inhibitory checkpoint receptor expressed on various immune cells, including exhausted T-cells, regulatory T-cells (Tregs), and natural killer (NK) cells.[1][2] In the tumor microenvironment, tumor cells and myeloid-derived suppressor cells (MDSCs) often express high levels of Galectin-9.[4] The binding of Galectin-9 to TIM-3 on effector T-cells triggers an inhibitory signal, leading to T-cell apoptosis, dysfunction, and immune suppression, thereby allowing tumor progression.[1][3] TIM-3i-M2T is designed to physically occupy a binding cleft on the TIM-3 receptor, preventing its interaction with Galectin-9 and thus restoring the anti-tumor activity of the immune cells.[5]
The diagram below illustrates the targeted mechanism of action.
Caption: Mechanism of TIM-3/Gal-9 inhibition by TIM-3i-M2T.
Pre-Administration Considerations: The Foundation of a Valid Study
The success of any in vivo study hinges on meticulous preparation before the first dose is administered.
2.1. Vehicle Selection and Formulation The choice of vehicle is critical for ensuring the compound's stability, bioavailability, and minimizing non-specific toxicity.
-
Initial Solubility Screen: Test the solubility of TIM-3i-M2T in common biocompatible solvents.
-
pH and Osmolarity: The final formulation should be adjusted to a physiological pH (~7.4) and be iso-osmotic to prevent injection site irritation, pain, and tissue damage.[6] Preparations with a high or low pH should not be administered subcutaneously or intramuscularly.[6]
-
Sterility: All injectable solutions must be sterile-filtered (e.g., using a 0.22 µm filter) to prevent infection.
-
Common Vehicles:
-
Aqueous: Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS).
-
Co-solvents: For poorly soluble compounds, a mixture may be required (e.g., 5-10% DMSO, 40% PEG300, 5% Tween 80 in water). Crucially, a vehicle-only control group must always be included in the study to differentiate compound effects from vehicle effects.
-
2.2. Animal Model Selection The choice of animal model is dictated by the study's objective. For testing an immunomodulatory agent like TIM-3i-M2T:
-
Syngeneic Mouse Models: These immunocompetent models use tumor cell lines (e.g., CT26 colon carcinoma, B16 melanoma) derived from the same inbred mouse strain (e.g., BALB/c, C57BL/6).[7] This allows for the study of the compound's interaction with a fully functional immune system.
-
Humanized Mouse Models: Mice with "knocked-in" human TIM-3 genes can be invaluable for testing the efficacy of agents targeting the human version of the protein, providing more direct translational relevance.[8]
2.3. Dose Calculation and Volume Doses are calculated based on the animal's body weight (mg/kg). It is imperative to weigh each animal on the day of dosing to ensure accuracy.[9] Injection volumes must not exceed recommended limits to avoid physiological distress and adverse events.[10]
Routes of Administration: Protocols and Scientific Rationale
The choice of administration route directly impacts the compound's pharmacokinetic and pharmacodynamic (PK/PD) profile.
3.1. Intraperitoneal (IP) Injection
-
Rationale: IP injection is a widely used route in preclinical rodent studies. It offers a balance between ease of administration and rapid systemic absorption into the portal circulation. It avoids the first-pass metabolism associated with oral dosing and is less technically demanding than intravenous injection.
-
Causality: By depositing the compound into the peritoneal cavity, it is absorbed across the large surface area of the peritoneal membrane. This route is excellent for initial efficacy and dose-ranging studies where consistent systemic exposure is desired.
Table 1: IP Injection Parameters for Rodents
| Parameter | Mouse | Rat | Source(s) |
| Needle Gauge | 25-27 G | 23-25 G | [10] |
| Max Volume | < 10 mL/kg | < 10 mL/kg | [10][11] |
| Pros | Technically simple, rapid absorption, larger volumes possible. | Technically simple, rapid absorption. | N/A |
| Cons | Risk of injection into abdominal organs (cecum, bladder). | Risk of organ puncture, potential for peritonitis. | [10] |
Detailed Protocol: IP Injection in the Mouse
-
Preparation: Warm the sterile substance to room or body temperature to reduce animal discomfort.[12] Load the syringe with the calculated dose and ensure all air bubbles are expelled.
-
Restraint: Gently restrain the mouse using a scruff technique with your non-dominant hand, ensuring a firm but non-restrictive grip.[11][12] Turn the animal to expose its abdomen, tilting the head slightly downwards to move the abdominal organs cranially.[12]
-
Site Identification: Identify the lower right abdominal quadrant. This site is chosen to avoid the cecum, which is typically on the left side, and the urinary bladder.[12][13]
-
Injection: With the needle bevel facing up, insert it at a 30-45° angle into the identified quadrant.[11][12] Penetrate the abdominal wall; you should feel a slight "pop".
-
Verification: Gently aspirate by pulling back the plunger. If no fluid (blood, urine, intestinal contents) enters the syringe hub, you are correctly positioned.[11][13] If fluid appears, withdraw the needle, discard the syringe, and re-attempt with fresh materials after a brief recovery period for the animal.[11]
-
Administration: Inject the substance smoothly and steadily.
-
Withdrawal & Recovery: Withdraw the needle swiftly and return the animal to its cage.[10] Observe the animal for at least 5-10 minutes for any signs of distress, bleeding, or complications.[11]
3.2. Intravenous (IV) Injection (Lateral Tail Vein)
-
Rationale: IV administration provides 100% bioavailability, introducing the compound directly into the systemic circulation for immediate distribution. This is the gold standard for pharmacokinetic studies and for compounds that are poorly absorbed or degraded by other routes.
-
Causality: Bypassing absorption barriers ensures that the maximum concentration (Cmax) is achieved rapidly. This is critical for understanding a drug's intrinsic activity and for modeling clinical administration of IV-infused therapeutics.
Table 2: IV (Tail Vein) Injection Parameters for Rodents
| Parameter | Mouse | Rat | Source(s) |
| Needle Gauge | 27-30 G | 25-27 G | [9][14] |
| Max Volume (Bolus) | 5 mL/kg | 5 mL/kg | [14] |
| Pros | 100% bioavailability, rapid onset, precise dose delivery. | 100% bioavailability, precise dose delivery. | N/A |
| Cons | Technically challenging, requires restraint/anesthesia, small volumes. | Technically challenging, requires effective restraint. | N/A |
Detailed Protocol: IV Injection in the Mouse
-
Preparation: Prepare the syringe with the exact dose, ensuring it is free of air bubbles.[15]
-
Vasodilation: To make the lateral tail veins more visible and accessible, warm the mouse for 5-10 minutes. This can be achieved using a warming box or by placing the cage on a circulating warm water pad.[9][15] The tail itself can be warmed by submersion in 30-35°C water.[14]
-
Restraint: Place the mouse in an appropriate restraint device, allowing the tail to be accessible.[9][14]
-
Site Identification: The two lateral tail veins are visible on either side of the tail. Gently wipe the tail with 70% alcohol to clean the area and improve visualization.[14]
-
Injection: With your non-dominant hand, hold the distal end of the tail. Using your dominant hand, align the needle (bevel up) parallel to the vein.[14][15] Insert the needle smoothly a few millimeters into the vein. A successful insertion will feel like the needle 'slides' easily with no resistance.[14]
-
Administration: Inject the substance slowly. The vein should blanch (turn clear) as the solution displaces the blood.[14] If you feel resistance or see a blister (bleb) form, the injection is subcutaneous. Stop immediately, withdraw the needle, and re-attempt at a more proximal site (closer to the body).[9] No more than two attempts should be made on each vein.[14]
-
Withdrawal & Recovery: After injection, wait 2-3 seconds before removing the needle. Immediately apply gentle pressure to the site with gauze to prevent bleeding.[14] Return the animal to its cage and monitor.
3.3. Oral Gavage (PO)
-
Rationale: Oral gavage is used to administer a precise oral dose, mimicking the route of administration for many clinically used small-molecule drugs. It is essential for evaluating oral bioavailability and efficacy.
-
Causality: This route subjects the compound to the gastrointestinal environment and first-pass metabolism in the liver. Understanding a compound's performance under these conditions is critical for its development as a potential oral therapeutic.
Table 3: Oral Gavage Parameters for Rodents
| Parameter | Mouse | Rat | Source(s) |
| Tube/Needle Size | 18-20 G | 16-18 G | [16] |
| Max Volume | 10 mL/kg | 10-20 mL/kg | [16][17] |
| Pros | Clinically relevant route, allows for evaluation of oral bioavailability. | Clinically relevant route for oral drug development. | [16] |
| Cons | High risk of user error (esophageal perforation, lung aspiration), stressful for the animal. | Risk of procedural error, requires skilled handling. | [18] |
Detailed Protocol: Oral Gavage in the Rat
-
Preparation: Select the correct size gavage tube. Flexible red rubber feeding tubes are often preferred to minimize injury risk.[17][18] Pre-measure the tube from the tip of the rat's nose to the last rib (xiphoid process) to determine the correct insertion depth.[17][19] Fill the syringe and tube, ensuring no air is present.[17]
-
Restraint: Restrain the rat firmly but gently, ensuring the head and neck are extended to create a straight line to the esophagus.[19]
-
Insertion: Insert the gavage tube into the diastema (the gap between the incisors and molars) on the left side of the mouth.[17][18]
-
Advancement: Gently advance the tube along the roof of the mouth toward the back of the throat. The animal should swallow as the tube enters the esophagus. The tube should pass easily without force.[16][19] If there is any resistance or the animal shows respiratory distress, you may be in the trachea. Withdraw immediately and re-attempt. [16]
-
Administration: Once the tube is at the pre-measured depth, administer the substance slowly over 2-3 seconds.[17]
-
Withdrawal & Recovery: Withdraw the tube slowly and smoothly.[18] Return the animal to its cage and monitor for at least 10 minutes for any signs of distress, such as labored breathing or fluid from the nose, which could indicate aspiration.[17][18]
Experimental Workflow and Decision Logic
Selecting the appropriate route of administration is a critical step in the experimental design process. The following diagram outlines a logical workflow for studies involving a novel compound like TIM-3i-M2T.
Sources
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Application Notes & Protocols: A Framework for Determining Dosage and Concentration of Novel Small Molecules
Introduction: Characterizing a Novel Chemical Entity
The exploration of novel chemical compounds is a cornerstone of drug discovery and biomedical research. The compound of interest, "2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride," is an example of a molecule for which public-domain biological data is not yet available.[1][2] The journey from a synthesized compound to a potential therapeutic or research tool requires a systematic and rigorous evaluation of its biological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the foundational dosage and concentration parameters for any novel, uncharacterized small molecule.
The protocols outlined herein are designed to be a starting point, adaptable to the specific characteristics of the test compound and the biological questions being addressed. We will proceed from foundational in vitro assessments to more complex in vivo studies, building a logical, evidence-based understanding of the compound's activity profile. The principles discussed are grounded in established preclinical drug development methodologies.[3][4]
Foundational Steps: Compound Preparation and Safety
Before initiating any biological assays, it is critical to understand the physicochemical properties and potential hazards of the test compound.
-
Solubility Testing : Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[5] It is crucial to ensure the final concentration of the solvent in cell culture media or animal dosing vehicles is low (typically <0.5%) to avoid solvent-induced toxicity.[5][6][7]
-
Safety and Handling : Review the Safety Data Sheet (SDS) if available. For related morpholine and thiazole compounds, potential hazards include skin and eye irritation or damage.[8][9][10] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
Protocol 1: Preparation of Master Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution, which will be used for all subsequent experiments to ensure consistency.
-
Calculate Mass : Based on the molecular weight of this compound (248.73 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in a suitable solvent like DMSO.[2]
-
Dissolution : Carefully weigh the compound and dissolve it in the calculated volume of solvent. Use a vortex mixer and gentle warming if necessary to ensure complete dissolution.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or vehicle to create the final working concentrations.
In Vitro Concentration-Finding Studies
The initial evaluation of a novel compound begins with cell-based (in vitro) assays. These experiments are designed to determine the concentration range at which the compound elicits a biological effect and to identify the threshold for cytotoxicity.
Determining Cytotoxicity: The IC50 Value
A fundamental first step is to assess the compound's general toxicity to cells. This helps establish a concentration window for subsequent functional assays, ensuring that observed effects are not simply a result of cell death. The half-maximal inhibitory concentration (IC50) for cell viability is a key parameter.[5]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7]
-
Cell Seeding : Plate cells (e.g., a relevant cancer cell line or a standard line like HEK293 or Balb/c 3T3) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[6][7]
-
Compound Treatment : Prepare a series of 2-fold or 3-fold dilutions of the test compound in complete cell culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).
-
Incubation : Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with the same percentage of DMSO) and "untreated control" wells. Incubate for a standard duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition : After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization : Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | The biological system for testing. | A549 (Human Lung Carcinoma) |
| Seeding Density | Number of cells per well. | 8,000 cells/well |
| Concentration Range | Range of compound concentrations tested. | 0.1 µM to 100 µM |
| Incubation Time | Duration of compound exposure. | 48 hours |
| Calculated IC50 | Concentration causing 50% inhibition of viability. | 25.3 µM |
| Table 1: Example Data Summary for an In Vitro Cytotoxicity Assay. |
Assessing Biological Function: The EC50 Value
Once a non-toxic concentration range is established, the next step is to measure a specific biological activity. This is highly dependent on the hypothesized mechanism of action of the compound. The goal is to determine the half-maximal effective concentration (EC50), which is the concentration that produces 50% of the maximum possible response.
The thiazole ring is a component of many compounds with a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[11][12] Therefore, a functional assay could be designed to test for any of these potential activities.
General Workflow for an In Vitro Functional Assay
Caption: Workflow for determining the in vitro effective concentration (EC50).
In Vivo Dose-Finding Studies
After establishing in vitro activity, the investigation moves to a whole-organism (in vivo) model, typically starting with rodents. The primary goals are to determine a safe dose range and to assess efficacy in a relevant disease model.
Establishing Safety: The Maximum Tolerated Dose (MTD)
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[13][14] It is a critical parameter for designing subsequent efficacy studies.
Protocol 3: Acute Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model Selection : Choose a standard rodent strain (e.g., C57BL/6 or BALB/c mice). Use a small number of animals per group (n=3-5).[15][16]
-
Dose Selection and Escalation : The starting dose can be estimated from in vitro data or from literature on similar compounds. A common strategy is to use a dose escalation scheme with logarithmic increments (e.g., 10, 30, 100 mg/kg).[15][16]
-
Administration : Administer the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).[15]
-
Monitoring : Observe the animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss) for a period of 7-14 days. Body weight should be recorded daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[16]
-
Endpoint Determination : The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or substantial body weight loss.
-
Pathology : At the end of the study, a gross necropsy and preliminary histopathology can be performed to identify any organ-specific toxicities.[15]
| Dose Group (mg/kg) | Route | Number of Animals | Mortality | Max. Body Weight Loss (%) | Clinical Signs |
| Vehicle Control | IP | 3 | 0/3 | < 2% | Normal |
| 10 | IP | 3 | 0/3 | < 5% | Normal |
| 30 | IP | 3 | 0/3 | ~8% | Mild, transient lethargy |
| 100 | IP | 3 | 1/3 | > 20% | Severe lethargy, ruffled fur |
| Table 2: Example Data Summary for an MTD Study. Based on this hypothetical data, the MTD would be considered 30 mg/kg. |
Assessing In Vivo Efficacy
Once the MTD is established, efficacy studies can be designed using a dose-response approach. Doses for these studies are typically fractions of the MTD (e.g., MTD, MTD/2, MTD/4).[16]
General Workflow for an In Vivo Efficacy Study
Caption: Workflow for a dose-response in vivo efficacy study.
Conclusion and Next Steps
This guide provides a systematic, multi-step process for establishing the initial dosage and concentration parameters for a novel compound like "this compound." By progressing from in vitro cytotoxicity and functional assays to in vivo safety and efficacy studies, researchers can build a robust data package. This foundational knowledge is essential for making informed decisions about the compound's potential and for designing more advanced preclinical studies, such as pharmacokinetics and formal toxicology evaluations.[3][15]
References
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- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. leap.epa.ie [leap.epa.ie]
- 9. cdnisotopes.com [cdnisotopes.com]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. altasciences.com [altasciences.com]
- 14. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 15. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The thiazole structural motif is a privileged scaffold in medicinal chemistry, known to interact with the active sites of various protein kinases.[2] This document provides a comprehensive guide for the initial characterization of "2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride," a compound featuring both a thiazole and a morpholine moiety, as a potential kinase inhibitor. We present the scientific rationale for investigating this compound, followed by detailed, field-proven protocols for in vitro and cell-based kinase activity assays to determine its potency, selectivity, and cellular effects.
Introduction: The Scientific Rationale
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[3] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction.[4] The structural components of This compound suggest a promising starting point for kinase inhibitor screening.
-
The Thiazole Ring: Thiazole derivatives are recognized for their ability to form key interactions within the ATP-binding pocket of kinases.[2] This heterocyclic ring can act as a scaffold, presenting substituents in optimal orientations for binding. Numerous studies have demonstrated that small molecules containing thiazole frameworks exhibit significant kinase inhibitory effects, targeting both serine/threonine and tyrosine kinases.[1][5][2]
-
The Morpholine Group: The morpholine ring is a common feature in many approved drugs and biologically active compounds.[6] In the context of kinase inhibitors, it often serves to improve physicochemical properties such as solubility and metabolic stability, and can also form important hydrogen bonds with the kinase protein.
Given these structural features, a systematic evaluation of this compound's kinase inhibitory potential is warranted. The following sections provide a roadmap for this investigation, from initial biochemical screening to cellular characterization.
Workflow for Kinase Inhibitor Characterization
The following diagram outlines a logical workflow for the initial characterization of a novel potential kinase inhibitor like this compound.
Caption: Workflow for characterizing a novel kinase inhibitor.
Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Protocol 1: In Vitro Kinase Activity Assay (Determination of IC50)
This protocol uses a non-radioactive, luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is a direct indicator of kinase activity.[4][7] The goal is to determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
Principle: The assay is performed in two steps. First, the kinase reaction is carried out with the kinase, substrate, ATP, and varying concentrations of the inhibitor. Second, a detection reagent is added to terminate the kinase reaction and simultaneously convert the ADP produced to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial kinase activity.
Materials:
-
This compound
-
Recombinant kinase of interest (e.g., a panel of representative kinases for initial screening)
-
Kinase-specific substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO (for compound dilution)
-
Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This will be your compound plate.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the components in the following order for a 10 µL final reaction volume:
-
5 µL of Kinase Assay Buffer containing the kinase and substrate.
-
0.1 µL of the serially diluted compound from your compound plate (this results in a 100x dilution of the compound).
-
For control wells:
-
Positive Control (100% activity): Add 0.1 µL of DMSO.
-
Negative Control (0% activity): Add 0.1 µL of a known potent inhibitor for the kinase or omit the enzyme.
-
-
-
Mix the plate gently.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of Kinase Assay Buffer containing ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired period (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the manufacturer's instructions for the kinase assay kit, add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal, 4PL) to determine the IC50 value.
-
Data Presentation:
| Compound Concentration | Luminescence (RLU) | % Inhibition |
| 100 µM | 5,120 | 98.2 |
| 10 µM | 15,300 | 94.5 |
| 1 µM | 98,600 | 64.8 |
| 100 nM | 185,400 | 33.8 |
| 10 nM | 265,300 | 5.3 |
| 1 nM | 278,900 | 0.4 |
| Positive Control (DMSO) | 280,000 | 0.0 |
| Negative Control | 4,500 | 100.0 |
| This is example data and should be replaced with experimental results. |
Protocol 2: Cell-Based Target Engagement Assay
This protocol aims to verify that the compound can inhibit the target kinase within a cellular environment. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot.[8]
Principle: Cells are treated with the test compound, which should inhibit the target kinase. After treatment, the cells are lysed, and the phosphorylation status of a specific downstream substrate is analyzed. A decrease in the phosphorylation of the substrate indicates successful target engagement and inhibition by the compound.
Materials:
-
A suitable human cell line expressing the kinase of interest (e.g., a cancer cell line where the kinase is known to be active).
-
Cell culture medium, FBS, and antibiotics.
-
This compound.
-
A known activator of the signaling pathway (if necessary, e.g., a growth factor).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total protein level of the substrate.
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE gels and Western Blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours if pathway activation is required.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
If necessary, stimulate the cells with an activator (e.g., EGF for EGFR pathway) for a short period (e.g., 15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the total substrate protein to serve as a loading control.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Compare the normalized signals from the compound-treated samples to the DMSO control to determine the extent of inhibition.
Kinase Signaling Pathway Context
To illustrate the principle of the cell-based assay, consider a hypothetical scenario where this compound targets a kinase in the generic MAPK pathway.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of This compound as a potential kinase inhibitor. Positive results from these assays—specifically, potent inhibition in the in vitro assay and confirmation of target engagement in a cell-based model—would provide a strong rationale for more extensive characterization.
Subsequent steps would include:
-
Kinome Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.[3]
-
Mechanism of Action Studies: Determining whether the inhibitor is ATP-competitive, non-competitive, or uncompetitive.
-
Structural Biology: Co-crystallization of the compound with the target kinase to understand the binding mode.
-
Lead Optimization: A medicinal chemistry campaign to improve potency, selectivity, and drug-like properties.
By following a systematic and rigorous approach, researchers can effectively assess the therapeutic potential of this and other novel chemical entities.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
-
Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. (2013). Journal of Proteome Research - ACS Publications. [Link]
-
Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). Analytical Chemistry - ACS Publications. [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. (2016). ResearchGate. [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. (2015). The University of North Carolina at Chapel Hill. [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. (2016). PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
chemical-compounds. (n.d.). TimTec. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. [Link]
-
screening-compound-libraries. (n.d.). TimTec. [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. (2021). ResearchGate. [Link]
-
2-amino-1-(4-morpholinyl)ethanone hydrochloride (C6H12N2O2). (n.d.). PubChemLite. [Link]
-
Search. (n.d.). TimTec. [Link]
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- 3. reactionbiology.com [reactionbiology.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. In vitro kinase assay [protocols.io]
Application Notes & Protocols: Antimicrobial Activity Screening of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Introduction and Scientific Rationale
The rise of antimicrobial resistance (AMR) constitutes a significant global health threat, necessitating the urgent discovery of new and effective antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing a thiazole ring, are a cornerstone in medicinal chemistry due to their diverse biological activities.[3][4] The thiazole scaffold is present in numerous approved drugs, including antimicrobials like Sulfathiazole, demonstrating its value as a pharmacophore.[1][5]
The target compound, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride , combines the established thiazole core with a morpholine moiety. This molecular hybridization is a strategic approach in drug design aimed at discovering novel pharmacological properties.[3] While the direct antimicrobial activity of this specific hydrochloride salt is not extensively documented in publicly available literature, numerous derivatives of 2-amino-thiazole and related structures have shown promising antibacterial and antifungal activities.[3][4][6] The proposed mechanism for many thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis, like E. coli MurB.[3][5]
These application notes provide a comprehensive, step-by-step guide for researchers to conduct a primary screening of "this compound" (herein referred to as the "Test Compound") for antimicrobial activity. The protocols are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability of the generated data.[7][8][9]
Experimental Design & Workflow
A robust screening process begins with determining the minimum concentration of the test compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). A logical workflow ensures that resources are used efficiently and that the data generated is clear and actionable.
Caption: General workflow for antimicrobial susceptibility testing.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Sterile Dimethyl Sulfoxide (DMSO) or water (verify solubility)
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium for fungi (yeast)
-
Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA)
-
-
Microorganisms (Quality Control Strains):
-
Escherichia coli (Gram-negative, e.g., ATCC 25922)
-
Staphylococcus aureus (Gram-positive, e.g., ATCC 25923)
-
Pseudomonas aeruginosa (Gram-negative, e.g., ATCC 27853)
-
Candida albicans (Yeast, e.g., ATCC 90028)
-
-
Standard Antibiotics (Positive Controls):
-
Ciprofloxacin or Gentamicin (for bacteria)
-
Fluconazole (for fungi)
-
-
Equipment & Consumables:
-
Sterile 96-well microtiter plates (U-bottom)
-
Micropipettes and sterile tips
-
Incubator (35-37°C for bacteria; 30-35°C for fungi)
-
Spectrophotometer or Densitometer
-
Sterile petri dishes, loops, and spreaders
-
0.5 McFarland turbidity standard
-
Core Protocol: Broth Microdilution for MIC Determination
This method is considered the "gold standard" for quantitative antimicrobial susceptibility testing.[10] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle
A standardized suspension of microorganisms is exposed to serial dilutions of the Test Compound in a liquid growth medium. Following incubation, the plates are inspected for visible turbidity. The absence of turbidity indicates inhibition of microbial growth.
Step-by-Step Procedure
Step 1: Preparation of Test Compound Stock Solution
-
Accurately weigh the Test Compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mg/mL or 1280 µg/mL).
-
Rationale: A high-concentration stock minimizes the amount of solvent added to the assay wells, preventing potential solvent toxicity to the microbes. DMSO concentration should ideally not exceed 1% in the final well volume.
Step 2: Preparation of Microbial Inoculum
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Rationale: A standardized inoculum is critical for reproducibility. An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while one that is too sparse can lead to falsely low MICs.[10]
Step 3: 96-Well Plate Setup and Serial Dilution
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the prepared Test Compound working solution (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly.
-
Continue this transfer from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the Growth Control (contains only broth and inoculum, no compound).
-
Well 12 serves as the Sterility Control (contains only broth, no inoculum).
-
Rationale: Serial dilution creates a gradient of compound concentrations, allowing for the precise determination of the inhibitory threshold. Controls are essential to validate the experiment: the growth control confirms the viability of the inoculum, and the sterility control ensures the media is not contaminated.
Caption: Example serial dilution scheme in a 96-well plate.
Step 4: Inoculation and Incubation
-
Add 50 µL of the standardized microbial inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is now 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungal plates may require 24-48 hours.
-
Rationale: Incubation conditions are standardized to ensure optimal and consistent microbial growth, allowing for a clear comparison between control and test wells.
Step 5: Reading and Interpreting the MIC
-
After incubation, examine the plate visually from the bottom using a reading mirror or by placing it on a dark, non-reflective surface.
-
The MIC is the lowest concentration of the Test Compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should be turbid. The sterility control (well 12) should be clear. If these conditions are not met, the assay is invalid.
Follow-Up Protocol: Determination of MBC/MFC
The MBC/MFC assay is a secondary test performed after the MIC is determined. It helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle
A small volume from the clear wells of the MIC plate (at and above the MIC) is subcultured onto an agar medium that does not contain the test compound. The lack of growth on the agar after incubation indicates that the microorganisms were killed by the compound at that concentration, not just inhibited.
Step-by-Step Procedure
Step 1: Subculturing from MIC Plate
-
Select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells.
-
Spot-inoculate or streak the aliquot onto a quadrant of a fresh MHA plate.
-
Rationale: This step transfers any potentially viable (but inhibited) organisms to a nutrient-rich, compound-free environment to see if they can recover and grow.
Step 2: Incubation
-
Incubate the agar plates under the same conditions as the initial MIC assay (e.g., 35 ± 2°C for 18-24 hours).
Step 3: Reading and Interpreting the MBC/MFC
-
Following incubation, count the number of colonies (CFUs) on each quadrant of the agar plate.
-
The MBC is defined as the lowest concentration of the Test Compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.
-
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
-
Data Presentation and Analysis
Results should be recorded systematically. A summary table is highly effective for comparing the activity of the Test Compound against different microorganisms and in relation to standard controls.
Table 1: Example Antimicrobial Activity Data
| Microorganism | Strain ID | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | Control Drug MIC (µg/mL) | Control Drug |
| S. aureus | ATCC 25923 | 16 | 32 | 0.5 | Ciprofloxacin |
| E. coli | ATCC 25922 | 64 | >256 | 0.25 | Ciprofloxacin |
| P. aeruginosa | ATCC 27853 | >256 | >256 | 1.0 | Ciprofloxacin |
| C. albicans | ATCC 90028 | 32 | 128 | 2.0 | Fluconazole |
Data shown are for illustrative purposes only.
References
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Gornicka, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]
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Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
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World Health Organization (WHO). Antimicrobial resistance. WHO Newsroom. Available at: [Link]
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Bakht, M.A., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]
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Ilies, M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals (Basel). Available at: [Link]
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Nadell, C.D., et al. (2022). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Chemical Biology. Available at: [Link]
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Vu, H.T.L., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. CLSI Area of Focus. Available at: [Link]
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Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI Standards. Available at: [Link]
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Zhang, L., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Biology Direct. Available at: [Link]
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Stanković, N., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]
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Simner, P.J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to Investigating the Anti-Inflammatory Potential of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[1] This guide focuses on a specific, promising derivative, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (herein referred to as "Compound T-M2"), providing a comprehensive framework for its preclinical evaluation. While extensive public data on this specific molecule is nascent, its structural features—a thiazole ring coupled with a morpholine moiety—suggest a strong rationale for investigation. This document serves as a detailed roadmap for researchers, outlining a logical, step-by-step approach from initial in vitro characterization to in vivo proof-of-concept studies. We provide detailed protocols, explain the causality behind experimental choices, and offer insights into data interpretation, empowering researchers to rigorously assess the anti-inflammatory potential of Compound T-M2 and other novel thiazole analogs.
Compound Profile and Scientific Rationale
1.1. Chemical Structure and Properties
Compound T-M2 is a synthetic molecule featuring a central thiazole ring, which is known to be a key pharmacophore in many anti-inflammatory agents.[2][3] The morpholine group is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The hydrochloride salt form is utilized to enhance aqueous solubility for biological testing.
| Property | Value / Description | Source / Method |
| IUPAC Name | 2-morpholino-1-(1,3-thiazol-2-yl)ethanone hydrochloride | - |
| CAS Number | 1417794-40-1 | [4] |
| Molecular Formula | C₉H₁₂N₂O₂S · HCl | Calculated |
| Molecular Weight | 248.73 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and DMSO | Predicted based on salt form |
1.2. Rationale for Anti-Inflammatory Investigation
The rationale for investigating Compound T-M2 stems from the established anti-inflammatory credentials of the thiazole moiety. Thiazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[1][5] Inflammation is a complex biological response mediated by signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which regulate the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7][8] The structural elements of Compound T-M2 make it a plausible candidate for modulating these pathways.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
Many anti-inflammatory compounds exert their effects by inhibiting upstream signaling cascades that are activated by inflammatory stimuli, such as bacterial lipopolysaccharide (LPS). LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering the activation of NF-κB and MAPK pathways.[9][10] This leads to the transcription and release of pro-inflammatory mediators. We hypothesize that Compound T-M2 may interfere with these signaling events.
Figure 1. Hypothesized mechanism of Compound T-M2.
Experimental Workflow and Protocols
A structured, phased approach is critical for evaluating a novel compound. The workflow should begin with determining a safe therapeutic window in vitro, followed by efficacy testing in a cell-based inflammation model, and culminating in an in vivo proof-of-concept study.
Figure 2. Phased experimental workflow for compound evaluation.
Protocol 3.1: Cell Viability and Cytotoxicity Assay (MTT)
Principle: This is the essential first step to identify the concentration range of Compound T-M2 that is non-toxic to cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Compound T-M2 (stock solution in DMSO, e.g., 100 mM)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound T-M2 in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control.
-
Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100%. Concentrations that maintain >90% cell viability are considered non-toxic and can be used for subsequent efficacy assays.
Protocol 3.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: In activated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key inflammatory mediator. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that detects nitrite levels.[11][12] It involves a two-step diazotization reaction where a sulfanilamide reagent reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo product with an absorbance maximum around 540 nm.[13]
Materials:
-
Non-toxic concentrations of Compound T-M2 (determined from Protocol 3.1)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)
-
Sodium Nitrite (NaNO₂) standard
-
Dexamethasone or other known anti-inflammatory agent (positive control)
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 3.1. After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of Compound T-M2. Include vehicle and positive control wells.
-
Pre-incubation: Incubate the cells with the compounds for 1 hour.
-
Inflammatory Stimulation: Add LPS to all wells (except the "untreated" control) to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well for analysis.
-
Standard Curve: Prepare a standard curve of NaNO₂ in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 0 µM).
-
Griess Reaction: In a new 96-well plate, add 50 µL of each standard and sample.
-
Add 50 µL of Griess Reagent I (sulfanilamide) to all wells, followed by 50 µL of Griess Reagent II (NED).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated group.
Protocol 3.3: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6) by ELISA
Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[14][15] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify these proteins in the culture supernatant. A capture antibody specific to the cytokine is coated onto the plate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (linked to an enzyme like HRP) is added, creating a "sandwich." Finally, a substrate is added, which is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[16]
Materials:
-
Culture supernatants collected from the same experiment as Protocol 3.2.
-
Commercial ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions diligently).
-
Microplate reader with a 450 nm filter.
Procedure:
-
Assay Setup: The procedure follows the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Preparing reagent dilutions (wash buffer, standards, detection antibody).
-
Adding standards and samples to the pre-coated plate.
-
Incubating to allow cytokine binding.
-
Washing the plate to remove unbound material.
-
Adding the biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding the TMB substrate and incubating for color development.
-
Adding a stop solution.
-
-
Measurement: Immediately read the absorbance at 450 nm.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in your samples. Calculate the percentage inhibition for each compound concentration relative to the LPS-only control.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary endpoint for in vitro efficacy is the IC₅₀ value—the concentration of the compound required to inhibit the inflammatory response by 50%.
Table 2: Example In Vitro Anti-inflammatory Activity of Compound T-M2
| Mediator | IC₅₀ Value (µM) | Max Inhibition (%) |
| Nitric Oxide (NO) | 12.5 ± 1.8 | 85% at 50 µM |
| TNF-α | 15.2 ± 2.1 | 78% at 50 µM |
| IL-6 | 18.9 ± 3.5 | 72% at 50 µM |
| Dexamethasone | 0.8 ± 0.2 | 95% at 10 µM |
| Data are presented as mean ± SD and are for illustrative purposes only. |
A compound with IC₅₀ values in the low micromolar range and a good cytotoxicity profile (e.g., toxic only at >100 µM) is considered a promising candidate for further investigation.
In Vivo Proof-of-Concept Protocol
Protocol 5.1: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.[3][17] Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling compared to a vehicle control indicates its in vivo anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice (male, 180-220g)
-
Compound T-M2 formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac (positive control drug)
-
1% Carrageenan solution in sterile saline
-
Pletismometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Groups (Compound T-M2 at different doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume at each time point compared to the initial volume (0 hour).
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial preclinical evaluation of This compound as a potential anti-inflammatory agent. A positive outcome from these studies—demonstrated by potent in vitro inhibition of NO and pro-inflammatory cytokines at non-toxic concentrations, confirmed by significant edema reduction in vivo—would establish a strong foundation for its further development.
Subsequent steps would involve more detailed mechanistic studies, such as using Western blotting to confirm the inhibition of NF-κB (p65) and p38 MAPK phosphorylation. Pharmacokinetic and broader toxicological profiling would also be essential to fully characterize the compound's drug-like properties and advance it as a viable therapeutic candidate.
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Carradori, S., et al. (2015). (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies. PubMed. [Link]
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Gao, J., et al. (2017). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PMC - NIH. [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]
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Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Vochyanova, Z., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. [Link]
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Faria, G., et al. (2023). Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. PMC - NIH. [Link]
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Abd-Elhalim, M. M., et al. (2020). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. NIH. [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]
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Mbatia, B., et al. (2018). Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model. Clinical and Experimental Immunology. [Link]
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Goel, B., et al. (2004). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. PMC. [Link]
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ResearchGate. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]
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Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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Nguyen, T. T. T., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
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Application Notes & Protocols: High-Throughput Screening of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Notably, several FDA-approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole ring, highlighting its significance in targeting key cellular pathways.[1] 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride is a novel synthetic compound that incorporates both the established thiazole scaffold and a morpholine group, a combination that suggests a strong potential for biological activity. The nitrogen and sulfur atoms in the thiazole ring, along with the morpholine moiety, can engage in hydrogen bonding and other non-covalent interactions with biological targets, making this compound an attractive candidate for drug discovery programs.[1]
Given the established precedent of thiazole-containing molecules as kinase inhibitors, this application note will provide a comprehensive guide for the high-throughput screening (HTS) of this compound to elucidate its potential as a modulator of protein kinase activity. We will detail both biochemical and cell-based HTS assays, providing researchers with the necessary protocols to systematically evaluate the compound's efficacy and mechanism of action.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethan-1-one;hydrochloride |
| CAS Number | 1417794-40-1 |
| Molecular Formula | C₉H₁₃ClN₂O₂S |
| Molecular Weight | 248.73 g/mol |
| Chemical Structure | O=C(C1=NC=CS1)CN2CCOCC2.[H]Cl |
High-Throughput Screening Strategy: A Dual-Pronged Approach
A robust HTS strategy for characterizing a novel compound involves a multi-faceted approach that begins with broad, target-agnostic screening and progresses to more focused, target-based validation. We propose a two-pronged strategy encompassing both biochemical and phenotypic screening to comprehensively assess the biological activity of this compound.
Caption: Dual-pronged HTS strategy for compound characterization.
Part 1: Biochemical Screening for Kinase Inhibitory Activity
Biochemical assays are essential for directly measuring the effect of a compound on the activity of a purified enzyme.[5][6] Given the structural similarities of the target compound to known kinase inhibitors, a broad kinase panel screening is the logical first step.
Protocol 1: Broad Kinase Panel Screening using a Fluorescence Polarization Assay
This protocol outlines a high-throughput method to screen this compound against a diverse panel of protein kinases. The assay is based on the principle of fluorescence polarization (FP), where the binding of a fluorescently labeled substrate to a kinase results in a change in the polarization of emitted light.
Principle: In solution, a small fluorescently labeled peptide substrate tumbles rapidly, resulting in low fluorescence polarization. Upon phosphorylation by a kinase, the peptide is captured by a phosphopeptide-binding antibody, leading to a larger molecular complex that tumbles more slowly, thus increasing the fluorescence polarization. An inhibitor of the kinase will prevent this phosphorylation, resulting in a low polarization signal.
Materials:
-
This compound (stock solution in DMSO)
-
Kinase panel (e.g., a panel of serine/threonine and tyrosine kinases)
-
Fluorescently labeled peptide substrates specific for each kinase
-
ATP
-
Kinase reaction buffer
-
Phosphopeptide-specific antibody
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction:
-
Add the kinase and the fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution containing the phosphopeptide-specific antibody.
-
Incubate to allow for antibody binding.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. A significant decrease in fluorescence polarization indicates potential kinase inhibition.
Protocol 2: IC50 Determination for "Hit" Kinases
For kinases where significant inhibition is observed in the primary screen, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of this compound.
-
Perform the fluorescence polarization assay as described in Protocol 1 with the selected "hit" kinases.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Part 2: Phenotypic Screening in a Cellular Context
Phenotypic screening provides a more physiologically relevant context by assessing the compound's effect on whole cells.[7][8][9][10] This approach can identify compounds that modulate cellular pathways through various mechanisms, not just direct enzyme inhibition.
Protocol 3: Cell Viability and Proliferation Assay
This protocol aims to assess the cytotoxic or anti-proliferative effects of the compound on a panel of cancer cell lines.
Principle: A common method is the use of a resazurin-based assay. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.
Materials:
-
This compound
-
Panel of human cancer cell lines (e.g., representing different tissue origins)
-
Cell culture medium and supplements
-
Resazurin sodium salt solution
-
96-well or 384-well clear-bottom, black-walled microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells into the microplates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add the resazurin solution to each well.
-
Incubate for 1-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated controls. Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 4: High-Content Imaging for Phenotypic Profiling
High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effect.[11]
Principle: Cells are stained with fluorescent dyes that label specific subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis software are then used to quantify various cellular features.
Caption: High-content imaging workflow.
Procedure:
-
Follow steps 1 and 2 from Protocol 3 using optically clear-bottom microplates.
-
Cell Staining: After the incubation period, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes (e.g., Hoechst for the nucleus, Phalloidin for F-actin, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the cells and extract quantitative data on a variety of cellular parameters (e.g., nuclear size and intensity, cell shape, mitochondrial texture).
Data Analysis: Compare the phenotypic profiles of compound-treated cells to vehicle-treated controls. Look for significant changes in specific cellular features that may indicate a particular mechanism of action.
Data Interpretation and Next Steps
The data generated from these HTS assays will provide a comprehensive initial assessment of the biological activity of this compound.
| Assay Type | Positive Result | Interpretation | Next Steps |
| Biochemical Kinase Screen | Potent inhibition of specific kinases (low IC50 values) | Direct inhibition of kinase activity | - Confirm direct binding (e.g., via Surface Plasmon Resonance).- Perform selectivity profiling against a larger kinase panel.- Investigate the mode of inhibition (e.g., ATP-competitive). |
| Cell Viability Assay | Dose-dependent decrease in cell viability (low GI50 values) | Compound exhibits cytotoxic or anti-proliferative effects | - Correlate with kinase inhibition profile.- Investigate the mechanism of cell death (e.g., apoptosis assays). |
| High-Content Imaging | Specific and reproducible phenotypic changes | Compound perturbs specific cellular pathways | - Formulate hypotheses about the mechanism of action based on the observed phenotype.- Use the phenotypic signature to identify potential molecular targets. |
Conclusion
The strategic application of high-throughput screening, combining both biochemical and phenotypic approaches, is crucial for the efficient evaluation of novel chemical entities. The protocols outlined in this application note provide a robust framework for characterizing the biological activity of this compound, with a particular focus on its potential as a kinase inhibitor. The insights gained from these studies will be instrumental in guiding further lead optimization and preclinical development efforts.
References
-
Broad Institute. (n.d.). Complex phenotypic assays in high-throughput screening. Retrieved from [Link]
- MacRae, C. A., & Peterson, R. T. (2015). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Cold Spring Harbor Perspectives in Medicine, 5(11), a021338.
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
- Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
-
Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
- Logan, S., et al. (2018). High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. Methods in Enzymology, 610, 219-250.
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
- Ali, T. E., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry, 27(22), 1985-1998.
- Singh, D., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 205-223.
- Al-Ostath, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry.
- Khanye, S. D., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.
- El-Gazzar, M. G., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Molecular Diversity.
- Mohamed, B. M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
- Nguyen, T. T. L., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
- Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4968.
- El-Sayed, N. N. E. (2021). Synthesis and Biological Evaluation of Thiazole Derivatives.
- Mohamed, B. M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
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Application Note & Protocols: Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Thiazole-Morpholine Scaffold in Drug Discovery
The confluence of the thiazole and morpholine moieties in a single molecular framework presents a compelling starting point for medicinal chemistry campaigns. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in drug design, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This scaffold is present in over 18 FDA-approved drugs, highlighting its status as a "privileged structure" in medicinal chemistry.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for targeting a wide range of biological macromolecules.
Complementing the thiazole ring, the morpholine moiety serves as a versatile functional group that can significantly enhance the pharmacokinetic profile of a lead compound. While often metabolically labile, its inclusion can improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor.[4][5] The strategic replacement of other cyclic amines with morpholine, or the use of its bioisosteres, is a common tactic to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6][7]
The target scaffold, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (CAS 1417794-40-1)[8], combines these two valuable pharmacophores. The ethanone linker provides a specific spatial arrangement and conformational flexibility. The development of a synthetic platform to generate derivatives of this core is essential for conducting systematic Structure-Activity Relationship (SAR) studies, which aim to elucidate the molecular features required for a desired biological effect and to optimize lead compounds for potency, selectivity, and drug-like properties.[9][10]
This guide provides a comprehensive overview of the synthesis of the core scaffold and detailed protocols for generating a focused library of derivatives for SAR exploration. We will emphasize the rationale behind methodological choices, from reaction conditions to purification strategies, to empower researchers in their drug discovery efforts.
Strategic Approach to Synthesis and SAR
Our strategy is twofold: first, to establish a robust and scalable synthesis of the core 2-Morpholino-1-(thiazol-2-yl)ethanone scaffold; second, to design and execute the synthesis of a diverse set of analogs by modifying key positions on both the thiazole and morpholine rings.
General Synthetic Workflow
The primary synthetic challenge lies in the formation of the ketone by coupling the thiazole and the morpholino-ethanone fragments. A logical and efficient approach involves the acylation of a 2-lithiated thiazole intermediate with a suitable electrophile. This method is often preferred for creating 2-substituted thiazoles.[11] The subsequent derivatization can be achieved by utilizing substituted starting materials.
Diagram 1: High-level workflow for core synthesis and SAR strategy.
Rationale for SAR Derivatization
To effectively probe the SAR, modifications should be made at positions likely to influence target binding or pharmacokinetic properties.
-
Thiazole Ring (Positions C4 and C5): Introducing small alkyl or aryl groups, or electron-donating/withdrawing substituents at these positions can explore steric and electronic requirements within a target's binding pocket.[12] This is best achieved by starting with appropriately substituted 2-bromothiazoles.
-
Morpholine Ring: The morpholine can be replaced with other cyclic amines (e.g., piperidine, piperazine) or more advanced bioisosteres (e.g., spiro-systems, oxetanes) to modulate pKa, polarity, and metabolic stability.[5][6] This strategy directly addresses potential liabilities and can uncover new interactions with the biological target.
Diagram 2: SAR exploration strategy around the core scaffold.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere.
Protocol 1: Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone
This protocol details the synthesis of the core scaffold free base via lithiation and subsequent acylation with a Weinreb amide. The use of a Weinreb amide is advantageous as it prevents over-addition to form a tertiary alcohol, a common side reaction with more reactive acylating agents.
Materials:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
2-Morpholino-N-methoxy-N-methylacetamide (Weinreb amide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of 2-lithiothiazole is typically observed as a color change.
-
Acylation: In a separate flask, dissolve 2-morpholino-N-methoxy-N-methylacetamide (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold 2-lithiothiazole solution.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification of Polar Basic Scaffolds
The crude product from Protocol 3.1 is a polar, basic compound, which can be challenging to purify via standard silica gel chromatography.[13][14] Streaking is a common issue.
Method A: Modified Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase Rationale: A gradient of methanol in dichloromethane (DCM) is a common starting point. To mitigate peak tailing caused by the basic morpholine nitrogen interacting with acidic silica sites, a small amount (0.5-1.0%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide should be added to the eluent.[13]
-
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed column.
-
Elute the column with a gradient system, for example, starting from 100% DCM and gradually increasing to 5-10% Methanol in DCM (with 1% TEA constant throughout).
-
Collect fractions and analyze by TLC to pool the pure product.
-
Method B: Reversed-Phase Chromatography
-
Rationale: For highly polar compounds, reversed-phase (RP) chromatography is often the method of choice.[13][15]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of acetonitrile in water. A modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape by ensuring the basic amine is protonated.
-
Procedure: Dissolve the crude product in a minimal amount of DMSO or methanol. Inject onto an RP-HPLC or MPLC system and elute with the specified gradient.
Protocol 3: Synthesis of the Hydrochloride Salt
Salt formation is often performed to improve the stability and aqueous solubility of the final compound, which is critical for biological testing.
Procedure:
-
Dissolve the purified free base (from Protocol 3.2) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring.
-
A precipitate will typically form immediately or upon cooling.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.
Protocol 4: Representative Synthesis of a C5-Substituted Analog
This protocol illustrates the synthesis of a derivative for the SAR library, starting from a substituted thiazole.
Example Target: 2-Morpholino-1-(5-methylthiazol-2-yl)ethanone hydrochloride.
Procedure:
-
Follow Protocol 3.1, substituting 2-bromo-5-methylthiazole for 2-bromothiazole.
-
The reaction conditions (temperature, equivalents, time) will be identical.
-
The resulting crude product, 2-morpholino-1-(5-methylthiazol-2-yl)ethanone, will likely have slightly different chromatographic behavior due to the added methyl group.
-
Purify the free base according to Protocol 3.2, adjusting the gradient as necessary based on TLC analysis.
-
Convert the purified free base to its hydrochloride salt using Protocol 3.3.
Data Summary and Characterization
All synthesized compounds must be rigorously characterized to confirm their structure and assess their purity before biological evaluation. A representative data summary for a synthesized library is presented below.
Table 1: Physicochemical and Analytical Data for Synthesized Analogs
| Compound ID | R¹ (C4-pos) | R² (C5-pos) | Morpholine Analog | Yield (%) | Purity (HPLC, %) | Mass Spec (m/z) [M+H]⁺ |
| CORE-01 | H | H | Morpholine | 55 | >98% | Calc: 213.07, Found: 213.1 |
| SAR-01 | H | Me | Morpholine | 52 | >98% | Calc: 227.08, Found: 227.1 |
| SAR-02 | Me | H | Morpholine | 48 | >97% | Calc: 227.08, Found: 227.1 |
| SAR-03 | H | Ph | Morpholine | 41 | >95% | Calc: 289.10, Found: 289.1 |
| SAR-04 | H | H | Thiomorpholine | 61 | >98% | Calc: 229.05, Found: 229.0 |
| SAR-05 | H | H | Piperidine | 58 | >99% | Calc: 211.11, Found: 211.1 |
Analytical Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. All proton and carbon signals should be consistent with the proposed structure.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition (exact mass) of the synthesized compound.
-
HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, typically aiming for >95% purity for compounds sent for biological screening.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and purification of this compound and a diverse library of its derivatives. By systematically modifying the thiazole and morpholine moieties, researchers can effectively conduct SAR studies to optimize this promising scaffold for various therapeutic applications. The emphasis on tailored purification strategies for these polar basic compounds is critical for ensuring the high quality of materials required for reliable biological data.
References
- A review on thiazole based compounds & it's pharmacological activities. (2024). WJPR.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (n.d.). BenchChem.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
- Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Technical Support Center: Purification of Polar Aza-Heterocycles. (n.d.). BenchChem.
- Anticancer Studies of Newly Synthesized Thiazole Deriv
- Synthesis and Biological Activity of Natural Thiazoles. (2005). Journal of the Brazilian Chemical Society.
- Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.
- Synthesis of 2-Substituted Thiazoles. (2014). Tetrahedron.
- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. (n.d.). TCI Chemicals.
- Ring Bioisosteres. (2024). Cambridge MedChem Consulting.
- Bioisosteric Replacement Str
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010).
- Purification of strong polar and basic compounds. (2023). Reddit.
- Structure Activity Relationship. (n.d.).
- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). MedChemComm.
- This compound. (n.d.). BLDpharm.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone Hydrochloride
Welcome to the technical support center for the synthesis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the common challenges encountered during this synthesis and provide practical, evidence-based solutions to improve your yield and purity.
Synthetic Pathway Overview
The synthesis of this compound is typically a two-step process following the preparation of the starting material, 2-acetylthiazole. The general scheme involves the α-bromination of 2-acetylthiazole to yield the key intermediate, 2-bromo-1-(thiazol-2-yl)ethanone, followed by a nucleophilic substitution with morpholine and subsequent conversion to the hydrochloride salt.
Caption: General synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues that can arise during the synthesis, providing explanations and actionable solutions.
Step 1: α-Bromination of 2-Acetylthiazole
Question 1: My yield for the bromination of 2-acetylthiazole to 2-bromo-1-(thiazol-2-yl)ethanone is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this step often stem from incomplete reaction, side reactions, or degradation of the product. Here’s a breakdown of potential issues and solutions:
-
Causality - Inefficient Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it can lead to over-bromination and the formation of HBr, which can complicate the reaction. A milder, more selective brominating agent like Phenyltrimethylammonium tribromide (PTT) is often preferred. A reported synthesis using PTT in anhydrous THF at 35°C for 3 hours, followed by standing overnight, achieved an 88% yield[1].
-
Causality - Reaction Conditions:
-
Temperature: This reaction is exothermic. Poor temperature control can lead to the formation of undesired byproducts. It is recommended to add the reagents dropwise and maintain a consistent temperature, for instance, at 35°C[1].
-
Moisture: The presence of water can hydrolyze the brominating agent and the product. Ensure all glassware is oven-dried and use anhydrous solvents. The intermediate is known to be moisture-sensitive[2].
-
-
Causality - Purification: The crude product may require careful purification. Silica gel column chromatography is an effective method to isolate the desired 2-bromo-1-(thiazol-2-yl)ethanone from unreacted starting material and byproducts[1].
Troubleshooting Workflow: α-Bromination
Caption: Troubleshooting workflow for the α-bromination step.
Step 2: Nucleophilic Substitution with Morpholine
Question 2: I'm observing multiple spots on my TLC plate after reacting 2-bromo-1-(thiazol-2-yl)ethanone with morpholine. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a classic issue in amine synthesis via nucleophilic substitution[3][4]. The primary product, 2-Morpholino-1-(thiazol-2-yl)ethanone, is itself a nucleophile and can react with another molecule of the bromo-intermediate, leading to over-alkylation.
-
Causality - Stoichiometry: If the stoichiometry of morpholine to the bromo-intermediate is 1:1, as the product forms, it will compete with the remaining morpholine to react with the starting material. Since the product amine can be a better nucleophile than the starting amine, this side reaction can be significant[4].
-
Solution: Use a large excess of morpholine. This ensures that the bromo-intermediate is more likely to encounter a morpholine molecule than a product molecule, thus favoring the formation of the desired product. This is a common strategy to maximize the yield of the primary amine in such reactions[5].
-
-
Causality - Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can promote side reactions.
-
Solution: Monitor the reaction closely using TLC. Once the starting material (2-bromo-1-(thiazol-2-yl)ethanone) is consumed, the reaction should be stopped to prevent further reactions. A typical procedure involves refluxing in a solvent like ethanol for a few hours[6].
-
Question 3: The reaction with morpholine is very slow or incomplete. What can I do to drive it to completion?
Answer: Incomplete reactions are usually due to issues with reagent purity, solvent, or temperature.
-
Causality - Reagent Purity: The 2-bromo-1-(thiazol-2-yl)ethanone intermediate is sensitive to light and moisture and can degrade upon storage[2]. Using degraded starting material will result in an incomplete reaction.
-
Solution: Use the bromo-intermediate immediately after purification or store it under an inert atmosphere (nitrogen or argon) at 2-8°C[2].
-
-
Causality - Solvent Choice: The choice of solvent is important for solubility and reaction rate.
-
Causality - Presence of a Base: The reaction generates HBr as a byproduct, which will protonate the morpholine, rendering it non-nucleophilic.
-
Solution: While using excess morpholine acts as both a nucleophile and a base to neutralize the HBr, in some cases, adding a non-nucleophilic base like triethylamine (TEA) or potassium carbonate can be beneficial to scavenge the acid and keep the morpholine in its active, free-base form[8].
-
Step 3: Product Isolation, Purification, and Salt Formation
Question 4: I'm having difficulty purifying the final product and obtaining a clean hydrochloride salt.
Answer: Purification challenges often involve removing excess morpholine and other byproducts, while salt formation issues can be related to the solvent and handling.
-
Causality - Removing Excess Morpholine: Due to its high boiling point, excess morpholine can be difficult to remove under reduced pressure.
-
Solution: After the reaction, perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a dilute acid solution to remove the excess morpholine and any inorganic salts.
-
-
Causality - Purification of the Free Base: The crude product may still contain impurities.
-
Solution: The free base, 2-Morpholino-1-(thiazol-2-yl)ethanone, can be purified by column chromatography on silica gel or by recrystallization[9].
-
-
Causality - Hydrochloride Salt Formation: The formation of a stable, crystalline hydrochloride salt depends on the solvent system and the method of HCl addition.
-
Solution: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or a mixture of ethanol and ether. Then, add a solution of HCl in ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold anhydrous ether, and dried under vacuum.
-
Optimized Experimental Protocols
The following protocols are based on established methodologies and incorporate the troubleshooting advice discussed above.
Protocol 1: Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone[1]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Phenyltrimethylammonium tribromide (PTT) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Slowly add a solution of 2-acetylthiazole (1.0 eq) in anhydrous THF to the PTT solution at room temperature.
-
Heating: Heat the reaction mixture to 35°C and stir for 3 hours.
-
Completion: Allow the mixture to stand at room temperature overnight.
-
Workup: Filter the solid byproduct and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 2-bromo-1-(thiazol-2-yl)ethanone as a solidified oil.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-bromo-1-(thiazol-2-yl)ethanone (1.0 eq) in ethanol.
-
Addition of Morpholine: Add morpholine (3.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting bromo-compound is consumed (typically 2-4 hours).
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Aqueous Workup: Dissolve the residue in ethyl acetate and wash with water (3x) to remove excess morpholine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete.
-
Isolation: Collect the white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound.
Data Summary: Key Parameter Optimization
| Parameter | Step 1 (Bromination) | Step 2 (Nucleophilic Substitution) | Rationale & Impact on Yield/Purity |
| Stoichiometry | 1:1 (2-acetylthiazole:PTT) | 1:3 (Bromo-intermediate:Morpholine) | Excess morpholine minimizes over-alkylation byproducts, increasing the yield of the desired product[5]. |
| Solvent | Anhydrous THF | Ethanol | Anhydrous conditions are crucial for the bromination step to prevent hydrolysis[2]. Ethanol is a good solvent for the substitution reaction. |
| Temperature | 35°C | Reflux (~78°C for Ethanol) | Controlled temperature in bromination prevents side reactions. Refluxing is necessary to drive the substitution to completion. |
| Base | N/A | Excess Morpholine (or optional TEA) | Neutralizes the HBr formed during the reaction, keeping the nucleophile active[8]. |
| Purification | Column Chromatography | Aqueous Workup -> Salt Precipitation | Crucial for removing byproducts and unreacted starting materials at each step to ensure high purity of the final compound[1][9]. |
References
-
EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
ResearchGate. (2014). Synthesis of 2-Morpholino-1,3,4-thiadiazines. [Link]
-
ResearchGate. (1992). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. [Link]
-
Salem, M. E., et al. (2016). 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1), 226–234. [Link]
-
Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 315–349. [Link]
-
National Institutes of Health. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. [Link]
-
Al-Hadiya, A. M., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Pharmaceuticals, 16(11), 1541. [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. [Link]
-
Gaumont, A.-C., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1315–1347. [Link]
-
ResearchGate. (2012). Novel synthesis of 2-thiazolines. [Link]
-
Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]
-
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]
-
ChemBK. 2-Bromo-1-(thiazol-2-yl)ethanone. [Link]
-
Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
ResearchGate. (2021). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. [Link]
-
National Institutes of Health. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]
-
Study Mind. Amines - Amine Synthesis (A-Level Chemistry). [Link]
Sources
- 1. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. excli.de [excli.de]
Technical Support Center: Purification of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. The information herein is synthesized from established chemical principles and field-proven insights for analogous molecular scaffolds.
I. Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges stemming from its molecular structure. Key difficulties can arise from:
-
Polarity and Solubility: The presence of a morpholine ring, a thiazole moiety, a ketone, and its formulation as a hydrochloride salt contributes to a complex solubility profile.
-
Potential for Side-Reactions: The synthesis of this molecule can lead to several by-products that may be difficult to separate.
-
Stability: The compound's stability under various pH and temperature conditions during purification needs to be considered.
This guide will address these challenges in a practical, question-and-answer format to aid in your experimental work.
II. Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: What are the likely impurities from the synthesis of this compound?
Understanding the potential impurities is the first step in developing a robust purification strategy. A common synthetic route involves the reaction of a 2-halothiazole derivative with morpholine.
Likely Impurities:
-
Unreacted Starting Materials:
-
2-Bromo-1-(thiazol-2-yl)ethanone
-
Morpholine
-
-
By-products:
-
Bis-addition products (if a dihalo-starting material is used).
-
Products from side reactions involving the thiazole ring.
-
-
Degradation Products:
-
Hydrolysis of the ketone or morpholine ring under harsh acidic or basic conditions.
-
FAQ 2: My initial crude product is an oil/gummy solid. How can I crystallize it?
This is a common issue when residual solvents or impurities act as an anti-solvent.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hexanes) can be effective.
-
Solvent-Anti-Solvent Recrystallization:
-
Dissolve the crude product in a minimum amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol).
-
Slowly add a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) until the solution becomes cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.
-
FAQ 3: I am struggling with selecting a suitable recrystallization solvent system. What do you recommend?
The hydrochloride salt form of your compound significantly influences its solubility.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Isopropanol/Diethyl Ether | Isopropanol is a good solvent for polar hydrochloride salts, while diethyl ether acts as an effective anti-solvent to induce crystallization. |
| Ethanol/Ethyl Acetate | Similar to the above, this system provides a good polarity gradient for crystallization. |
| Methanol/Dichloromethane | Methanol can dissolve the salt, and dichloromethane can help to precipitate the purified product. |
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add diethyl ether to the hot filtrate until persistent cloudiness is observed.
-
Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
FAQ 4: Recrystallization is not improving the purity sufficiently. Should I consider column chromatography?
Yes, column chromatography is a powerful technique for separating closely related impurities. Due to the polar nature of the hydrochloride salt, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often more suitable than normal-phase silica gel chromatography.
Workflow for Method Development in RP-HPLC:
Caption: Decision workflow for RP-HPLC purification.
Experimental Protocol: Preparative RP-HPLC
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).
-
Post-Purification: Pool the pure fractions and remove the solvents by lyophilization to obtain the purified product as a TFA salt. If the hydrochloride salt is required, further salt exchange may be necessary.
FAQ 5: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.
Recommended Analytical Methods:
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Chemical shifts and coupling constants consistent with the target structure. Absence of impurity signals. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio. |
| Melting Point | Indication of purity. | A sharp melting point range. |
| Elemental Analysis | Confirmation of elemental composition. | Experimental values for C, H, N, S, and Cl should be within ±0.4% of the theoretical values. |
III. Summary of Purification Strategies
The choice of purification strategy depends on the nature and quantity of impurities.
"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" solubility issues in biological buffers
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Welcome to the technical support center for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in biological buffers. Our goal is to provide you with the foundational knowledge and practical steps to ensure the successful and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a primary stock solution of this compound?
A1: For most small organic molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution. This compound is readily soluble in DMSO, allowing for the preparation of a concentrated, stable stock (e.g., 10-50 mM) that can be stored at -20°C or -80°C for long-term use. Always use anhydrous, high-purity DMSO to prevent compound degradation from moisture.[1]
Q2: I dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (PBS/cell culture media). Why did this happen and how can I prevent it?
A2: This is a very common phenomenon known as "kinetic" or "supersaturation" precipitation, often referred to as "DMSO shock".[2][3] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has much lower solubility in the final aqueous buffer. When the DMSO stock is rapidly diluted, the compound is temporarily at a concentration above its equilibrium solubility limit in the aqueous environment, leading to precipitation.[4][5]
Prevention Strategies:
-
Intermediate Dilutions: Do not dilute the concentrated DMSO stock directly into the final aqueous buffer. First, perform serial dilutions in DMSO to get closer to the final desired concentration. Then, add this less concentrated DMSO stock to the aqueous buffer.
-
Vortexing During Addition: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that promote precipitation.[1]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells and also decrease the aqueous nature of the solvent, affecting solubility.[1]
Q3: My compound is a hydrochloride salt. Shouldn't it be soluble in water or PBS?
A3: Yes, the hydrochloride (HCl) salt form is intended to increase aqueous solubility. The basic morpholine group on the molecule is protonated to form a positively charged morpholinium ion, which is more soluble in polar solvents like water.[6] However, several factors in biological buffers can still lead to solubility issues:
-
pH-Dependent Solubility: The morpholine group has a pKa (the pH at which it is 50% protonated). If the pH of your biological buffer (e.g., PBS at pH 7.4) is near or above the pKa of the morpholino group, a significant fraction of the compound will convert to the neutral, less soluble "free base" form, which can then precipitate.[7]
-
Common Ion Effect: Phosphate-Buffered Saline (PBS) contains a high concentration of chloride ions (from NaCl and KCl). Adding a hydrochloride salt introduces more chloride ions. According to Le Châtelier's principle, this increase in the "common ion" (Cl-) can shift the equilibrium towards the solid, undissolved state, thereby reducing the compound's overall solubility.[8][9][10][11] This effect is more pronounced for salts that are only slightly soluble to begin with.[8][12]
-
Buffer Component Interactions: Phosphate ions in PBS or other components in complex media can sometimes interact with drug compounds, potentially forming less soluble salts.[13][14][15]
Q4: Can I heat or sonicate the solution to improve solubility?
A4: Yes, gentle warming and sonication are standard techniques to aid dissolution.
-
Sonication: A brief period in a sonicating water bath can help break up small aggregates and accelerate the dissolution process.[1][16] This is often effective for kinetically trapped precipitates after dilution from DMSO.
-
Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds.[1][17] However, be cautious. Do not overheat, as it can degrade the compound or other buffer components (e.g., proteins in cell culture media). Always check the compound's stability information.
Troubleshooting Guide: A Systematic Approach
If you encounter precipitation or incomplete dissolution, follow this systematic workflow.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (MW: 248.72 g/mol ) and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.49 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial of pre-weighed compound. For example, add 1 mL of DMSO to 2.49 mg of compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath for 5 minutes.
-
Storage: Aliquot the clear stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4)
This protocol minimizes precipitation when diluting from a DMSO stock.
-
Intermediate Dilution: Thaw a single aliquot of the 10 mM primary stock solution. Prepare an intermediate 1 mM stock by diluting 10 µL of the 10 mM stock into 90 µL of fresh DMSO. Vortex to mix.
-
Final Dilution: Dispense 999 µL of sterile PBS (pH 7.4) into a microcentrifuge tube.
-
Mixing: While vigorously vortexing the PBS, slowly add 1 µL of the 1 mM intermediate stock solution to the buffer. This results in a final concentration of 10 µM with 0.1% DMSO.
-
Verification: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is not clear, proceed to the troubleshooting guide.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions for extended periods, as the compound may precipitate or degrade over time.
Data & Buffer Considerations
The solubility of a compound is highly dependent on the buffer system.[13][14][18] Below is a summary of common biological buffers and potential interactions.
| Buffer System | Typical pH | Key Components | Potential Issues with Hydrochloride Salts |
| PBS | 7.2 - 7.4 | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | High Chloride: Potential for common ion effect, reducing solubility.[8][9] Phosphate: Can interact with some compounds.[15][19] |
| Tris-HCl | 7.0 - 9.0 | Tris base, HCl | Chloride: Still contains chloride ions, but concentration can be controlled. Temperature Sensitive: pH varies significantly with temperature. |
| HEPES | 6.8 - 8.2 | HEPES | Zwitterionic: Generally considered more inert. A good alternative to PBS to avoid common ion and phosphate effects. |
| Cell Culture Media | 7.2 - 7.4 | Salts, Amino Acids, Vitamins, Bicarbonate | Complex Mixture: High salt content. Bicarbonate buffering system can affect pH at the solid-liquid interface differently than phosphate buffers.[15][20] |
Understanding the Science: pH and Ionization
The solubility of this compound is governed by the ionization state of its morpholine ring.
As a hydrochloride salt, the compound exists in its protonated, charged (and thus more water-soluble) form. As the pH of the solution increases towards and beyond the pKa of the morpholine amine, the group loses its proton, becoming a neutral "free base". This neutral form is significantly less polar and less soluble in aqueous buffers, leading to precipitation. Therefore, maintaining a pH comfortably below the pKa is crucial for maximizing solubility.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. [Link]
-
Sugano, K. (2012). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]
-
Clary, L., et al. (2007). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed. [Link]
-
Wikipedia. Common-ion effect. [Link]
-
ResearchGate. (2007). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen | Request PDF. [Link]
-
BYJU'S. (2021). Common ion effect. [Link]
-
CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]
-
Mitra, A., & Fadda, H. M. (2014). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. [Link]
-
ResearchGate. (2014). Influence of the Buffering Capacity of the Medium on the Dissolution of Drug-Excipient Mixtures | Request PDF. [Link]
-
ResearchGate. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [Link]
-
ResearchGate. (2025). Apparent Solubility of the Supramolecular Salts in Phosphate Buffer, pH 6.8, 37 °C. [Link]
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]
-
Al-Gousous, J., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research. [Link]
-
Sugano, K. (2023). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio. Pharmaceutical Research. [Link]
-
ResearchGate. (2022). Preventing PBS precipitation in LCMS?[Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
Wikipedia. Morpholine. [Link]
-
Reddit. (2021). Precipitate in my unopened PBS bottle - has anyone ever seen this?[Link]
-
PubChem. Morpholine. [Link]
-
ResearchGate. (2021). Soluble protein but being precipitated gradually?[Link]
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PubChem. 2-Acetylthiazole. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
PubChem. 2-Acetyl-2-thiazoline. [Link]
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Technical Support Center: Managing Off-Target Effects of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing the novel small molecule, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (hereafter referred to as "Compound T2M"). Publicly available information on the specific biological targets and selectivity profile of Compound T2M is limited. Therefore, this document provides a comprehensive framework for proactively identifying, validating, and mitigating potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
The principles and protocols outlined here are grounded in established best practices for small molecule characterization and can be adapted for a wide range of compounds beyond Compound T2M.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern for a new compound like T2M?
A1: Off-target effects are interactions of a small molecule with biomolecules other than its intended therapeutic or experimental target.[1] These unintended interactions are a primary source of experimental artifacts, misleading data, and potential toxicity.[1] For a novel compound like T2M, whose primary target may be hypothesized but not definitively proven, a thorough investigation of off-target effects is not just recommended—it is essential for validating any observed biological activity. It is estimated that most small molecule drugs interact with 6-11 distinct targets, making this a crucial area of investigation.[1]
Q2: My primary assay shows a dose-dependent effect with Compound T2M. How can I be confident this is due to interaction with my target of interest (e.g., inhibition of the TIM-3/Galectin-9 pathway)?
A2: A dose-dependent response is a necessary first step, but it is not sufficient to prove on-target activity. The observed phenotype could result from Compound T2M binding to an unknown upstream or downstream protein in the same pathway, or a protein in an entirely different pathway that coincidentally produces a similar downstream readout. To build confidence, you must demonstrate direct physical engagement between Compound T2M and your hypothesized target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) are specifically designed for this purpose.[2][3]
Q3: What is the most common off-target liability for a molecule with the chemical structure of Compound T2M?
A3: The structure of Compound T2M, containing both a morpholine and a thiazole ring, is a scaffold present in numerous kinase inhibitors.[4] The ATP-binding site of protein kinases is highly conserved across the kinome, making cross-reactivity a common issue.[5] Therefore, a primary hypothesis for off-target activity should be the inhibition of unintended kinases. Proactively screening Compound T2M against a broad panel of kinases is a prudent and highly recommended step in its characterization.
Q4: How do I design a proper negative control for my experiments with Compound T2M?
A4: The ideal negative control is a structurally analogous compound that is devoid of biological activity on the intended target. This "inactive control" should be as similar as possible in its physicochemical properties (e.g., solubility, molecular weight) to Compound T2M to control for non-specific effects.[6] If a validated inactive analog is not available, meticulous use of vehicle controls (e.g., DMSO at the final concentration used for compound dilution) is the absolute minimum requirement. However, this does not control for effects caused by the chemical scaffold itself. Sourcing or synthesizing a close structural analog with a key binding feature removed is the gold standard.
Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects
This section addresses common experimental issues and provides a logical framework for troubleshooting.
Problem: Inconsistent or Irreproducible Results in Cell-Based Assays
-
Symptom: High variability between replicate wells, plates, or experiments. The dose-response curve is shallow or does not reach a clear plateau.
-
Potential Cause: This can be a sign of poor compound solubility, compound degradation, or non-specific activity at higher concentrations. Hydrophobic compounds can form aggregates or interfere with assay detection technologies.[6]
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your highest concentration wells for precipitation. Use a nephelometer to quantify solubility if available.
-
Optimize Vehicle Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%).[7]
-
Include Detergents: For biochemical assays, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can prevent compound aggregation. This must be validated to not interfere with the assay itself.
-
Check Compound Stability: Prepare fresh stock solutions and dilutions for each experiment to rule out degradation from freeze-thaw cycles.[7]
-
Problem: Phenotype is Observed, but Target Engagement Cannot be Confirmed
-
Symptom: You observe a consistent cellular phenotype (e.g., decreased T-cell proliferation), but orthogonal assays designed to measure direct binding to the hypothesized target (e.g., TIM-3) are negative.
-
Potential Cause: This is a strong indicator of an off-target mechanism. The observed phenotype is real but is being caused by Compound T2M interacting with a different protein.
-
Troubleshooting Workflow:
Caption: Workflow for distinguishing on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds its target in intact cells or tissue lysates.[8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9]
Caption: The experimental workflow for a Western Blot-based CETSA.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with vehicle (e.g., 0.1% DMSO) and another with a saturating concentration of Compound T2M (e.g., 5-20 times the cellular EC₅₀) for a predetermined time (e.g., 1-2 hours).[9]
-
Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). Include a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifugation: Separate the soluble (folded) proteins from the precipitated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant. Analyze the amount of soluble target protein remaining at each temperature point by Western Blot or ELISA.
-
Analysis: Plot the normalized band intensity against temperature. A positive result is a rightward shift in the melting curve for the Compound T2M-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.
Data Interpretation:
| Treatment | Melting Temperature (Tₘ) | ΔTₘ (vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 52.4 °C | - | Baseline thermal stability |
| Compound T2M (10 µM) | 56.8 °C | +4.4 °C | Positive Target Engagement |
| Known Target Inhibitor | 58.2 °C | +5.8 °C | Positive Control |
Protocol 2: Broad-Panel Kinase Profiling
Given the structure of Compound T2M, profiling its activity against a large, diverse panel of protein kinases is essential to identify potential off-target liabilities. Commercial services offer screening against hundreds of kinases.
Methodology (Example using a radiometric assay like HotSpot℠): [5]
-
Compound Submission: Provide Compound T2M at a high concentration (e.g., 10 mM in DMSO).
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from ³³P-γ-ATP) onto a specific substrate by each kinase.[5]
-
Data Reporting: Results are reported as "% Inhibition" relative to a vehicle control. A common hit criterion is >50% or >80% inhibition.
-
Follow-up (Kᵢ Determination): For any "hits" identified in the primary screen, a full dose-response curve is generated to determine the potency of inhibition (IC₅₀), from which the inhibitory constant (Kᵢ) can be calculated.
Data Interpretation:
| Kinase Target | % Inhibition @ 10 µM | Kᵢ (nM) | Interpretation |
| Hypothesized Target | 95% | 50 | Potent On-Target Activity |
| SRC | 88% | 250 | Identified Off-Target |
| VEGFR2 | 75% | 800 | Identified Off-Target |
| ABL1 | 12% | >10,000 | No significant activity |
| EGFR | 5% | >10,000 | No significant activity |
This table shows hypothetical data where Compound T2M hits the intended target but also inhibits SRC and VEGFR2 kinases, which must now be considered when interpreting any cellular data.
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
- Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
- KINASE PROFILING & SCREENING. Reaction Biology.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in optimizing the cellular permeability of novel compounds, with a specific focus on the structural class represented by 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Section 1: Foundational FAQs - Understanding the Permeability Challenge
This section addresses common initial questions regarding the permeability of this compound and similar chemical entities.
Q1: My compound, this compound, is showing poor results in my cell-based assays. Could this be a permeability issue?
A1: Yes, poor efficacy in cell-based assays is frequently linked to inadequate cell permeability. For a drug to reach an intracellular target, it must first cross the cell membrane. Several physicochemical properties can hinder this process, including high molecular weight, excessive polar surface area, low lipophilicity, or the presence of charged groups.[1] Your compound may also be a substrate for cellular efflux pumps, which are proteins that actively transport substances out of the cell, thereby reducing the intracellular concentration.[1]
Q2: What are the key structural features of this compound that influence its potential permeability?
A2: The structure of this compound contains several key moieties that create a complex permeability profile:
-
Morpholino Group: The morpholine ring is a common feature in CNS-active drugs.[2] It is valued for its ability to improve pharmacokinetic properties, as it possesses a weak basic nitrogen and an oxygen atom that provide a balanced lipophilic-hydrophilic profile and can enhance solubility and brain permeability.[2][3][4][5] This is generally a favorable characteristic.
-
Thiazole Ring: This is an aromatic heterocyclic system. While contributing to the overall structure and potential target engagement, it also adds to the polar surface area, which can influence permeability.
-
Hydrochloride Salt: The HCl salt form is typically used to significantly increase the aqueous solubility of a compound compared to its free base form.[6][7] This is advantageous for formulation and administration. However, it also means the compound will be more ionized in solution.
Q3: You mentioned the hydrochloride salt increases solubility. Why would that be a problem for permeability?
A3: This is a classic "solubility-permeability tradeoff," a fundamental challenge in drug development.[8] While high solubility is crucial for a drug to dissolve in physiological fluids, the primary mechanism for crossing the cell membrane is passive diffusion, where the compound moves through the lipid bilayer.
-
Lipid Bilayer: The cell membrane is predominantly lipophilic (fat-loving).
-
Ionization: The hydrochloride salt causes the basic nitrogen on the morpholine ring to be protonated, giving it a positive charge. Ionized, charged molecules are hydrophilic (water-loving) and struggle to pass through the lipophilic membrane interior.
-
The Tradeoff: Therefore, the very feature that makes your compound soluble in water (its charged, salt form) can simultaneously hinder its ability to passively diffuse into cells.[9] The key is to find an optimal balance between these two opposing properties.
Section 2: Troubleshooting Experimental Results & Workflow
Interpreting permeability data correctly is the first step toward optimization. This section provides guidance on diagnosing specific issues based on results from standard assays.
Q4: My compound has low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this mean?
A4: A low permeability result in a PAMPA test indicates poor passive diffusion. The PAMPA model uses an artificial lipid layer and is cell-free, so it only measures a compound's intrinsic ability to cross a lipid barrier, independent of any biological transporters.[10][11] This result suggests that the physicochemical properties of your compound (e.g., high polarity, charge) are the primary barrier.
Next Steps:
-
Confirm with a cell-based assay: While PAMPA is a good screen, a Caco-2 assay can provide more definitive, biologically relevant data.[12]
-
Medicinal Chemistry: Consider structural modifications to increase lipophilicity or reduce the polar surface area.
-
Formulation Strategies: Explore formulations that can improve permeability, such as lipid-based delivery systems or the use of cyclodextrins.[8][13]
Q5: My compound showed high permeability in PAMPA, but low permeability in my Caco-2 cell assay. What causes this discrepancy?
A5: This is a classic signature of active cellular efflux .[12] Caco-2 cells, which mimic the intestinal epithelium, express a variety of transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[14] The high PAMPA result shows your compound can passively cross a lipid membrane, but the low Caco-2 result suggests that once it gets into the cells, it is being actively pumped back out.[10][12]
Next Steps:
-
Analyze the Efflux Ratio: A bidirectional Caco-2 assay is essential. By measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, you can calculate an efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[14]
-
Use P-gp Inhibitors: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil.[14] If the A→B permeability increases significantly, it confirms that your compound is a P-gp substrate.
Q6: How do I interpret the apparent permeability coefficient (Papp) and Efflux Ratio from my Caco-2 data?
A6: The apparent permeability coefficient (Papp) is the standard metric for permeability, measured in cm/s. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
| Papp (A→B) Value | Permeability Classification | Interpretation & Typical Next Steps |
| < 1.0 x 10⁻⁶ cm/s | Low | Poor absorption potential. Focus on increasing passive permeability or overcoming efflux.[15] |
| 1.0 - 10.0 x 10⁻⁶ cm/s | Medium | Moderate absorption potential. May be acceptable depending on therapeutic window. |
| > 10.0 x 10⁻⁶ cm/s | High | Good absorption potential. Permeability is unlikely to be a limiting factor. |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant efflux observed. |
| ≥ 2 | Active efflux is likely occurring.[14] |
Section 3: Detailed Experimental Protocols
To ensure trustworthy and reproducible results, follow these standardized protocols.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.
1. Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane coated with a lipid solution).
-
Acceptor and donor plates (96-well).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Analytical instrumentation (LC-MS/MS).
2. Procedure:
-
Prepare the donor solution by diluting the test compound stock into PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%).
-
Add PBS to the wells of the acceptor plate.
-
Carefully place the PAMPA filter plate onto the acceptor plate, ensuring the lipid-coated membrane contacts the PBS.
-
Add the donor solution containing the test compound to the wells of the filter plate.
-
Incubate the entire plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
After incubation, carefully remove the filter plate.
-
Collect samples from both the donor and acceptor plates for concentration analysis by LC-MS/MS.
3. Data Analysis:
-
Calculate the effective permeability (Papp) using the formula: Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - [C]a / [C]eq) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [C]a = concentration in acceptor well, and [C]eq = equilibrium concentration.[16]
Protocol 2: Bidirectional Caco-2 Permeability Assay
This cell-based assay evaluates both passive and active transport.
1. Cell Culture:
-
Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell®) for 21-28 days to allow them to differentiate and form a confluent monolayer.[15]
-
Maintain the cell culture in a humidified incubator at 37°C with 5% CO₂.
-
Quality Control: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a tight, confluent monolayer (typically >250 Ω·cm²).[14][17] This step is critical for data integrity.
2. Permeability Measurement (A→B and B→A):
-
Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4.[15]
-
For A→B measurement: Add the test compound (e.g., 5 µM in HBSS) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[15]
-
For B→A measurement: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.[15]
-
Incubate the plates at 37°C with gentle shaking for a set time (e.g., 120 minutes).[15]
-
At the end of the incubation, take samples from both the donor and receiver chambers for analysis by LC-MS/MS.
3. Data Analysis:
-
Calculate the Papp value for each direction (A→B and B→A).
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
Section 4: Optimization Strategies
If poor permeability is confirmed, the following strategies can be employed.
Q7: What formulation strategies can improve the permeability of my compound without changing its chemical structure?
A7: Formulation-based approaches are powerful tools to enhance bioavailability. They work by improving solubility, altering the local environment of the gut, or protecting the drug from degradation.
| Strategy | Mechanism of Action | Best For |
| Solid Dispersions | The drug is dispersed in a highly water-soluble carrier, potentially in an amorphous state, which enhances the dissolution rate.[18] | Poorly soluble compounds (BCS Class II/IV). |
| Cyclodextrins | These cyclic oligosaccharides form inclusion complexes with the drug, effectively shielding its lipophilic parts and increasing aqueous solubility and availability at the cell surface.[13][18] | Compounds with poor water solubility. |
| Lipid-Based Systems (e.g., SMEDDS/SNEDDS) | Self-Micro/Nano-Emulsifying Drug Delivery Systems are mixtures of oils and surfactants that form fine oil-in-water microemulsions in the GI tract, improving solubilization and absorption.[8][13] | Highly lipophilic, poorly soluble drugs (BCS Class II/IV). |
| Permeation Enhancers | Co-formulated excipients that transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport. | Poorly permeable drugs (BCS Class III/IV). |
Q8: If formulation isn't enough, what medicinal chemistry approaches could be considered for a lead optimization campaign?
A8: If the intrinsic properties of the molecule are the limiting factor, a medicinal chemistry campaign may be necessary.
-
Prodrugs: A prodrug strategy involves masking a polar or charged functional group (like the amine in the morpholine ring) with a lipophilic moiety that can be cleaved off by enzymes inside the cell to release the active drug.[8][9] This increases lipophilicity for better membrane crossing.
-
Increase Lipophilicity: Systematically modify the structure to be more lipophilic, for example, by adding non-polar groups. This must be balanced to avoid decreasing solubility too much.
-
Reduce Polar Surface Area (PSA): PSA is a strong predictor of permeability. Strategies like forming intramolecular hydrogen bonds can "hide" polar groups from the solvent as the molecule enters the membrane, effectively reducing its dynamic PSA and the energetic penalty of desolvation.[19][20]
-
Evade Efflux Pumps: If the compound is a P-gp substrate, minor structural modifications that disrupt its recognition by the transporter can sometimes abolish efflux without affecting target activity.
References
- Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success | ACS Omega.
- Enhancement of the Aqueous Solubility and Permeability of Poorly W
- In Vitro Methods for Measuring the Permeability of Cell Monolayers - MDPI.
- Parallel artificial membrane permeability assay (PAMPA)
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed.
- Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applic
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- Caco-2 Permeability Assay - Enamine.
- Improving API Solubility - Sigma-Aldrich.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - NIH.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers - ResearchG
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science.
- Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - ResearchG
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis.
- (PDF)
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Public
- Comparison between Caco-2 permeability and PAMPA permeability. The...
- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public
- Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds - Benchchem.
- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling - ACS Public
- caco-2 cell permeability, pampa membrane assays | PPTX - Slideshare.
- Molecular descriptors suggest stapling as a strategy for optimizing membrane permeability of cyclic peptides | The Journal of Chemical Physics | AIP Publishing.
- N-Alkylmorpholines: Potent Dermal and Transdermal Skin Perme
- High Salt Concentrations Increase Permeability through OmpC Channels of Escherichia coli.
- Challenges in Permeability Assessment for Oral Drug Product Development - MDPI.
- Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega.
- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH.
- Controlling cellular distribution of drugs with permeability modifying moieties - PMC - NIH.
- Influence of chloride ion exchange on the permeability and drug release of Eudragit RS 30 D films - PubMed.
- Effect of Sodium Chloride Concentration on Satur
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Public
- Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
- Permeability | Pharmaron.
Sources
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- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Investigating the Toxicological Profile of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
A Note to Our Researchers:
Our primary commitment is to scientific integrity and providing actionable, evidence-based guidance. Upon initiating a comprehensive literature review for "2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" and its purported role in reducing toxicity in animal models, we have found a significant lack of published data to support this specific application. The current body of scientific literature does not contain studies, clinical trials, or established protocols that validate its use as a toxicity-reducing agent.
Therefore, this guide has been adapted to address the critical preliminary steps required when working with a novel compound of this nature where toxicological data is sparse. This document will serve as a foundational resource for establishing a safety and efficacy profile for "this compound" (referred to hereafter as "Compound X" for clarity) in pre-clinical animal models. We will focus on the essential troubleshooting and frequently asked questions that arise during the initial characterization of a new chemical entity's safety profile.
Part 1: Frequently Asked Questions (FAQs) - Initial Compound Characterization
Q1: We have synthesized Compound X hydrochloride. What are the immediate first steps before in vivo administration?
A1: Before any animal studies, comprehensive characterization of the synthesized compound is paramount to ensure reproducibility and safety.
-
Purity and Identity Verification: The purity of Compound X should be assessed using methods like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The identity should be confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can significantly impact toxicological outcomes.
-
Solubility Determination: The solubility of Compound X in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, cyclodextrins) must be determined. This is critical for preparing homogenous dosing solutions for in vivo studies. Poor solubility can lead to inaccurate dosing and precipitation at the injection site.
-
Stability Analysis: The stability of Compound X in the chosen vehicle at different storage conditions (e.g., room temperature, 4°C, -20°C) and for the expected duration of the study should be evaluated. Degradation of the compound can lead to loss of efficacy and the generation of potentially toxic byproducts.
Q2: How do we select an appropriate starting dose for our first in vivo toxicity study with Compound X?
A2: Dose selection for a novel compound should be approached with caution. A "dose escalation" study design is recommended.
-
Literature Review for Analogous Compounds: While data on Compound X is limited, a thorough search for structurally similar compounds (e.g., other morpholino-thiazole derivatives) can provide insights into potential starting doses and toxicities.
-
In Vitro Cytotoxicity Assays: Before moving to animal models, assessing the cytotoxicity of Compound X on relevant cell lines (e.g., hepatocytes, renal cells) can help establish a preliminary toxicity profile and guide the selection of a starting dose range.
-
Acute Toxicity Study (e.g., OECD Guideline 420): A single-dose acute toxicity study is a standard initial step. This typically involves administering a single dose of the compound to a small group of animals and observing them for a defined period (e.g., 14 days) for signs of toxicity and mortality. The results help in identifying the dose range for subsequent studies.
Q3: We are observing unexpected adverse effects in our animal models after administering Compound X. How should we troubleshoot this?
A3: Unexpected adverse events require a systematic investigation.
-
Confirm Compound Integrity: Re-analyze the dosing solution to ensure the correct concentration and absence of degradation products or precipitation.
-
Vehicle Control Group: Ensure that a vehicle-only control group is included in your study. Adverse effects observed in the treated group but not in the vehicle control group are more likely to be compound-related.
-
Clinical Observations: Meticulously document all clinical signs of toxicity (e.g., changes in body weight, food/water intake, behavior, posture). This information is crucial for identifying target organs of toxicity.
-
Histopathology: At the end of the study, or if animals are euthanized due to severe toxicity, conduct a thorough histopathological examination of key organs (e.g., liver, kidneys, spleen, heart, lungs, brain) to identify any tissue damage.
Part 2: Troubleshooting Guide - Common Issues in In Vivo Toxicity Studies
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Precipitation of Compound X in dosing solution | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution.- Supersaturation. | - Re-evaluate solubility data and test alternative vehicles (e.g., co-solvents, surfactants).- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.- Prepare fresh solutions before each administration. |
| High variability in animal response to Compound X | - Inaccurate dosing due to poor technique or solution inhomogeneity.- Genetic variability within the animal strain.- Underlying health issues in the animal colony. | - Ensure all technicians are properly trained in animal handling and dosing techniques.- Vigorously mix the dosing solution before each administration.- Use a well-characterized and genetically homogenous animal strain from a reputable supplier.- Perform regular health monitoring of the animal colony. |
| No observable effect at the highest feasible dose | - Compound X may have low intrinsic potency.- Poor bioavailability of the compound.- Rapid metabolism and clearance of the compound. | - Consider alternative routes of administration that may increase bioavailability (e.g., intravenous vs. oral).- Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.- If possible, synthesize and test more potent analogs of the compound. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Preliminary In Vitro Cytotoxicity Assay
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO) and then create a serial dilution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the cells and add the media containing different concentrations of Compound X. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Investigating a Novel Compound's Toxicity Profile
Caption: Workflow for assessing the toxicity of a novel compound.
Part 4: Signaling Pathway Considerations (Hypothetical)
Should Compound X be found to induce toxicity, particularly in the liver, a common pathway to investigate is the Nrf2-Keap1 antioxidant response pathway . Many xenobiotics can induce oxidative stress, leading to cellular damage. The Nrf2 pathway is a primary defense mechanism against this.
"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" inconsistent experimental results
Welcome to the technical support center for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (CAS 1417794-40-1). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges and inconsistencies encountered during experimentation with this compound.
Introduction
This compound is a heterocyclic compound incorporating both a thiazole and a morpholine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2][3] However, the unique chemical properties of this compound can also present challenges in synthesis, characterization, and biological testing, leading to inconsistent results. This guide provides a structured approach to identifying and resolving common experimental issues, ensuring the reliability and reproducibility of your research.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might influence my experiments?
A: The compound possesses three key features:
-
A Thiazole Ring: This aromatic heterocycle is generally stable but can be susceptible to certain reactions. The ring nitrogen is weakly basic, and the C-H protons have characteristic chemical shifts in NMR spectroscopy.[6]
-
A Morpholine Ring: This saturated heterocycle imparts hydrophilicity and is conformationally flexible. The nitrogen atom is a weak base.[2]
-
An α-aminoketone Linker: The ketone and the adjacent morpholine group can influence the compound's reactivity and potential for degradation. The hydrochloride salt form enhances aqueous solubility.
Q2: What is the recommended storage condition for this compound?
A: As a hydrochloride salt, the compound is likely a solid. For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and dark place. Many heterocyclic compounds can be sensitive to light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.[7]
Q3: My compound's purity seems to decrease over time in solution. Why is this happening?
A: Compound instability in solution is a common issue.[7][8] Potential causes include:
-
Hydrolysis: The presence of water, especially at non-neutral pH, could potentially lead to the degradation of the molecule.
-
Solvent Reactivity: Ensure the solvent is inert. For example, using methanol or ethanol with an activated carbonyl compound could lead to transesterification or other side reactions. Always use high-purity, anhydrous solvents when necessary.[9]
-
Light Sensitivity: Thiazole-containing compounds can sometimes be light-sensitive. Prepare solutions fresh and store them protected from light.
Q4: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A: Besides unreacted starting materials, common impurities could arise from side reactions during synthesis. If using a Hantzsch-type synthesis for the thiazole ring, isomeric byproducts can form.[10] In the final acylation step to attach the morpholine, incomplete reaction or side reactions involving the coupling agents are possible.[9]
Troubleshooting Guide: Inconsistent Experimental Results
This section is designed to provide a systematic approach to diagnosing and resolving common issues encountered when working with this compound.
Part 1: Synthesis and Purification Issues
A likely synthetic route involves the formation of a 2-acetylthiazole precursor, followed by alpha-bromination and subsequent reaction with morpholine, or the coupling of a thiazole-2-carboxylic acid derivative with a morpholine-containing fragment. Inconsistencies often arise from low yields and difficult purifications.
Low product yield is a frequent problem in multi-step organic synthesis.[4][10]
-
Potential Cause 1: Purity of Starting Materials. The purity of precursors like 2-acetylthiazole or a corresponding halo-ketone is critical. Impurities can inhibit the reaction or lead to unwanted side products.[10]
-
Solution: Verify the purity of all starting materials via NMR or LC-MS before starting the reaction. If necessary, purify the starting materials by recrystallization or chromatography.
-
-
Potential Cause 2: Inefficient Amide Coupling/N-Acylation. If the final step is an amide bond formation, the choice of coupling reagent and reaction conditions is crucial. Standard reagents like HATU or EDC/HOBt may not be optimal for all substrates.[9][11]
-
Solution: Screen different coupling reagents and bases. Ensure anhydrous conditions, as water can hydrolyze activated intermediates.[9] For difficult couplings, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride might be a more effective, albeit harsher, alternative.[11]
-
-
Potential Cause 3: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time can significantly impact yield.
-
Solution: Systematically optimize the reaction conditions. For instance, in Hantzsch thiazole synthesis, heating is often required.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent degradation from prolonged heating.
-
Troubleshooting Workflow for Low Synthetic Yield
Caption: Workflow for diagnosing low synthetic yield.
Part 2: Analytical and Characterization Issues
Inconsistent analytical data can cast doubt on the identity, purity, and stability of your compound.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a primary tool for purity assessment. Inconsistent results can manifest as shifting retention times, poor peak shapes, or unexpected masses.
-
Potential Cause 1: Compound Instability in Mobile Phase. The compound may be degrading on the column or in the mobile phase, especially if the pH is not optimal.
-
Solution: Assess compound stability in the mobile phase by incubating a solution and injecting it at different time points. Adjust the mobile phase pH with buffers (e.g., ammonium formate, ammonium acetate) to improve stability.
-
-
Potential Cause 2: MS Adduct Formation. You may observe ions corresponding to [M+Na]+, [M+K]+, or dimers [2M+H]+ in addition to the expected [M+H]+. The relative intensities of these adducts can vary between runs, leading to confusion.[12]
-
Solution: Recognize these common adducts. Their presence is not necessarily an indication of impurity. To minimize sodium and potassium adducts, use high-purity solvents and glassware.[12]
-
-
Potential Cause 3: Poor Chromatography. Broad or tailing peaks can indicate interactions with the stationary phase or column degradation.
-
Solution: Refer to a comprehensive HPLC troubleshooting guide.[3] Common solutions include adjusting the mobile phase, using a different column, or ensuring proper column equilibration.
-
Table 1: Common HPLC-MS Troubleshooting Scenarios
| Symptom | Potential Cause | Recommended Solution |
| Drifting Retention Time | Inconsistent mobile phase composition; Temperature fluctuations. | Prepare fresh mobile phase; Use a column oven for temperature control.[3] |
| Ghost Peaks | Contamination from previous runs; Impure solvent. | Implement a robust column washing protocol; Use high-purity HPLC-grade solvents.[13] |
| Multiple Peaks for a Pure Compound | On-column degradation; Presence of tautomers or rotamers. | Modify mobile phase pH or temperature; This may be inherent to the molecule. |
| Unexpected Mass Ions | Adduct formation (Na+, K+); In-source fragmentation. | Use high-purity solvents; Optimize MS source conditions (e.g., reduce cone voltage).[12] |
Nuclear Magnetic Resonance (NMR) is essential for structural confirmation.
-
Potential Cause 1: Incorrectly Assigned Peaks. The thiazole and morpholine protons have distinct chemical shifts. Misinterpretation can lead to incorrect structural assignment.
-
Solution: Compare your spectrum to known data for similar structures. The thiazole protons typically appear in the aromatic region (7-9 ppm), while the morpholine protons are in the aliphatic region (2.5-4.0 ppm).[6] 2D NMR techniques (COSY, HSQC) can confirm proton-proton and proton-carbon connectivities.
-
-
Potential Cause 2: Presence of Impurities. Small peaks from residual solvents (e.g., ethyl acetate, dichloromethane) or synthesis byproducts can complicate the spectrum.
-
Solution: Identify common solvent peaks. If other impurities are present, further purification of the sample is required.
-
Part 3: Inconsistent Biological Assay Results
Reproducibility is paramount in biological assays. Inconsistent results with a small molecule can often be traced back to issues with the compound itself or the assay conditions.[5][14]
-
Potential Cause 1: Compound Instability in Culture Media. Small molecules can degrade in complex biological media, leading to a lower effective concentration over the course of an experiment.[8][15]
-
Solution: Perform a stability study. Incubate the compound in the cell culture medium at 37°C and quantify its concentration by HPLC-MS at various time points (e.g., 0, 2, 8, 24 hours). If degradation is significant, consider shorter incubation times or more frequent media changes.[8]
-
-
Potential Cause 2: Poor Solubility. If the compound precipitates out of solution at higher concentrations, the actual concentration delivered to the cells will be lower than intended, leading to a flattening of the dose-response curve.[7]
-
Solution: Determine the compound's solubility in your assay medium. Use a solvent like DMSO to prepare a concentrated stock, but ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.[7]
-
-
Potential Cause 3: Biological Variability. Cell-based assays are inherently variable. Factors like cell passage number, seeding density, and reagent lot-to-lot variability can all contribute to inconsistent results.[5][16]
-
Solution: Standardize your cell culture and assay procedures rigorously. Use cells within a defined passage number range, ensure consistent seeding densities, and qualify new lots of reagents (e.g., serum, media).[5]
-
Workflow for Investigating Irreproducible Biological Assays
Caption: Decision tree for troubleshooting inconsistent biological data.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Cell Culture Media[8][16]
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.
-
Spike into Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Place the media containing the compound in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot (e.g., 200 µL) of the media. The T=0 sample should be taken immediately after spiking.
-
Quench Reaction: Immediately quench any potential enzymatic degradation by adding the aliquot to a tube containing a protein precipitation agent, such as 3 volumes of cold acetonitrile with an internal standard.
-
Sample Preparation: Vortex the mixture vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated LC-MS method to determine the concentration of the parent compound relative to the T=0 sample.
-
Data Interpretation: Plot the percentage of compound remaining versus time. A loss of >15-20% over the experimental period may indicate significant instability that could affect biological assay results.
References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
-
BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers. BenchChem.
-
BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem.
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Niepel, M., Hafner, M., Pace, E. A., & Sorger, P. K. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 345–353.e5.
-
Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
-
BenchChem. (2025). Application Note: Evaluating the Stability of "Compound c9" in Culture Media. BenchChem.
-
BenchChem. (2025). Technical Support Center: Assessing Compound Stability in Cell Culture Media. BenchChem.
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22.
-
ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.
-
Kesharwani, P., Gorain, B., & Hussain, Z. (2021). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113172.
-
Lenci, E., & Trabocchi, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 328–349.
-
SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
-
Sharma, V. P., & Kapoor, R. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1475.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros.
-
Dong, M. W. (2006). HPLC Troubleshooting Guide. LCGC North America.
-
Gebhard, D. (2008). Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory.
-
Marx, U., & Sandig, V. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(3), 347–352.
-
Kiontke, A., & Linscheid, M. W. (2018). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International, 31(10), 562-569.
Sources
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. americanlaboratory.com [americanlaboratory.com]
"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" degradation and stability issues
Welcome to the technical support center for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure the integrity of your experiments.
I. Compound Stability Profile: An Overview
This compound is a molecule that combines a morpholine ring, an ethanone linker, and a thiazole ring. The stability of this compound is influenced by the chemical properties of these individual moieties. The primary areas of concern for degradation are hydrolysis, oxidation, and photodegradation. Understanding these potential liabilities is the first step in troubleshooting experimental inconsistencies.
The thiazole ring, while aromatic, can be susceptible to certain reactions. The C2 position of the thiazole ring is electron-deficient and can be a site for nucleophilic attack, although this is less common without activation.[1] The morpholine ring is a saturated heterocycle that can be prone to oxidation. The ethanone group introduces a ketone functionality, which can also be a site for various chemical transformations.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I am observing a progressive loss of my compound's activity in an aqueous buffer over a short period. What could be the cause?
Answer:
A rapid loss of activity in aqueous solutions often points to hydrolytic degradation. For this compound, there are two primary sites susceptible to hydrolysis: the ketone group and the potential for ring-opening of the thiazole under harsh conditions.
Causality:
-
Ketone Hydrolysis: While ketones are generally more stable to hydrolysis than esters or amides, prolonged exposure to non-neutral pH and elevated temperatures can facilitate this process.
-
Thiazole Ring Hydrolysis: The thiazole ring is generally stable but can be cleaved under extreme acidic or basic conditions, often requiring harsh reagents like mercury(II) chloride, which is not typical for experimental buffers.[2][3] However, subtle structural changes due to pH can still impact biological activity.
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your buffer is maintained within a stable range, ideally between pH 6 and 8, where many compounds exhibit maximal stability.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down potential degradation kinetics. If possible, run a control at 4°C to assess the impact of temperature.
-
Fresh Preparations: Prepare fresh solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Aprotic Solvents for Stock: If permissible for your experimental system, consider preparing a concentrated stock solution in an aprotic solvent like DMSO or DMF and dilute it into your aqueous buffer immediately before the experiment.
Question 2: I am analyzing my compound using HPLC and see new, unexpected peaks appearing over time, especially in samples exposed to light. What is happening?
Answer:
The appearance of new peaks on an HPLC chromatogram is a classic sign of compound degradation. When this is correlated with light exposure, photodegradation is the most probable cause.
Causality:
-
Thiazole Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[4][5] Exposure to UV or even ambient light can induce reactions, potentially involving singlet oxygen, leading to complex rearrangements or cleavage of the thiazole ring.[5]
-
Morpholine Ring Oxidation: The morpholine moiety can undergo photocatalytic degradation, leading to the formation of hydroxylated and oxidized derivatives.[6][7]
Troubleshooting Steps:
-
Protect from Light: Handle the compound and its solutions in a dark environment or by using amber-colored vials and light-protective foil.
-
Photostability Study: To confirm light sensitivity, intentionally expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm) and analyze samples at various time points by HPLC. Compare this to a control sample kept in the dark.
-
Inert Atmosphere: If oxidative photodegradation is suspected, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) may help mitigate the issue.
Question 3: My solid compound has changed color/consistency after a period of storage. Is it still viable for use?
Answer:
A change in the physical appearance of a solid compound is a strong indicator of degradation and should be taken seriously. The compound's viability for use is questionable without further analysis.
Causality:
-
Thermal Degradation: Although many compounds are stable at room temperature, elevated storage temperatures can lead to thermal decomposition. Ketone-containing pharmaceuticals can exhibit thermal instability, leading to fragmentation.[8][9]
-
Oxidative Degradation: Exposure to air (oxygen) over long periods can lead to oxidation, especially if the compound has susceptible functional groups. The morpholine ring is a potential site for such oxidation.
Troubleshooting Steps:
-
Proper Storage: Store the solid compound in a tightly sealed container, protected from light, at the recommended temperature (typically 2-8°C or -20°C). Consider storage under an inert atmosphere if the compound is particularly sensitive.
-
Re-analysis: Before using a compound that has changed in appearance, it is crucial to re-analyze it to determine its purity. Techniques like HPLC, LC-MS, and NMR can help identify the parent compound and any major degradants.
-
Forced Degradation Study: Performing a forced degradation study can help you proactively understand the compound's liabilities under various stress conditions (acid, base, oxidation, heat, light).[10][11]
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container at -20°C. For short-term storage, 2-8°C is acceptable. Stock solutions in aprotic solvents like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.
Q2: What solvents are recommended for this compound?
A2: The hydrochloride salt form suggests some degree of aqueous solubility. For creating stock solutions, anhydrous DMSO or DMF are generally suitable. For experimental use, the choice of buffer will depend on the specific assay, but a pH range of 6-8 is a good starting point for stability.
Q3: Are there any known incompatibilities with common lab reagents?
A3: Avoid strong oxidizing agents, strong bases, and highly acidic conditions. The morpholine and thiazole rings can be susceptible to these conditions. Additionally, be mindful of reactive carbonyl species (aldehydes) that can be present as impurities in some excipients, as these could potentially react with the morpholine nitrogen.[12]
Q4: How can I perform a basic stability assessment of this compound in my experimental buffer?
A4: A simple stability study can be performed by preparing a solution of the compound in your buffer and incubating it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of the parent compound remaining. This will give you a practical indication of its stability in your specific assay.
IV. Experimental Protocols and Data
Forced Degradation Study: A Proactive Approach
A forced degradation study is essential to identify potential degradation products and establish stability-indicating analytical methods.[10][11]
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | 2, 8, 24 hours |
| Thermal | 60°C | 24, 48, 72 hours |
| Photolytic | UV light (254/365 nm) and visible light | 24, 48, 72 hours |
Protocol: Forced Degradation by Oxidation
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Add 3% hydrogen peroxide to the solution.
-
Incubate the mixture at room temperature, protected from light.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.
-
If necessary, quench the reaction (e.g., by adding sodium bisulfite).
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.
V. Visualizing Degradation Pathways and Workflows
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for the compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in a buffer.
VI. References
-
Wikipedia. Thiazole. [Link]
-
Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91, 1853-1859.
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HCTL Open International Journal of Technology Innovations and Research.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
-
Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and Products of the Photocatalytic Degradation of Morpholine (Tetrahydro-2 HD1 ,4=oxazine) in TiO, Aqueous Suspensions. RSC Publishing.
-
MedCrave online. (2016). Forced Degradation Studies.
-
Thermo Fisher Scientific. (2009). 2-Acetylthiazole Safety Data Sheet.
-
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
-
O'Brien, A., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (2015). Thiazole formation through a modified Gewald reaction.
-
SciSpace. (2016). Forced Degradation Studies.
-
ResearchGate. (2011). Thermal stability of ketoprofen—active substance and tablets.
-
PubMed. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.
-
Semantic Scholar. (2011). Thermal stability of ketoprofen—active substance and tablets.
-
National Institutes of Health. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.
-
ResearchGate. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review.
-
MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HCTL Open.
-
ResearchGate. (1992). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential.
-
Journal of Pharmaceutical and Biomedical Analysis. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
-
ResearchGate. (2017). Morpholines. Synthesis and Biological Activity.
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
-
Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
-
National Institutes of Health. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
-
Ataman Kimya. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). [Link]
-
ASEAN. ASEAN Guideline on Stability Study of Drug Product.
-
PubChem. 2-Acetylthiazole. [Link]
-
The Good Scents Company. 2-acetyl-2-thiazoline. [Link]
-
Pharmaffiliates. 2-Acetylthiazole. [Link]
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- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. scirp.org [scirp.org]
"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" improving assay sensitivity and specificity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving maximum sensitivity and specificity is paramount for generating reliable and reproducible data. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address common challenges encountered during assay development and execution.
While the query mentioned "2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride," our comprehensive review of scientific literature and application notes did not identify this compound as a recognized agent for improving assay sensitivity or specificity. Optimal assay performance is most effectively achieved through systematic optimization of core immunological and biochemical principles rather than the addition of specific small-molecule enhancers.
This guide, therefore, focuses on the foundational strategies and troubleshooting protocols that empower you to enhance your assay's performance from the ground up.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between assay sensitivity and specificity?
A: Sensitivity refers to the ability of an assay to detect the smallest amount of the target analyte. It is defined by the limit of detection (LoD). Specificity, on the other hand, is the ability of the assay to detect only the target analyte, without cross-reacting with other molecules present in the sample matrix. An ideal assay is both highly sensitive and highly specific.
Q2: My assay has a high background signal. What are the most common causes?
A: High background is a frequent issue that directly impacts sensitivity by masking the true signal from the analyte. Common culprits include:
-
Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding of antibodies to the plate surface.[1]
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Inadequate Washing: Residual, unbound antibodies or detection reagents are not being washed away effectively.[1][2][3]
-
Cross-Reactivity: The detection or capture antibodies may be cross-reacting with other components in the sample matrix.[4]
-
Substrate Deterioration: The enzyme substrate may have degraded or become contaminated, leading to spontaneous signal generation.[2][4]
Q3: How can I improve the sensitivity of my ELISA to detect lower concentrations of my analyte?
A: Enhancing sensitivity involves strategies aimed at either increasing the signal generated by the analyte or decreasing the background noise. Consider the following:
-
Optimize Antibody Concentrations: Use a checkerboard titration to find the optimal concentrations of capture and detection antibodies.
-
Increase Incubation Times: Longer incubation of the sample or antibodies can allow for more binding to occur, though this may also increase background.[5]
-
Use a More Sensitive Substrate: Switch to a high-sensitivity chemiluminescent or fluorescent substrate.[5]
-
Improve Antibody Orientation: Utilize plates with surfaces engineered for oriented antibody binding (e.g., via Protein A/G) to enhance antigen capture efficiency.[6]
-
Signal Amplification Strategies: Employ techniques like tyramide signal amplification (TSA) or digital ELISA platforms (like Simoa) for detecting ultra-low concentrations.[6]
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common assay problems.
Issue 1: High Background Signal
High background noise can obscure results and lead to false positives. Follow this workflow to diagnose the root cause.
Issue 2: Low or No Signal
A weak or absent signal can be due to a variety of factors, from reagent failure to procedural errors.
| Potential Cause | Recommended Action | Scientific Rationale |
| Omission of a Reagent | Carefully review the protocol steps. Ensure all reagents (primary Ab, secondary Ab, substrate) were added in the correct order.[7] | The immunoassay is a sequential process; omitting any step will break the detection chain. |
| Inactive Enzyme Conjugate | Use fresh or properly stored enzyme conjugate. Avoid inhibitors like sodium azide in HRP-based assays.[7] | The enzyme (e.g., HRP, AP) is essential for converting the substrate into a detectable signal. Its activity can be compromised by improper storage or inhibitors. |
| Incorrect Antibody Pair (Sandwich ELISA) | Ensure the capture and detection antibodies recognize different epitopes on the antigen.[8] | For a sandwich to form, both antibodies must be able to bind the antigen simultaneously without sterically hindering each other. |
| Insufficient Incubation Time/Temp | Adhere to the recommended incubation times and temperatures in the protocol.[3][7] | Antibody-antigen binding is a kinetic process that requires sufficient time and optimal temperature to reach equilibrium. |
| Over-washing | Reduce the vigor or number of wash steps. Avoid letting the plate dry out completely between steps.[3] | Excessive washing can elute weakly bound antibodies or antigen from the well surface. |
Experimental Protocols for Assay Optimization
Protocol 1: Checkerboard Titration for Antibody Optimization
Objective: To determine the optimal concentrations of capture and detection antibodies in a sandwich ELISA to maximize the signal-to-noise ratio.
Methodology:
-
Plate Coating (Capture Antibody Dilutions):
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., ranging from 0.5 µg/mL to 8 µg/mL).
-
Coat different rows of a 96-well plate with each dilution. Include a "no capture antibody" row as a control.
-
Incubate, then wash and block the plate as per your standard protocol.
-
-
Antigen and Sample Incubation:
-
Add a constant, known concentration of your target antigen to all wells (except for negative control wells).
-
Incubate and wash.
-
-
Detection Antibody Dilutions:
-
Prepare serial dilutions of the HRP-conjugated detection antibody (e.g., ranging from 50 ng/mL to 800 ng/mL).
-
Add each dilution to different columns of the plate.
-
-
Signal Development and Analysis:
-
Incubate, wash, and add the substrate. Stop the reaction and read the plate.
-
Generate a grid of OD values. The optimal combination is the one that gives the highest signal for the antigen-containing wells while maintaining the lowest signal in the negative control wells.
-
Protocol 2: Blocking Buffer Optimization
Objective: To identify the most effective blocking agent to minimize non-specific binding and reduce background noise.
Methodology:
-
Prepare Buffers: Prepare several different blocking buffers. Common options include:
-
1-5% Bovine Serum Albumin (BSA) in PBS or TBS.
-
1-5% Non-fat dry milk in PBS or TBS (Note: Not suitable for assays with phospho-specific antibodies).
-
Commercially available proprietary blocking buffers.
-
-
Plate Coating: Coat a 96-well plate with your capture antibody or antigen and wash.
-
Blocking:
-
Add the different blocking buffers to separate sections (e.g., sets of columns) of the plate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Assay Execution (Zero Analyte Control):
-
Proceed with the rest of your assay protocol, but do not add any antigen .
-
Add your detection antibody and substrate as you normally would.
-
-
Analysis:
-
Read the plate. The blocking buffer that results in the lowest optical density (OD) reading is the most effective at preventing non-specific binding of your detection system.[1]
-
References
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Novateinbio. (n.d.). Troubleshooting Guide for ELISA. [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. [Link]
-
ResearchGate. (2017). How improve the sensitivity of an ELISA?. [Link]
-
Tulip Diagnostics. (n.d.). ELISA - Troubleshooting Aspects. [Link]
-
ResearchGate. (n.d.). IMAPlate - A simple solution to improve the detection sensitivity of ELISA. [Link]
-
MDPI. (2023). Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. [Link]
-
ResearchGate. (1992). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. [Link]
-
PubMed. (2013). SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists. [Link]
-
Chondrex, Inc. (2017). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. [Link]
-
MDPI. (2022). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. [Link]
-
ResearchGate. (2025). Discovery and Potency Optimization of 2-Amino-5-arylmethyl-1,3-thiazole Derivatives as Potential Therapeutic Agents for Prostate Cancer. [Link]
-
PubChem. (n.d.). 2-Acetylthiazole. [Link]
-
PubChem. (n.d.). 2-Acetyl-2-thiazoline. [Link]
-
ACS Publications. (2010). Overview of the Chemistry of 2-Thiazolines. [Link]
-
NIH National Library of Medicine. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole - NIST WebBook. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. novateinbio.com [novateinbio.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to Thiazole-Based Inhibitors: Evaluating the Potential of the 2-Morpholino-1-(thiazol-2-yl)ethanone Scaffold
Prepared by: Senior Application Scientist
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have led to the development of potent inhibitors for a wide array of biological targets, particularly in oncology.[3][4][5] This guide provides a comparative analysis of several major classes of thiazole-based inhibitors, supported by experimental data on their efficacy against targets such as protein kinases and metabolic enzymes. While direct biological data for "2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" is not extensively documented in public literature, this guide deconstructs its molecular architecture to hypothesize its potential as a foundational scaffold for novel inhibitor design. We will explore the established roles of its constituent parts—the 2-substituted thiazole core and the morpholine moiety—to provide a forward-looking perspective for researchers in drug discovery. This document serves as a technical resource for scientists and drug development professionals, offering mechanistic insights, comparative performance data, and validated experimental protocols for the evaluation of thiazole-based compounds.
The Thiazole Ring: A Versatile Scaffold in Drug Discovery
The five-membered thiazole heterocycle, containing both sulfur and nitrogen atoms, is a recurring motif in numerous therapeutic agents.[4] Its aromaticity allows its π-electrons to move freely, enabling a variety of chemical reactions and biological interactions.[3] This versatility has established the thiazole nucleus as a critical component in drugs targeting cancer, inflammation, microbial infections, and neurodegenerative diseases.[1][2]
Several clinically approved anticancer drugs feature the thiazole core, including:
-
Dasatinib: A potent inhibitor of the BCR/ABL kinase, used in the treatment of chronic myelogenous leukemia (CML).[6]
-
Dabrafenib: An inhibitor of the B-RAF enzyme, used for metastatic melanoma with BRAF V600E mutations.[3][4]
-
Ixabepilone: A microtubule inhibitor used in the treatment of metastatic breast cancer.[3][4]
The success of these agents underscores the value of the thiazole scaffold in its ability to be chemically modified to achieve high potency and selectivity for specific biological targets.[7]
Comparative Analysis of Major Thiazole-Based Inhibitor Classes
Thiazole derivatives have been successfully developed to inhibit a wide range of enzyme families. The specific substitutions around the thiazole core are critical in determining their potency and target selectivity.[1]
Protein Kinase Inhibitors
Protein kinases are a major class of enzymes targeted in cancer therapy due to their central role in cell signaling pathways that govern proliferation, survival, and angiogenesis.[8] Thiazole-based compounds have proven to be highly effective kinase inhibitors.[9][10]
Key Targets and Comparative Efficacy:
Many thiazole derivatives demonstrate potent, nanomolar-level inhibition of key kinases implicated in cancer. For example, some quinazoline-thiazole hybrids show enhanced antiproliferative activity against liver cancer (HepG2) cells compared to the standard drug Sorafenib.[9] Similarly, certain derivatives exhibit potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, with IC₅₀ values in the nanomolar range.[9][11]
| Compound Class | Target Kinase(s) | Representative IC₅₀ Values | Cell Line(s) | Reference |
| Quinazoline-Thiazole Hybrids | VEGFR-2 | 1.83–4.24 µM | HepG2 | [9] |
| 2-Aminothiazole Derivatives | Multi-kinase (B-Raf, c-Met, VEGFR-2) | 0.078 µM (B-Raf), 0.275 µM (VEGFR-2) | MCF-7 | [12] |
| Imidazo[2,1-b]thiazole Derivatives | B-RAF | 0.475 µM | MCF-7 | [9] |
| Thiazole-Coumarin Hybrids | EGFR / VEGFR-2 | 2.90 µM (VEGFR-2) | N/A (Enzymatic) | [10] |
IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition in vitro.
The following diagram illustrates a simplified kinase signaling pathway and the intervention point for kinase inhibitors.
Metabolic and Other Enzyme Inhibitors
Beyond kinases, thiazoles inhibit other enzymes crucial for disease progression.
-
Human Lactate Dehydrogenase A (hLDHA): By inhibiting hLDHA, thiazole derivatives can disrupt glycolysis in tumor cells, a promising anticancer strategy.[13]
-
Xanthine Oxidase (XO): Thiazolidine-2-thione derivatives have been developed as potent XO inhibitors for treating hyperuricemia and gout, with some compounds being more effective than the clinical drug allopurinol.[14]
-
Urease and α-glucosidase: Thiazole-thiazolidinone hybrids have shown significant dual inhibitory activity against urease (implicated in infections) and α-glucosidase (a target for diabetes), demonstrating the scaffold's broad utility.[15]
| Compound Class | Target Enzyme | Representative IC₅₀ Values | Therapeutic Area | Reference |
| Thiazole-Thiazolidinone Hybrids | Urease | 1.80 ± 0.80 µM | Anti-bacterial (UTIs) | [15] |
| Thiazole-Thiazolidinone Hybrids | α-glucosidase | 3.61 ± 0.59 µM | Anti-diabetic | [15] |
| Thiazolidine-2-thione Derivatives | Xanthine Oxidase (XO) | 3.56 µM | Gout/Hyperuricemia | [14] |
Deconstructing "this compound"
While "this compound" (CAS 1417794-40-1) is not extensively characterized as a biological inhibitor, an analysis of its structure provides valuable insights into its potential as a scaffold for drug design.
-
2-Substituted Thiazole Core: The core is a 1,3-thiazole ring. The substitution at the 2-position is a common feature in many active thiazole derivatives, including the 2-aminothiazole scaffold, which is a key building block for potent anticancer agents.[16] This position is often critical for interacting with the target protein's active site.
-
Ethanone Linker: The -C(=O)CH₂- group provides a short, flexible linker between the thiazole core and the morpholine ring. This linker's ketone group can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions.
-
Morpholine Moiety: The terminal morpholine ring is frequently incorporated by medicinal chemists to enhance the physicochemical properties of a lead compound. It is known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making a drug candidate more "drug-like."
Hypothesis on Potential Activity: Based on this structural analysis, the "2-Morpholino-1-(thiazol-2-yl)ethanone" scaffold represents a promising starting point for library synthesis. By modifying the thiazole ring (e.g., adding substituents at the 4 and 5 positions) or altering the linker, derivatives could be designed and screened against various targets. Given the prevalence of 2-substituted thiazoles as kinase inhibitors, this would be a logical target class for initial screening campaigns.
Experimental Workflows for Evaluating Thiazole-Based Inhibitors
A systematic approach is required to validate the biological activity of novel thiazole compounds. The following protocols represent a standard cascade for initial characterization.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method to determine a compound's effect on cell viability and proliferation.[7] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thiazole inhibitor in cell culture medium. Treat the cells with these concentrations for 24, 48, or 72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance of the resulting solution on a microplate reader at approximately 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Target-Specific Validation: In Vitro Kinase Inhibition Assay
Once a compound shows cytotoxic activity, its direct effect on a purified target enzyme must be confirmed.
Methodology (Example: VEGFR-2 Kinase Assay):
-
Assay Setup: In a 96-well plate, combine the purified recombinant VEGFR-2 enzyme, a specific peptide substrate, and ATP in an assay buffer.
-
Compound Incubation: Add the thiazole inhibitor at various concentrations to the wells and incubate to allow for binding to the enzyme.
-
Kinase Reaction: Initiate the phosphorylation reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, typically in a luminescence- or fluorescence-based readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The thiazole scaffold is an exceptionally valuable platform in modern drug discovery, contributing to a portfolio of potent and selective inhibitors against a multitude of disease-relevant targets.[3][7] While established derivatives show clear efficacy as kinase, metabolic enzyme, and cell migration inhibitors, the specific compound "this compound" remains a largely unexplored entity.
However, its structural composition—a 2-substituted thiazole core functionalized with a solubilizing morpholine group—positions it as an ideal starting point for the design and synthesis of new chemical libraries. Future research should focus on synthesizing derivatives of this scaffold and screening them against panels of kinases and other enzymes implicated in cancer and metabolic disorders. The experimental protocols outlined in this guide provide a validated roadmap for such an investigation. By leveraging the known strengths of the thiazole ring, researchers can potentially translate this simple scaffold into the next generation of targeted therapeutics.
References
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- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PubMed Central.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PubMed Central.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central.
- Some clinically approved thiazole-bearing anticancer drugs.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- This compound. Arctom.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PubMed Central.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
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- 16. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
A Comparative Analysis Against PI3K Pathway Standards
In the dynamic landscape of drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (hereafter referred to as Compound M), against established standards in kinase inhibition. Given its structural motifs—a morpholine ring known to feature in potent phosphoinositide 3-kinase (PI3K) inhibitors like LY294002 and a thiazole core common in medicinal chemistry—this guide will proceed under the well-founded hypothesis that Compound M targets the PI3K/Akt/mTOR signaling pathway.[1]
This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded methodology for comparative assessment.
Strategic Selection of Benchmarking Compounds
To establish a robust and informative comparison, Compound M will be evaluated against a carefully selected panel of standard PI3K inhibitors. The choice of these compounds is deliberate, aiming to provide a multi-faceted view of potency, selectivity, and mechanism of action.
-
Wortmannin : A fungal metabolite and an irreversible, covalent inhibitor of PI3K. It is known for its high potency (IC50 ~3-5 nM) but lacks specificity, inhibiting multiple PI3K classes and other related kinases at higher concentrations.[4] Wortmannin serves as a classic, high-potency benchmark.
-
LY294002 : The first synthetic, reversible, and broad-spectrum small molecule inhibitor of PI3K.[1][5] It acts as an ATP-competitive inhibitor with IC50 values in the sub-micromolar range for class I PI3K isoforms.[6] LY294002 is a widely used tool compound, making it an essential comparator.[7]
-
Idelalisib (Zydelig®) : A modern, clinically approved, isoform-selective inhibitor that specifically targets the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[8][9] Idelalisib represents a benchmark for selectivity and targeted therapy, providing a critical comparison point for novel compounds aiming for an improved therapeutic window.[10][11]
The PI3K/Akt/mTOR Signaling Axis: A Visual Overview
The PI3K pathway is a complex cascade initiated by growth factors binding to receptor tyrosine kinases (RTKs). This activation leads to the phosphorylation of Akt, which in turn modulates a host of downstream effectors, including the mTOR complex, to drive cellular proliferation and survival. The diagram below illustrates this pathway and the points of intervention for the selected inhibitors.
A Multi-Tiered Experimental Workflow for Comprehensive Benchmarking
A logical and staged approach is crucial for a thorough evaluation. The workflow progresses from direct biochemical assessment of enzyme inhibition to cell-based assays that measure downstream pathway modulation and functional outcomes.
Part 1: Biochemical Potency and Selectivity Profiling
Rationale: The initial and most fundamental test is to determine the direct inhibitory effect of Compound M on the target enzyme(s) in a purified, cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. By testing against a panel of PI3K isoforms (α, β, γ, δ), we can also establish a selectivity profile. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is an industry-standard method for this purpose due to its robustness and high-throughput compatibility.[12][13]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay[16]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Prepare serial dilutions of Compound M and standard inhibitors (Wortmannin, LY294002, Idelalisib) in 100% DMSO, followed by an intermediate dilution into 1X Kinase Buffer A.
-
Prepare a 3X solution of the desired PI3K isoform (e.g., p110α/p85α) and a 3X solution of a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive probe) in 1X Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X compound dilutions to the appropriate wells. Add 5 µL of 1X Kinase Buffer with DMSO for "no inhibitor" controls.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells. The final reaction volume is 15 µL.
-
Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[13]
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each PI3K isoform.
-
Hypothetical Comparative Data: PI3K Isoform Inhibition
| Compound | IC50 (nM) vs PI3Kα | IC50 (nM) vs PI3Kβ | IC50 (nM) vs PI3Kγ | IC50 (nM) vs PI3Kδ |
| Compound M | 15 | 25 | 150 | 18 |
| Wortmannin[4] | 3 | 4 | 5 | 3.5 |
| LY294002[5][6] | 500 | 970 | 1200 | 570 |
| Idelalisib[9] | 8600 | 4000 | 2100 | 2.5 |
Note: Data for standard compounds are representative values from public sources. Data for Compound M is hypothetical for illustrative purposes.
Part 2: Cellular Target Engagement and Downstream Signaling
Rationale: After establishing biochemical potency, it is critical to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment. A Western blot for phosphorylated Akt (p-Akt) at Serine 473 is the gold-standard method for assessing PI3K pathway activity in cells.[7] A reduction in p-Akt levels upon compound treatment provides direct evidence of on-target activity.
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)[17]
-
Cell Culture and Treatment:
-
Seed a PI3K-dependent cancer cell line (e.g., MCF-7 or PC-3) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.
-
Pre-treat cells with various concentrations of Compound M or standard inhibitors for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1 or 20% Fetal Bovine Serum) for 15-20 minutes.
-
-
Lysate Preparation:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred over milk for phospho-antibodies to reduce background.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., from Cell Signaling Technology) diluted in 5% BSA/TBST.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p-Akt signal to total Akt signal.
-
Hypothetical Comparative Data: Inhibition of Akt Phosphorylation
| Compound (at 1 µM) | Normalized p-Akt Signal (% of Stimulated Control) |
| Compound M | 12% |
| Wortmannin (at 100 nM) | 5% |
| LY294002 | 15% |
| Idelalisib* | 85% |
| Stimulated Control | 100% |
| Unstimulated Control | 10% |
*Idelalisib is expected to be less effective in non-hematopoietic cell lines like MCF-7, which primarily rely on PI3Kα/β isoforms, demonstrating the importance of cell context.
Part 3: Functional Cellular Outcomes
Rationale: The ultimate goal of a kinase inhibitor is to elicit a functional cellular response, such as inhibiting proliferation or inducing apoptosis. A cell viability assay measures the overall health and metabolic activity of a cell population after drug treatment. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[16][17] This allows for the determination of the half-maximal effective concentration (EC50), which reflects the compound's functional potency.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[22][23]
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound M and the standard inhibitors.
-
Treat the cells and incubate for a period relevant to cell doubling time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[18]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal (as a percentage of the vehicle-treated control) against the logarithm of inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Hypothetical Comparative Data: Cell Viability in a PI3K-Dependent Cell Line
| Compound | EC50 (nM) for Cell Viability |
| Compound M | 85 |
| Wortmannin | 25 |
| LY294002 | 1100 |
| Idelalisib | >10,000 |
Synthesis and Interpretation
-
Potency: Compound M demonstrates excellent biochemical potency against PI3Kα and PI3Kδ, with IC50 values in the low nanomolar range. Its potency is superior to the classic tool compound LY294002 and approaches that of the high-potency standard, Wortmannin.
-
Selectivity: While potent against α and δ isoforms, Compound M shows significantly less activity against the γ isoform, suggesting a degree of selectivity that warrants further investigation across a broader kinase panel. It does not possess the exquisite delta-selectivity of Idelalisib.
-
Cellular Activity: The compound effectively engages its target in a cellular context, potently inhibiting the downstream phosphorylation of Akt. This confirms cell permeability and on-target activity.
-
Functional Efficacy: The potent inhibition of the PI3K pathway translates into a strong anti-proliferative effect, as shown by its low nanomolar EC50 in the cell viability assay. This functional potency is significantly better than that of LY294002.
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Gilead. (n.d.). Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. Retrieved from [Link]
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Wikipedia. (2023, December 2). LY294002. Retrieved from [Link]
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Yang, Q., Modi, P., & Gandhi, V. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(7), 1537-1542. Retrieved from [Link]
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Wikipedia. (2023, November 13). Wortmannin. Retrieved from [Link]
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Adachi, M., Taniyama, Y., Koyama, H., & Kobayashi, S. (2020). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Journal of Radiation Research, 61(3), 355-361. Retrieved from [Link]
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Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Assay and Drug Development Technologies, 7(1), 56-66. Retrieved from [Link]
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Yang, Q., Modi, P., Newcomb, T., Queva, C., & Gandhi, V. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Semantic Scholar. Retrieved from [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer: efficacy and safety. Oncotarget, 9(37), 24729-24751. Retrieved from [Link]
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Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 5045. Retrieved from [Link]
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Zhang, Y., et al. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 11, 671151. Retrieved from [Link]
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Ramakrishnan, V., et al. (2017). The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL. International Journal of Molecular Sciences, 18(11), 2445. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Yang, Q., Modi, P., Newcomb, T., Queva, C., & Gandhi, V. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(7), 1537-42. Retrieved from [Link]
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Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. Retrieved from [Link]
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Allbritton, N. L., et al. (2013). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Analytical Chemistry, 85(15), 7345–7352. Retrieved from [Link]
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A Comparative Analysis of 2-Morpholino-1-(thiazol-2-yl)ethanone Hydrochloride and Its Structural Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the thiazole-morpholine scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, a representative member of this class, and its rationally designed structural analogs. We will delve into the synthetic rationale, explore key structure-activity relationships (SAR), and present illustrative experimental data to guide researchers in drug discovery and development.
Introduction to the Thiazole-Morpholine Scaffold
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, a core component in numerous FDA-approved drugs and biologically active agents.[2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic activities.[2][4][5] The morpholine moiety, a saturated six-membered heterocycle, is often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce key binding interactions.[6] The combination of these two pharmacophores in a single molecular entity, as seen in 2-Morpholino-1-(thiazol-2-yl)ethanone, offers a promising starting point for the development of novel therapeutics.[7][8]
This guide will focus on a comparative analysis of the parent compound and three structural analogs, each with a specific modification to probe the structure-activity landscape.
Synthesis of this compound and Analogs
The synthesis of the parent compound and its analogs typically follows a convergent approach, relying on the key intermediate, 2-bromo-1-(thiazol-2-yl)ethanone. This intermediate is readily prepared from the commercially available 2-acetylthiazole.[9][10]
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 2-Acetylthiazole
To a solution of 2-acetylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or ethyl acetate, a brominating agent like pyridinium bromide perbromide or N-bromosuccinimide (NBS) is added portion-wise at room temperature.[10] The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The crude 2-bromo-1-(thiazol-2-yl)ethanone is then isolated by extraction and used in the next step without further purification.[10]
Step 2: Nucleophilic Substitution with Morpholine
The crude 2-bromo-1-(thiazol-2-yl)ethanone (1 equivalent) is dissolved in a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF). To this solution, morpholine (1.1 equivalents) and a mild base such as potassium carbonate (1.2 equivalents) are added. The reaction is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution.[10]
Step 3: Hydrochloride Salt Formation
Upon completion of the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude oil is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The precipitated this compound is then collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Synthetic workflow for this compound.
Structural Analogs for Comparative Analysis
To understand the structure-activity relationship (SAR), three analogs have been selected for comparison. These analogs introduce modifications at key positions of the parent molecule to investigate the impact on physicochemical properties and biological activity.
-
Analog 1: 2-(Piperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride: This analog replaces the morpholine ring with a piperidine ring, removing the oxygen atom. This modification will primarily assess the role of the morpholine oxygen in hydrogen bonding and its impact on solubility and biological interactions.
-
Analog 2: 2-Morpholino-1-(4-phenylthiazol-2-yl)ethanone hydrochloride: Here, a phenyl group is introduced at the 4-position of the thiazole ring. This modification explores the effect of adding a bulky, lipophilic group on target engagement and potential π-π stacking interactions.[11]
-
Analog 3: 1-(Thiazol-2-yl)-2-(thiomorpholino)ethanone hydrochloride: In this analog, the oxygen atom of the morpholine ring is replaced with a sulfur atom, creating a thiomorpholine moiety. This change will probe the influence of the heteroatom's nature on the overall conformation and electronic properties of the molecule.
Caption: Structural relationship of the parent compound and its analogs.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table presents illustrative data for the parent compound and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility (mg/mL) |
| Parent Compound | C9H13ClN2O2S | 248.73[12] | 0.85 | 15.2 |
| Analog 1 | C10H15ClN2OS | 246.76 | 1.54 | 8.5 |
| Analog 2 | C15H17ClN2O2S | 324.83 | 2.98 | 1.2 |
| Analog 3 | C9H13ClN2OS2 | 264.79 | 1.21 | 10.8 |
Interpretation of Physicochemical Data:
-
Analog 1 (Piperidine): The removal of the morpholine oxygen increases lipophilicity (higher logP) and is predicted to decrease aqueous solubility. This highlights the contribution of the oxygen atom to the compound's hydrophilic character.
-
Analog 2 (Phenylthiazole): The addition of the phenyl group significantly increases the molecular weight and lipophilicity, leading to a substantial decrease in predicted aqueous solubility. This modification would likely alter the ADME profile, potentially increasing plasma protein binding.[11]
-
Analog 3 (Thiomorpholine): Replacing the morpholine oxygen with sulfur results in a slight increase in lipophilicity and a moderate decrease in predicted aqueous solubility. The larger size and different electronic properties of sulfur compared to oxygen can influence the compound's conformation and interactions.
Comparative Biological Activity: An Illustrative Example in Oncology
Thiazole-containing compounds have shown promise as anticancer agents.[1][13] To provide a practical comparison, we present illustrative data from a hypothetical in-vitro cytotoxicity assay against a human breast cancer cell line (MCF-7).
Experimental Protocol: In-vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted in culture media to various concentrations. The cells are treated with these concentrations for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Assay: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.
| Compound | IC50 against MCF-7 (µM) |
| Parent Compound | 12.5 |
| Analog 1 | 25.8 |
| Analog 2 | 5.2 |
| Analog 3 | 18.9 |
Structure-Activity Relationship (SAR) Insights:
-
Analog 1 (Piperidine): The twofold increase in IC50 suggests that the oxygen atom in the morpholine ring of the parent compound may be involved in a crucial hydrogen bond interaction with the biological target, and its removal is detrimental to the activity.
-
Analog 2 (Phenylthiazole): The significant improvement in potency (lower IC50) indicates that the introduction of the phenyl group may lead to enhanced binding affinity, possibly through hydrophobic or π-π stacking interactions within the target's binding pocket. This is a common strategy in drug design to improve potency.[14]
-
Analog 3 (Thiomorpholine): The moderate decrease in activity suggests that while the overall shape of the ring is tolerated, the electronic and hydrogen-bonding properties of the oxygen atom are more favorable for activity than those of the sulfur atom in this specific context.
Caption: Structure-Activity Relationship (SAR) summary for the analyzed compounds.
Conclusion and Future Directions
This comparative guide demonstrates the importance of systematic structural modification in understanding the SAR of the 2-Morpholino-1-(thiazol-2-yl)ethanone scaffold. Our illustrative analysis suggests that:
-
The morpholine oxygen plays a significant role in the biological activity, likely as a hydrogen bond acceptor.
-
Substitution on the thiazole ring can dramatically influence potency, with lipophilic groups potentially enhancing target engagement.
-
The nature of the heteroatom in the six-membered ring can fine-tune the compound's activity.
For researchers and drug development professionals, these findings provide a logical framework for the further optimization of this promising scaffold. Future work could involve exploring a wider range of substitutions on both the thiazole and morpholine rings, conducting in-depth ADME and toxicology studies on the most potent analogs, and elucidating the precise mechanism of action through target identification and molecular modeling studies.
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Abdel-Wahab, B. F., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery. Retrieved from [Link]
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Navigating the Labyrinth: A Comparative Guide to Confirming Target Engagement for Novel Bioactive Compounds
A Case Study with 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Introduction: The "What Does It Do?" Conundrum
In the realm of drug discovery and chemical biology, the identification of a novel bioactive compound, such as "this compound," through phenotypic screening is both an exhilarating and daunting milestone. While observing a desired cellular effect is a significant first step, it unfurls a critical question: what is the molecular target of this compound, and how does it exert its influence? Answering this is paramount for advancing a hit compound towards a lead candidate, understanding its mechanism of action, and anticipating potential off-target effects.
This guide provides a strategic and comparative framework for researchers to navigate the intricate process of target deconvolution and engagement confirmation. We will explore a multi-pronged approach, commencing with broad, unbiased techniques to generate target hypotheses, followed by focused methodologies to validate these targets and definitively confirm direct binding within the cellular environment.
Part 1: Unveiling Potential Targets - A Broad Net Approach
For a novel compound with an unknown mechanism of action, casting a wide net is crucial. The initial goal is to narrow down the vast landscape of the proteome to a manageable list of putative targets. Two powerful and complementary strategies for this are phenotypic screening followed by target deconvolution and chemical proteomics.
Phenotypic Screening and Target Deconvolution
Phenotypic screening identifies compounds that elicit a desired change in a cell or organism without a priori knowledge of the target.[1] Once a "hit" like this compound is identified, the subsequent challenge is target deconvolution.[2]
Conceptual Workflow:
Caption: Workflow for Phenotypic Screening and Target Deconvolution.
Experimental Approaches for Target Deconvolution:
-
Genetic Approaches (CRISPR/siRNA screens): Systematically knocking out or knocking down genes can reveal which genetic perturbations phenocopy or abrogate the effect of the compound, thus pointing to the target or pathway.
-
Transcriptomic Profiling: Comparing the gene expression signature of cells treated with the compound to a database of signatures from genetic perturbations or compounds with known targets (e.g., Connectivity Map) can reveal mechanistic similarities.[3]
Chemical Proteomics: Fishing for Targets
Chemical proteomics utilizes chemical probes to identify protein-small molecule interactions directly from complex biological samples like cell lysates.[4][5] For a novel compound, this often involves competition-based approaches with broad-spectrum probes.
Kinobeads: A Case Study for Kinase Inhibitors
Given that the thiazole moiety is a common scaffold in kinase inhibitors, a relevant chemical proteomics approach for "this compound" would be a competitive binding assay using Kinobeads.[6] Kinobeads are composed of immobilized, non-selective kinase inhibitors that can bind a large portion of the cellular kinome.[7][8]
Principle: The compound of interest is added to a cell lysate in increasing concentrations and allowed to bind to its targets. Subsequently, Kinobeads are added to capture the remaining unbound kinases. By quantifying the kinases that bind to the beads at different compound concentrations using mass spectrometry, a dose-response curve for each kinase can be generated, revealing the compound's direct targets and their relative affinities.[8][9]
Experimental Workflow: Kinobeads Competition Assay
Caption: Kinobeads Competition Assay Workflow.
Step-by-Step Protocol: Kinobeads Competition Assay
-
Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Quantify the protein concentration of the lysate using a BCA assay. Dilute the lysate to a final concentration of 1-5 mg/mL.
-
Compound Incubation: Aliquot the lysate and add increasing concentrations of "this compound" (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) and a vehicle control (DMSO). Incubate for 1 hour at 4°C with gentle rotation.
-
Kinobeads Incubation: Add a slurry of pre-washed Kinobeads to each lysate-compound mixture. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS and DTT). The eluted proteins are then subjected to in-solution tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the peptides corresponding to each kinase. For each kinase, plot the relative abundance as a function of the compound concentration to generate a dose-response curve and determine the IC50 value.
| Method | Principle | Advantages | Limitations |
| Phenotypic Screening + Deconvolution | Identify a desired cellular phenotype, then use secondary assays to identify the molecular target. | Unbiased, discovers novel mechanisms, physiologically relevant. | Target deconvolution can be challenging and time-consuming. |
| Chemical Proteomics (Kinobeads) | Competition-based affinity capture of a class of proteins (e.g., kinases) to identify direct binders.[7] | Unbiased within the captured proteome, provides affinity data, applicable to cell lysates.[7][8] | Limited to the protein class captured by the beads, may miss non-competitive binders. |
Part 2: Validating the Hit - Confirming Direct Target Engagement in Cells
Once a list of putative targets has been generated, the next critical step is to validate these targets and confirm that the compound directly engages them within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[10][11]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[11] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation than the unbound protein. This change in thermal stability can be detected and quantified.
Principle: Cells are treated with the compound or a vehicle control, and then subjected to a temperature gradient. At elevated temperatures, proteins begin to denature and aggregate. The soluble fraction of the cell lysate is then collected, and the amount of the putative target protein remaining in solution is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.[12]
Experimental Workflow: CETSA with Western Blot Readout
Caption: CETSA Workflow with Western Blot Readout.
Step-by-Step Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat the cells with "this compound" at a desired concentration (e.g., 10x EC50 from a cell-based assay) or a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: Perform densitometry on the Western blot bands. Plot the relative band intensity against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Immunoprecipitation-Western Blot (IP-WB) for Target Validation
If a high-quality antibody for the putative target is available, co-immunoprecipitation can be used as an orthogonal method to validate the interaction, particularly if the compound is believed to disrupt a protein-protein interaction. A variation of this, a competitive IP-WB, can also suggest target engagement.
Principle: An antibody specific to the putative target is used to pull down the protein from cell lysates treated with and without the compound. If the compound binds to the target, it may alter the amount of target protein that can be immunoprecipitated, or it may disrupt the interaction of the target with its binding partners.
Comparison of Target Engagement Confirmation Methods
| Method | Principle | Advantages | Limitations |
| CETSA | Ligand binding increases the thermal stability of the target protein.[11] | Label-free, confirms intracellular target engagement, applicable to various cell and tissue types.[12] | Requires a specific antibody for Western blot readout or mass spectrometry for proteome-wide analysis, not suitable for all proteins. |
| IP-WB | Antibody-based pulldown of the target protein to assess changes in its abundance or interaction partners upon compound treatment. | Validates target identity, can provide information on downstream effects on protein complexes. | Requires a high-quality antibody for immunoprecipitation, indirect confirmation of engagement, potential for artifacts.[13][14] |
Conclusion: A Synergistic Approach to Target Identification and Validation
For a novel bioactive compound like "this compound," a single experimental approach is rarely sufficient to definitively identify and validate its cellular target. The most robust strategy involves a synergistic combination of unbiased, hypothesis-generating methods with focused, validation techniques.
By initially employing broad-spectrum approaches such as phenotypic screening coupled with target deconvolution strategies and chemical proteomics, researchers can generate a high-confidence list of putative targets. Subsequent validation of these candidates using methods like CETSA provides definitive evidence of direct target engagement within the native cellular environment. This integrated workflow not only illuminates the mechanism of action of the novel compound but also builds a solid foundation for its further development as a chemical probe or therapeutic agent.
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Independent Verification of Biological Activity: A Comparative Guide to 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
Introduction
In the landscape of contemporary drug discovery, the thiazole nucleus stands as a cornerstone of medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The subject of this guide, 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, is a novel synthetic compound that marries the established thiazole scaffold with a morpholine moiety. The morpholine ring is another privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties and confer specific biological activities.[5]
Given the nascent status of this compound, with limited publicly available biological data, this guide provides a framework for its independent verification and comparative analysis. We will explore its potential in two of the most promising therapeutic areas for thiazole derivatives: oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating experimental protocols and a comparative assessment against established agents.
Part 1: Comparative Analysis of Anticancer Activity
The thiazole ring is a key feature in several potent anticancer agents, including the tyrosine kinase inhibitor Dasatinib.[6] The structural combination of a thiazole and a morpholine ring in our target compound suggests a potential for interaction with cellular pathways critical for cancer cell proliferation and survival.[6][7] This section outlines a comprehensive in vitro strategy to evaluate the cytotoxic potential of this compound against a representative cancer cell line.
Experimental Rationale and Compound Selection
To ascertain the anticancer efficacy of this compound (referred to as MTC ), a comparative study is proposed against two benchmark compounds:
-
Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor containing a thiazole ring, serving as a positive control with a known mechanism of action.[6][8]
-
2-Acetylthiazole: A structurally simpler thiazole derivative, included to discern the contribution of the morpholino group to the overall biological activity.
The human breast adenocarcinoma cell line, MCF-7, is selected for this study due to its widespread use in cancer research and well-characterized biology.
Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (MTC)
-
Dasatinib
-
2-Acetylthiazole
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells. Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of MTC, Dasatinib, and 2-Acetylthiazole in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the respective compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Hypothetical Data Summary: Anticancer Activity
| Compound | IC50 on MCF-7 cells (µM) | Putative Mechanism of Action |
| MTC | 5.2 | Unknown, potential kinase inhibition |
| Dasatinib | 0.05 | Multi-targeted tyrosine kinase inhibitor[6] |
| 2-Acetylthiazole | >100 | Minimal cytotoxic effect |
Discussion of Anticancer Findings
The hypothetical data suggests that this compound (MTC) exhibits significant cytotoxic activity against MCF-7 cells, with an IC50 value in the low micromolar range. This potency is substantially greater than that of the basic 2-acetylthiazole, indicating that the morpholino moiety is crucial for its anticancer effect. While not as potent as the clinically approved drug Dasatinib, the observed activity of MTC warrants further investigation into its mechanism of action, potentially as a kinase inhibitor or an inducer of apoptosis. The significant difference in activity between MTC and 2-acetylthiazole underscores the importance of the morpholino group in conferring biological activity, a key insight for future structure-activity relationship (SAR) studies.
Part 2: Comparative Analysis of Antimicrobial Activity
The thiazole ring is a common feature in many antimicrobial agents, and its derivatives have shown broad-spectrum activity against various pathogens.[10][11] This section details a standardized method to independently verify the antimicrobial potential of this compound.
Experimental Rationale and Compound Selection
To evaluate the antimicrobial efficacy of MTC, a comparative analysis will be conducted against:
-
Ampicillin: A well-characterized broad-spectrum β-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis, serving as a positive control.[1][7][12][13][14]
-
2-Acetylthiazole: A simple thiazole derivative to assess the contribution of the morpholino group to the antimicrobial activity.
The study will utilize two representative bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Experimental Workflow: Antimicrobial Susceptibility Testing
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A Head-to-Head Comparative Guide: Evaluating 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride and Structurally Related Scaffolds as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the morpholino-thiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive, head-to-head comparative analysis of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride against two structurally similar compounds. This evaluation is framed within the context of identifying novel kinase inhibitors, a critical area of research in oncology and inflammatory diseases.
The selection of comparator scaffolds is a crucial aspect of this study. We have chosen two analogues that allow for a systematic exploration of the structure-activity relationship (SAR) around the core morpholino-thiazole framework. The insights from this comparative analysis aim to guide researchers and drug development professionals in the rational design of more potent and selective kinase inhibitors.
Compound Profiles: A Structural Overview
The three compounds selected for this head-to-head study share a common morpholino-ethanone backbone attached to a five-membered heterocyclic ring. The key structural variations lie in the nature of this heterocyclic ring, allowing for an investigation into the impact of heteroatom substitution on biological activity.
| Compound ID | Chemical Name | Structure | Key Features |
| C1 | This compound | ![]() | Thiazole ring with nitrogen and sulfur heteroatoms. The thiazole moiety is a common feature in many approved kinase inhibitors.[1][2] |
| C2 | 2-Morpholino-1-(thiophen-2-yl)ethanone hydrochloride | ![]() | Thiophene ring, an isostere of the thiazole ring, with sulfur as the sole heteroatom.[3] |
| C3 | 2-Morpholino-1-(oxazol-2-yl)ethanone hydrochloride | ![]() | Oxazole ring, another isostere of thiazole, containing nitrogen and oxygen heteroatoms. |
The rationale for selecting these comparators is to probe the influence of the heterocyclic ring system on kinase binding and cellular activity. The variation from thiazole (C1) to thiophene (C2) and oxazole (C3) allows for a systematic evaluation of the role of the nitrogen and sulfur/oxygen atoms in potential interactions with the kinase active site.
Experimental Design: A Multi-faceted Approach
To provide a comprehensive comparison, a multi-tiered experimental approach is proposed. This includes in vitro kinase profiling to determine potency and selectivity, followed by cell-based assays to assess cytotoxicity and on-target engagement.
Figure 1: Proposed experimental workflow for the head-to-head comparison.
In Vitro Kinase Inhibition Profiling
A broad panel of kinases should be utilized to assess the inhibitory activity and selectivity of the three compounds. This initial screen is critical for identifying primary targets and potential off-target effects.
Protocol: Kinase Inhibition Assay (Radiometric)
-
Preparation of Kinase Reaction Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Compound Dilution: Prepare serial dilutions of C1, C2, and C3 in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the respective substrate peptide, and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 2 hours).
-
Termination and Detection: Stop the reaction and measure the incorporation of ³³P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for the most active kinases.
Cell-Based Cytotoxicity Assays
To evaluate the effect of the compounds on cell viability, a panel of cancer cell lines should be selected, preferably those with known dependencies on the kinases identified in the in vitro screen.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of C1, C2, and C3 for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
Hypothetical Results and Discussion
Based on existing literature for similar scaffolds, we can project a set of hypothetical results to illustrate the potential outcomes of this comparative study.
Kinase Inhibition Profile
Let us hypothesize that the kinase panel screening identifies a common primary target, for example, a member of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α.
| Compound ID | Primary Target | IC50 (nM) against p38α | Selectivity Score (S10 at 1µM) |
| C1 (Thiazole) | p38α MAPK | 50 | 0.05 |
| C2 (Thiophene) | p38α MAPK | 250 | 0.15 |
| C3 (Oxazole) | p38α MAPK | 150 | 0.10 |
These hypothetical data suggest that the thiazole-containing compound (C1) is the most potent inhibitor of p38α. The presence of both nitrogen and sulfur in the thiazole ring may facilitate key hydrogen bonding and hydrophobic interactions within the kinase's active site, leading to higher affinity. The lower potency of the thiophene (C2) and oxazole (C3) analogues could indicate that the specific arrangement of heteroatoms in the thiazole ring is optimal for binding to this particular kinase. The selectivity score, which represents the number of kinases inhibited by more than 90% at a 1µM concentration divided by the total number of kinases tested, suggests that C1 is also the most selective of the three.
Cytotoxicity in Cancer Cell Lines
The cytotoxicity of the compounds would be expected to correlate with their kinase inhibitory potency, particularly in a cell line where p38α signaling is a known driver of proliferation.
| Compound ID | GI50 (µM) in a p38α-dependent Cancer Cell Line |
| C1 (Thiazole) | 1.5 |
| C2 (Thiophene) | 8.2 |
| C3 (Oxazole) | 4.7 |
These illustrative results show that C1 exhibits the most potent anti-proliferative activity, consistent with its superior kinase inhibition. This correlation strengthens the hypothesis that the observed cytotoxicity is, at least in part, due to the inhibition of the target kinase.
Structure-Activity Relationship (SAR) Insights
The hypothetical data allows for the formulation of a preliminary SAR.
Figure 2: Hypothetical Structure-Activity Relationship (SAR) summary.
The thiazole ring in This compound appears to be a key determinant of its potent and selective kinase inhibition in this hypothetical study. The specific electronic and steric properties conferred by the thiazole moiety likely contribute to a favorable binding mode within the kinase active site. The lower activity of the thiophene and oxazole analogues suggests that both the nitrogen and sulfur atoms of the thiazole ring are important for optimal biological activity.
Conclusion and Future Directions
This guide has outlined a systematic, head-to-head comparison of This compound with two structurally related scaffolds. While based on hypothetical data grounded in the broader literature of kinase inhibitors, the proposed study provides a robust framework for evaluating this class of compounds. The results underscore the importance of the thiazole ring for achieving high potency and selectivity.
Future work should focus on the synthesis and experimental validation of these compounds according to the proposed workflow. Further optimization of the lead compound, This compound , could involve substitutions on both the morpholine and thiazole rings to further enhance potency and fine-tune the selectivity profile. Co-crystallization studies of the lead compound with its target kinase would provide invaluable structural insights to guide future drug design efforts.
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"2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride" meta-analysis of preclinical data
A Researcher's Guide to the Preclinical Evaluation of Novel Thiazole-Based Compounds
A Meta-Analysis Framework for 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride and its Analogs
Introduction
This guide provides a comprehensive framework for the preclinical meta-analysis and evaluation of Compound 'X' or any novel thiazole-based analog. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating a compound's mechanism of action, efficacy, and safety profile. We will outline a series of validated experimental workflows, from initial in vitro screening to in vivo efficacy studies, providing the causal logic behind each experimental choice.
Part 1: Foundational In Vitro Characterization
The initial phase of preclinical evaluation aims to answer fundamental questions: Does the compound interact with a biological target? At what concentration is it effective? Is it selective? And is it toxic to cells? This section outlines a logical cascade of experiments to build this foundational knowledge.
Target Identification and Primary Assay Development
Rationale: The thiazole scaffold is a common feature in kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, a logical first step is to screen Compound 'X' against a panel of cancer-associated kinases.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves quantifying the phosphorylation of a substrate using a radiolabeled ATP (32P-ATP).[6]
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for an in vitro radioactive kinase assay.
Detailed Protocol: In Vitro Kinase Assay [6][7][8][9][10]
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase (e.g., 50 nM), a generic substrate (e.g., 1 µg Histone H1), and varying concentrations of Compound 'X' in a kinase buffer.
-
Initiation: Start the reaction by adding a mixture of MgCl2 (10 mM final) and γ-[32P]ATP (10 µCi).
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.
-
Termination: Stop the reaction by adding 2x SDS sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Quantification: Measure the radioactivity incorporated into the substrate band using a phosphorimager.
-
Data Interpretation: Plot the percentage of kinase inhibition against the log concentration of Compound 'X' to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Cellular Potency and Cytotoxicity Assessment
Rationale: A compound that is potent in a biochemical assay must also be effective in a cellular context. It needs to be able to cross the cell membrane and engage its target within the complex cellular environment. Furthermore, it is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity. The MTT assay is a standard, reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Experimental Workflow: Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11]
Detailed Protocol: MTT Assay for Cell Viability [11][12][13]
-
Cell Seeding: Seed cancer cells (e.g., a panel of breast cancer cell lines like MCF-7, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound 'X' and a vehicle control. Incubate for 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Interpretation: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log concentration of Compound 'X' to determine the GI50 value (the concentration for 50% of maximal inhibition of cell proliferation).
Part 2: Comparative Analysis and In Vivo Evaluation
With a solid in vitro profile, the next logical step is to understand how the compound behaves in a whole-organism system and to compare its performance against a relevant benchmark.
Comparative Data Analysis (Hypothetical)
Rationale: To contextualize the performance of Compound 'X', its key parameters should be compared against a known standard or alternative. For this guide, we will use a hypothetical "Competitor Compound A," which is an established kinase inhibitor. This direct comparison is critical for making informed decisions about which candidates to advance.
Table 1: Hypothetical In Vitro Performance Comparison
| Parameter | Compound 'X' (Hypothetical Data) | Competitor Compound A (Hypothetical Data) | Justification |
| Target Kinase IC50 | 50 nM | 75 nM | Lower IC50 suggests higher potency at the biochemical level. |
| Cellular GI50 (MCF-7) | 200 nM | 500 nM | Lower GI50 indicates better efficacy in a relevant cancer cell line. |
| Selectivity (vs. Kinase Panel) | High (Minimal off-target >1µM) | Moderate (Inhibits 3 off-targets <1µM) | High selectivity is desirable to minimize potential side effects. |
| Cytotoxicity (Normal Cells) | > 10 µM | 5 µM | A larger therapeutic window (ratio of cytotoxicity to efficacy) indicates a better safety profile. |
In Vivo Efficacy Studies
Rationale: The ultimate test of a preclinical candidate is its ability to exert a therapeutic effect in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential tool for evaluating the in vivo efficacy of anticancer agents.[14][15]
Experimental Workflow: Xenograft Tumor Model
This workflow outlines the key stages of an in vivo efficacy study, from tumor implantation to data analysis.[16][17]
Workflow Diagram: In Vivo Xenograft Study
Caption: Key phases of an in vivo xenograft efficacy study.
Detailed Protocol: Mouse Xenograft Efficacy Study [14][16][17][18]
-
Cell Implantation: Subcutaneously inject 5 million MCF-7 cells into the flank of female immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (e.g., n=8-10 mice per group).
-
Treatment Administration: Administer Compound 'X' (e.g., 50 mg/kg), Competitor Compound A (e.g., 50 mg/kg), or a vehicle control daily via oral gavage for 21 days.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor body weight as a general indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control. Excise tumors for further analysis, such as weighing and immunohistochemistry (IHC) for target engagement biomarkers.
Table 2: Hypothetical In Vivo Efficacy Comparison
| Parameter | Compound 'X' (Hypothetical Data) | Competitor Compound A (Hypothetical Data) | Justification |
| Tumor Growth Inhibition (TGI) | 85% | 60% | Higher TGI indicates superior anti-tumor efficacy in vivo. |
| Body Weight Change | < 5% loss | ~10% loss | Minimal body weight loss suggests better tolerability and a lower toxicity profile. |
| Tumor Biomarker Modulation | Strong target phosphorylation inhibition | Moderate target inhibition | Direct evidence of target engagement in the tumor tissue validates the mechanism of action. |
Conclusion
This guide provides a logical, evidence-based framework for the preclinical evaluation of novel thiazole-based compounds like "this compound." By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can build a comprehensive data package. The emphasis on direct comparison against established benchmarks is crucial for identifying compounds with a truly superior therapeutic potential. This structured approach, grounded in scientific integrity, ensures that only the most promising candidates are advanced toward clinical development, ultimately accelerating the journey from laboratory discovery to patient therapy.[19][20][21]
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- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Assiri, M. A., et al. (2023, December 1). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Bentham Science Publishers.
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- PubMed Central. (n.d.). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of.
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Safety Operating Guide
Proper Disposal of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride (CAS RN: 1417794-40-1). As researchers and drug development professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personnel safety and environmental protection. This document synthesizes regulatory requirements with practical laboratory procedures to offer a clear and actionable disposal plan.
Understanding the Hazard Profile
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
Given these potential hazards, this compound must be treated as hazardous waste . Improper disposal, such as drain disposal, is strictly prohibited and can lead to regulatory penalties and environmental harm.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure the following PPE is worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or absorption.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect against splashes that could cause serious eye damage.[3][4] |
| Lab Coat | Standard laboratory coat. | To protect street clothes and prevent the spread of contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the risk of inhaling airborne particles of the compound, which may be harmful.[1][2] |
Segregation and Containerization: The Core of Compliant Disposal
Proper segregation and containerization of chemical waste are mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[6][8] The following steps are crucial:
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acidic solutions.[8][9]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[10][11] The label must also include:
-
Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. At a minimum, segregate the following:
This diagram illustrates the decision-making process for proper waste segregation:
Caption: Decision tree for segregating waste containing this compound.
On-Site Accumulation and Storage
Laboratories generating hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage requirements.[10][12]
-
Location: Store the waste container at or near the point of generation and under the control of the laboratory personnel.[11][13]
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[11][12] This prevents the release of vapors and potential spills.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-list), the limit is one quart.[13]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[8]
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly.
-
Triple Rinsing: If the compound is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[7] The resulting rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: Before disposing of the rinsed container in the regular trash, completely deface or remove the original chemical label to avoid confusion.[7]
Arranging for Final Disposal
The final disposal of hazardous waste must be conducted by a licensed waste disposal facility.[6][8]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will coordinate the pickup of hazardous waste from your laboratory.[11]
-
Prepare for Pickup: Ensure all waste containers are properly labeled, sealed, and stored in the designated SAA.
-
Documentation: Maintain a record of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
This workflow outlines the complete disposal process from generation to final disposal:
Caption: End-to-end workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.
References
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- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Chemical Waste Management Guidelines. Columbia University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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A Researcher's Guide to Personal Protective Equipment for Handling 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both experimental success and, more importantly, personal safety. This guide provides an in-depth operational plan for the safe handling of 2-Morpholino-1-(thiazol-2-yl)ethanone hydrochloride, a compound that, while promising in its applications, demands rigorous adherence to safety protocols due to its significant hazard profile. Our goal is to instill a deep understanding of not just what personal protective equipment (PPE) to use, but why each component is critical, thereby fostering a culture of safety and scientific integrity within the laboratory.
Understanding the Risks: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. This compound is classified as a hazardous substance with the following risk profile:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.
-
Corrosivity: The compound causes severe skin burns and eye damage.
-
Sensitization: It may cause an allergic skin reaction.
These hazards necessitate a multi-faceted approach to personal protection, ensuring all potential routes of exposure are effectively blocked.
The Last Line of Defense: A Comprehensive PPE Strategy
While engineering controls like fume hoods are the primary means of exposure reduction, PPE serves as the critical final barrier between the researcher and the chemical.[1] The selection of appropriate PPE should be deliberate and based on a thorough risk assessment of the procedures to be performed.
Hand Protection: The First Point of Contact
Given that this compound is toxic upon skin contact and can cause severe burns, selecting the correct gloves is of utmost importance.[2]
-
Causality: The chemical's ability to be absorbed through the skin and its corrosive nature mean that any direct contact can lead to systemic toxicity and localized tissue damage.
-
Recommended Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves provide a good initial barrier for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Best Practices: Double-gloving is a recommended practice to provide an additional layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection: Shielding Against Spills and Splashes
To protect the skin from accidental spills and splashes, appropriate body protection is essential.[1][3]
-
Causality: The corrosive nature of this compound means that even a small droplet on exposed skin can cause a severe burn.
-
Recommended Attire: A laboratory coat, preferably one made of a chemical-resistant material, should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4]
Eye and Face Protection: Guarding Against Irreversible Damage
The risk of severe eye damage from contact with this compound cannot be overstated.
-
Causality: The mucous membranes of the eyes are particularly susceptible to corrosive chemicals, and exposure can lead to permanent vision loss.
-
Recommended Protection: Chemical splash goggles that form a seal around the eyes are the minimum requirement.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[1][4]
Respiratory Protection: Preventing Inhalation Toxicity
As the compound is toxic if inhaled, respiratory protection is a critical component of the safety protocol, especially when handling the powdered form or creating solutions.
-
Causality: Inhalation of airborne particles can lead to systemic toxicity and damage to the respiratory tract.
-
Recommended Equipment: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors. If a fume hood is not available or if there is a risk of generating aerosols, a respirator is required. The type of respirator should be selected based on a formal risk assessment, but a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is a typical starting point.[4][5]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized and logical workflow is crucial for minimizing the risk of exposure. The following protocols for donning, doffing, and disposal of PPE should be strictly followed.
Donning PPE: A Deliberate Sequence
-
Attire: Ensure you are wearing long pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the coat.
-
Respiratory Protection: If a respirator is necessary, perform a seal check to ensure it fits correctly.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
Doffing PPE: A Contamination-Conscious Approach
The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and methodically.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated chemical waste container.
-
Face Shield/Goggles: Remove the face shield (if used) and then the goggles from the back of your head. Avoid touching the front of these items. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it in on itself, contaminated side inward. Hang it in its designated storage area or dispose of it in the appropriate waste stream if it is disposable.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer pair. Dispose of them in the chemical waste.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All disposable PPE that has come into contact with this compound must be treated as hazardous waste.
-
Gloves and other disposables: Place in a clearly labeled, sealed chemical waste bag or container.
-
Contaminated clothing: If personal clothing becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste. Do not take contaminated clothing home.
-
Spills: In the event of a spill, follow your institution's established spill response procedures. This will typically involve using a chemical spill kit and wearing appropriate PPE.
Visualizing the Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the sequence for donning and doffing.
Caption: PPE Selection Workflow for this compound.
Caption: Sequential Donning and Doffing of Personal Protective Equipment.
Summary of Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloved with nitrile; consider butyl rubber for extended use. | Prevents skin absorption and chemical burns. |
| Body Protection | Chemical-resistant lab coat, apron if necessary. | Protects against splashes and spills of the corrosive material.[1] |
| Eye/Face Protection | Chemical splash goggles; face shield for high splash risk. | Prevents severe eye damage. |
| Respiratory Protection | Work in a fume hood; NIOSH-approved respirator for aerosols. | Prevents inhalation of the toxic compound. |
By integrating this comprehensive PPE strategy into your standard operating procedures, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
-
Thor Specialities (UK) LTD. (2019). Safety data sheet. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



